Product packaging for Ethyl 5-chlorothiophene-2-glyoxylate(Cat. No.:CAS No. 34036-28-7)

Ethyl 5-chlorothiophene-2-glyoxylate

Cat. No.: B1316967
CAS No.: 34036-28-7
M. Wt: 218.66 g/mol
InChI Key: SAPAEGDTYVIFCE-UHFFFAOYSA-N
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Description

Ethyl 5-chlorothiophene-2-glyoxylate (CAS 34036-28-7) is a specialist organic compound with the molecular formula C8H7ClO3S and a molecular weight of 218.66 g/mol . It is an ester derivative of glyoxylic acid, which is a key metabolic intermediate in biological pathways like the glyoxylate cycle found in plants, bacteria, and fungi . In laboratory research, this compound serves as a valuable synthetic building block. Its structure incorporates both an ester group and an alpha-ketoester functionality, making it a versatile precursor for condensation and multi-step synthetic reactions. A significant application identified for this chemical is its use as a key raw material and synthetic intermediate in the preparation of 5-chlorothiophene-2-formyl chloride, which is a crucial step in the synthesis of active pharmaceutical ingredients (APIs) such as the anticoagulant rivaroxaban . Researchers value this compound for its role in enabling the construction of complex heterocyclic molecules, particularly in medicinal chemistry and pharmaceutical development projects. The compound should be stored under recommended conditions, and handling should follow standard laboratory safety protocols. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClO3S B1316967 Ethyl 5-chlorothiophene-2-glyoxylate CAS No. 34036-28-7

Properties

IUPAC Name

ethyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3S/c1-2-12-8(11)7(10)5-3-4-6(9)13-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPAEGDTYVIFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560479
Record name Ethyl (5-chlorothiophen-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34036-28-7
Record name Ethyl (5-chlorothiophen-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-chlorothiophene-2-glyoxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-chlorothiophene-2-glyoxylate is a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. Its structure, incorporating a halogenated thiophene ring and an α-keto ester moiety, presents two distinct points for chemical modification, making it a versatile building block for the synthesis of more complex molecules.[1] The presence of the 5-chlorothiophene core enhances the molecule's reactivity in cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation.[1] Simultaneously, the ethyl glyoxylate substituent offers a reactive handle for a variety of synthetic transformations.[1] This dual reactivity allows for the sequential and selective functionalization necessary for creating complex, multi-substituted thiophene derivatives, which are often key intermediates in the development of pharmaceuticals and other biologically active compounds.[1]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below.

PropertyValue
Molecular Formula C₈H₇ClO₃S
Molecular Weight 218.66 g/mol
Boiling Point 306.3 °C at 760 mmHg
Density 1.376 g/cm³
CAS Number 34036-28-7

Synthesis

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 2-chlorothiophene with ethyl oxalyl monochloride.[1] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane).

  • Addition of Acylating Agent: Ethyl oxalyl monochloride is added dropwise to the stirred suspension at a controlled temperature, typically 0 °C.

  • Addition of Substrate: 2-Chlorothiophene is then added dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched by carefully pouring it over crushed ice and extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by its two key functional groups: the 5-chlorothiophene ring and the ethyl glyoxylate moiety.

  • 5-Chlorothiophene Ring: The chlorine atom at the 5-position serves as a good leaving group in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.[1] This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse thiophene-based scaffolds. The thiophene ring itself is an electron-rich aromatic system, susceptible to electrophilic aromatic substitution, although the presence of the electron-withdrawing glyoxylate group deactivates the ring to some extent.[1]

  • Ethyl Glyoxylate Moiety: The α-keto ester functionality is a versatile handle for numerous chemical transformations. The ketone can be reduced to a secondary alcohol, and the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The α-keto position is also amenable to nucleophilic addition reactions, for instance, with Grignard reagents, to generate tertiary alcohols.[1]

Spectroscopic Data

Spectroscopic Technique Expected Characteristics
¹³C NMR The ketone carbonyl carbon of the glyoxylate group is expected to appear significantly downfield, around δ 180-185 ppm, while the ester carbonyl carbon should resonate near δ 158-162 ppm. The chemical shifts of the thiophene ring carbons will be influenced by both the chlorine atom and the glyoxylate substituent.[1]
Mass Spectrometry (MS) The molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) of approximately 218, corresponding to the molecular weight of the compound.[1]

Safety and Handling

Causes skin and serious eye irritation. May cause respiratory irritation. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety goggles. Avoid breathing dust, fumes, gas, mist, vapors, or spray. In case of contact with skin or eyes, rinse immediately with plenty of water.

Synthetic Workflow

As no specific biological signaling pathways involving this compound have been identified in the current body of scientific literature, a diagram illustrating its synthetic workflow is provided below. This diagram outlines the key steps in its preparation and subsequent functionalization, highlighting its role as a versatile synthetic intermediate.

G cluster_synthesis Synthesis of this compound cluster_reactivity Reactivity and Further Functionalization 2-Chlorothiophene 2-Chlorothiophene Friedel-Crafts Acylation Friedel-Crafts Acylation 2-Chlorothiophene->Friedel-Crafts Acylation Ethyl oxalyl monochloride Ethyl oxalyl monochloride Ethyl oxalyl monochloride->Friedel-Crafts Acylation AlCl3 AlCl3 AlCl3->Friedel-Crafts Acylation Catalyst This compound This compound Friedel-Crafts Acylation->this compound Cross-Coupling Reactions Cross-Coupling Reactions This compound->Cross-Coupling Reactions 5-Chloro position Nucleophilic Addition to Ketone Nucleophilic Addition to Ketone This compound->Nucleophilic Addition to Ketone Glyoxylate keto group Ester Modification Ester Modification This compound->Ester Modification Glyoxylate ester group Diverse Thiophene Derivatives Diverse Thiophene Derivatives Cross-Coupling Reactions->Diverse Thiophene Derivatives Nucleophilic Addition to Ketone->Diverse Thiophene Derivatives Ester Modification->Diverse Thiophene Derivatives

Caption: Synthetic workflow of this compound.

References

In-Depth Technical Guide: Ethyl 5-chlorothiophene-2-glyoxylate (CAS 3406-28-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-chlorothiophene-2-glyoxylate, bearing the CAS number 34036-28-7, is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its bifunctional nature, characterized by a reactive 5-chlorothiophene core and an α-keto ester moiety, establishes it as a versatile building block for the synthesis of complex molecular architectures. The halogenated thiophene ring is amenable to various cross-coupling reactions, while the glyoxylate portion offers a site for diverse chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role as a key intermediate in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.

PropertyValue
CAS Number 34036-28-7
Molecular Formula C₈H₇ClO₃S
Molecular Weight 218.66 g/mol
IUPAC Name ethyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate
Boiling Point 306.3°C at 760 mmHg
Density 1.376 g/cm³
Appearance Dark yellow liquid
Odor Odorless

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. Typical Nuclear Magnetic Resonance (NMR) spectroscopic data are provided below.

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)
¹H NMR Thiophene-H (C3)7.20 - 7.40 (d)
Thiophene-H (C4)7.00 - 7.20 (d)
-OCH₂CH₃ (quartet)4.30 - 4.50
-OCH₂CH₃ (triplet)1.30 - 1.50
¹³C NMR C=O (ketone)180 - 185
C=O (ester)160 - 165
Thiophene-C (C2, C5)130 - 145
Thiophene-C (C3, C4)125 - 135
-OCH₂CH₃60 - 65
-OCH₂CH₃13 - 15

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through the Friedel-Crafts acylation of 2-chlorothiophene.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 2-chlorothiophene

  • Ethyl oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-chlorothiophene (1.0 eq) in anhydrous DCM at 0°C under an inert atmosphere, add anhydrous aluminum chloride (1.1 eq) portion-wise.

  • Allow the mixture to stir for 15 minutes at 0°C.

  • Slowly add ethyl oxalyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

G start 2-Chlorothiophene + Ethyl Oxalyl Chloride reaction Friedel-Crafts Acylation in DCM start->reaction reagent AlCl₃ (Lewis Acid) reagent->reaction workup Aqueous Workup (HCl, NaHCO₃) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Synthetic Workflow for this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its two distinct reactive sites.[1] The 5-chloro substituent on the thiophene ring serves as a leaving group in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents at this position.[1] The ethyl glyoxylate moiety, an α-keto ester, is susceptible to nucleophilic attack at the ketone and can undergo reductions, oxidations, and additions of organometallic reagents.[1]

This dual reactivity makes it a valuable precursor for creating libraries of complex thiophene derivatives for screening in drug discovery programs. Halogenated thiophenes are key intermediates in the synthesis of numerous pharmaceuticals.[1] For instance, the related compound 5-chlorothiophene-2-carboxylic acid is a crucial intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[1]

G cluster_chloro 5-Chloro Position cluster_glyoxylate Ethyl Glyoxylate Moiety start This compound suzuki Suzuki Coupling start->suzuki Pd catalyst, Boronic acid stille Stille Coupling start->stille Pd catalyst, Organostannane buchwald Buchwald-Hartwig Amination start->buchwald Pd catalyst, Amine reduction Reduction to Diol start->reduction e.g., NaBH₄ grignard Grignard Addition start->grignard R-MgBr wittig Wittig Reaction start->wittig Phosphonium ylide output Diverse Library of Thiophene Derivatives suzuki->output stille->output buchwald->output reduction->output grignard->output wittig->output

Reactivity and Diversification of this compound.

While this compound is a valuable starting material for compounds with potential biological activity, there is currently no publicly available information directly linking it to a specific biological signaling pathway. Its role is primarily as a versatile scaffold in the early stages of drug discovery. The diverse derivatives synthesized from this compound can be screened against various biological targets, and any identified "hits" would then be further investigated to elucidate their mechanism of action and the signaling pathways they modulate.

G start This compound synthesis Synthesis of Derivative Library start->synthesis screening High-Throughput Screening (HTS) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt pathway Elucidation of Signaling Pathway hit_id->pathway lead_opt->pathway

Role in a Drug Discovery Workflow.

Safety and Handling

  • Health Hazards: May cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • In case of contact:

    • Skin: Wash with plenty of soap and water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move to fresh air.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Disclaimer: This safety information is based on related compounds and general laboratory safety practices. It is imperative to consult a comprehensive and specific Safety Data Sheet for this compound before handling and to perform a thorough risk assessment.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its dual reactivity allows for the efficient construction of diverse and complex molecular structures, making it a key intermediate in the search for new pharmaceuticals and advanced materials. Further research into the biological activities of its derivatives is likely to uncover specific roles in modulating signaling pathways and treating various diseases. Researchers and drug development professionals can leverage the synthetic accessibility and reactivity of this compound to accelerate their discovery programs.

References

An In-depth Technical Guide to Ethyl 5-chlorothiophene-2-glyoxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic methodologies related to Ethyl 5-chlorothiophene-2-glyoxylate, a key intermediate in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound is a substituted thiophene derivative featuring a chlorine atom at the 5-position and an ethyl glyoxylate group at the 2-position. This unique arrangement of functional groups makes it a highly versatile building block in organic synthesis. The thiophene ring serves as an aromatic scaffold, while the chloro and glyoxylate moieties offer distinct points for chemical modification.[1]

The IUPAC name for this compound is ethyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate.[1][] Its structure is confirmed by its SMILES string: CCOC(=O)C(=O)C1=CC=C(S1)Cl.[]

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₇ClO₃S[1][]
Molecular Weight 218.66 g/mol [1][][3]
CAS Number 34036-28-7[1][][3]
Boiling Point 306.3°C at 760 mmHg[1]
Density 1.376 g/cm³[1]
InChI Key SAPAEGDTYVIFCE-UHFFFAOYSA-N[1][]

Synthesis and Reactivity

The synthesis of this compound typically involves the formation of a 5-chlorothiophene-2-substituted precursor, which is then elaborated to introduce the ethyl glyoxylate moiety. A common precursor is 5-chlorothiophene-2-carboxylic acid.

This protocol is based on a patented one-pot method starting from 2-thiophenecarboxaldehyde.[4]

Materials:

  • 2-Thiophenecarboxaldehyde

  • Chlorinating agent (e.g., chlorine gas)

  • Sodium hydroxide solution (20%)

  • Dichloromethane

  • Sodium sulfite solution (10%)

  • Concentrated hydrochloric acid (30%)

  • Ethanol

  • Water

Procedure:

  • Chlorination: A chlorinating reagent is introduced into or added to 2-thiophenecarboxaldehyde. The reaction mixture is kept warm to facilitate the formation of the intermediate, 5-chloro-2-thiophenecarboxaldehyde. This intermediate is used directly in the next step without isolation.[4]

  • Cannizzaro-type Reaction and Halogenation: The intermediate 5-chloro-2-thiophenecarboxaldehyde is slowly added to a pre-cooled sodium hydroxide solution at a temperature maintained between -5 and 0°C. After the addition is complete, chlorine gas is slowly introduced while keeping the temperature between 15 and 30°C. The reaction is monitored until completion.[4]

  • Quenching and Extraction: The reaction is cooled to 5°C, and a 10% aqueous solution of sodium sulfite is added to quench the reaction. Dichloromethane is then added to extract organic impurities.[4]

  • Precipitation and Purification: The aqueous phase is separated, and the pH is adjusted to 1-2 with concentrated hydrochloric acid, leading to the precipitation of a white solid. The solid is collected by suction filtration. The crude product is then recrystallized from an ethanol/water mixture and dried to yield the target compound, 5-chlorothiophene-2-carboxylic acid.[4]

This compound possesses two key reactive sites that can be selectively functionalized:

  • 5-Chlorothiophene Core: The chlorine atom on the electron-rich thiophene ring acts as a leaving group, making the molecule amenable to various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 5-position.[1]

  • Ethyl Glyoxylate Substituent: The α-keto ester functionality of the glyoxylate group is a versatile handle for numerous synthetic transformations. It can undergo reduction to an alcohol, oxidation, or addition of organometallic reagents like Grignard reagents to form tertiary alcohols.[1]

This dual reactivity allows for the sequential and selective construction of complex, multi-substituted thiophene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.[1]

Visualized Synthetic Pathway

The following diagram illustrates a generalized synthetic workflow for the preparation of this compound and its subsequent functionalization.

Synthetic_Pathway Thiophene 2-Thiophenecarboxaldehyde Intermediate1 5-Chloro-2- thenecarboxaldehyde Thiophene->Intermediate1 Chlorination Precursor 5-Chlorothiophene- 2-carboxylic Acid Intermediate1->Precursor Oxidation Target Ethyl 5-chlorothiophene- 2-glyoxylate Precursor->Target Esterification & Oxidation Product1 5-Substituted-thiophene- 2-glyoxylate Derivative Target->Product1 Cross-coupling Reaction Product2 Functionalized Glyoxylate Derivative Target->Product2 Glyoxylate Transformation

Caption: Synthetic workflow for this compound.

References

Spectroscopic Profile of Ethyl 5-chlorothiophene-2-glyoxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Ethyl 5-chlorothiophene-2-glyoxylate, a key building block in synthetic organic chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique molecular architecture, incorporating a halogenated thiophene ring and an α-keto ester moiety. This combination of functional groups provides multiple reactive sites for the synthesis of more complex molecules. The spectroscopic data presented herein serves to confirm this structure and provide benchmarks for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Thiophene-H7.1 - 7.8Doublet1H
Thiophene-H7.0 - 7.6Doublet1H
-O-CH₂-4.2 - 4.5Quartet2H
-CH₃1.2 - 1.5Triplet3H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
C=O (Ketone)180 - 190
C=O (Ester)160 - 170
Thiophene C-Cl135 - 145
Thiophene C-CO130 - 140
Thiophene CH125 - 135
Thiophene CH125 - 135
-O-CH₂-60 - 70
-CH₃10 - 20

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl groups and the carbon-chlorine bond.

Table 3: Characteristic IR Absorption Frequencies for this compound [1]

Functional GroupVibrational ModeAbsorption Range (cm⁻¹)Intensity
C=O (Ester)Stretch~1740Strong
C=O (Ketone)Stretch~1680Strong
C=C (Thiophene)Stretch1580 - 1600Medium
C-ClStretch~750Medium
C-H (Alkyl)Stretch2980 - 3000Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular formula C₈H₇ClO₃S), the molecular ion peak and characteristic fragment ions confirm its structure.[1]

Table 4: Key Mass Spectrometry Fragments for this compound [1]

m/z ValueProposed Fragment IonOrigin
218[C₈H₇ClO₃S]⁺Molecular Ion (M⁺)
173[M - OCH₂CH₃]⁺Loss of ethoxy group
117[C₄H₂ClS]⁺Chlorothiophene cation

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters: The NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, for a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Instrument Parameters: The FT-IR spectrum is recorded using a Fourier-Transform Infrared spectrophotometer.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument typically scans over the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.

  • Ionization: The sample molecules are ionized. Electron Impact (EI) is a common method where high-energy electrons bombard the sample, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis of Ethyl 5-chlorothiophene-2-glyoxylate Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Data (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectral Data (Functional Groups) IR->IR_Data MS_Data MS Spectral Data (Molecular Weight, Fragmentation) MS->MS_Data Structure_Confirmation Structure Elucidation & Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Spectral Analysis of Ethyl 5-chlorothiophene-2-glyoxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral analysis of Ethyl 5-chlorothiophene-2-glyoxylate, a key intermediate in various synthetic pathways. Due to the limited availability of public domain experimental spectral data for this specific compound, this guide outlines the expected spectral characteristics based on analogous compounds and general principles of NMR spectroscopy. It also includes a standardized experimental protocol for acquiring high-quality NMR data.

Introduction to this compound

This compound is a bifunctional molecule featuring a chlorinated thiophene ring and an ethyl glyoxylate moiety. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The thiophene core is a common scaffold in many biologically active compounds, and the chloro- and glyoxylate substituents provide reactive handles for further chemical modifications. Accurate spectral analysis is crucial for the unambiguous identification and characterization of this compound and its derivatives.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Thiophene H-37.6 - 7.8Doublet4.0 - 5.0
Thiophene H-47.1 - 7.3Doublet4.0 - 5.0
-OCH₂CH₃4.3 - 4.5Quartet~7.1
-OCH₂CH₃1.3 - 1.5Triplet~7.1

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Ketone)180 - 185
C=O (Ester)158 - 162
Thiophene C-2140 - 145
Thiophene C-5138 - 142
Thiophene C-3134 - 137
Thiophene C-4127 - 130
-OCH₂CH₃62 - 64
-OCH₂CH₃13 - 15

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

3.1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is free from water and other impurities.

  • Concentration: Prepare a solution with a concentration of approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR in CDCl₃).

3.2. NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-16 ppm.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of ¹³C.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

  • Temperature: 298 K.

Visualization of Molecular Structure and Analytical Workflow

The following diagrams illustrate the chemical structure of this compound and a typical workflow for its NMR spectral analysis.

Caption: Chemical structure of this compound.

nmr_workflow start Sample Preparation instrument_setup NMR Instrument Setup start->instrument_setup h1_acquisition ¹H NMR Data Acquisition instrument_setup->h1_acquisition c13_acquisition ¹³C NMR Data Acquisition instrument_setup->c13_acquisition processing Data Processing (FT, Phasing, Baseline Correction) h1_acquisition->processing c13_acquisition->processing analysis Spectral Analysis (Peak Picking, Integration, J-coupling) processing->analysis structure_elucidation Structure Verification analysis->structure_elucidation

Caption: Standard workflow for NMR spectral analysis.

Conclusion

This technical guide provides a framework for the ¹H and ¹³C NMR spectral analysis of this compound. While experimental data is currently scarce in the public literature, the predicted spectral information and the detailed experimental protocol herein offer a solid foundation for researchers, scientists, and drug development professionals working with this important synthetic intermediate. The acquisition and publication of high-resolution spectral data for this compound would be a valuable contribution to the chemical science community.

Synthesis of Ethyl 5-chlorothiophene-2-glyoxylate from 2-chlorothiophene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 5-chlorothiophene-2-glyoxylate, a valuable building block in medicinal chemistry and drug development, starting from the readily available 2-chlorothiophene. The core of this synthesis is a Friedel-Crafts acylation reaction, a fundamental transformation in organic chemistry.

Synthetic Pathway Overview

The primary route for the synthesis of this compound from 2-chlorothiophene is the direct Friedel-Crafts acylation using ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction introduces the ethyl glyoxylate moiety at the 5-position of the 2-chlorothiophene ring, which is the most electronically favorable position for substitution.

Synthesis_Pathway Figure 1: Synthesis of this compound 2-chlorothiophene 2-chlorothiophene reaction_intermediate 2-chlorothiophene->reaction_intermediate + Ethyl oxalyl chloride Ethyl_oxalyl_chloride Ethyl_oxalyl_chloride AlCl3 AlCl3 Ethyl_5-chlorothiophene-2-glyoxylate Ethyl_5-chlorothiophene-2-glyoxylate reaction_intermediate->Ethyl_5-chlorothiophene-2-glyoxylate AlCl3, Solvent (e.g., Dichloromethane)

Figure 1: Synthesis of this compound

An alternative, though less direct, two-step approach involves the Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride. The resulting 2-trichloroacetyl-5-chlorothiophene can then be hydrolyzed to 5-chlorothiophene-2-carboxylic acid, which would subsequently be esterified to the ethyl ester and then converted to the target glyoxylate. However, the direct acylation with ethyl oxalyl chloride is generally preferred for its atom economy and shorter reaction sequence.

Experimental Protocol: Friedel-Crafts Acylation

The following is a detailed experimental protocol for the synthesis of this compound based on established principles of Friedel-Crafts reactions.

Materials:

  • 2-chlorothiophene

  • Ethyl oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an inert gas (Argon or Nitrogen) line is assembled.

  • Reagent Charging: Anhydrous dichloromethane (DCM) is added to the flask as the solvent. Anhydrous aluminum chloride (AlCl₃) is then carefully added to the solvent while stirring under an inert atmosphere. The mixture is cooled to 0-5 °C using an ice bath.

  • Addition of Acylating Agent: Ethyl oxalyl chloride is dissolved in a small amount of anhydrous DCM and transferred to the dropping funnel. This solution is then added dropwise to the stirred suspension of AlCl₃ in DCM, maintaining the temperature between 0-5 °C.

  • Addition of 2-chlorothiophene: After the complete addition of the ethyl oxalyl chloride solution, a solution of 2-chlorothiophene in anhydrous DCM is added dropwise from the dropping funnel, again keeping the reaction temperature at 0-5 °C.

  • Reaction: Once the addition of 2-chlorothiophene is complete, the reaction mixture is stirred at 0-5 °C for an additional 30 minutes and then allowed to warm to room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction mixture is carefully poured onto crushed ice and 1 M hydrochloric acid to decompose the aluminum chloride complex.

  • Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are then washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.

Experimental_Workflow Figure 2: Experimental Workflow for Synthesis and Purification cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Inert Atmosphere Setup Cooling Cool to 0-5 °C Setup->Cooling Reagent_Addition Sequential Addition: 1. AlCl3 2. Ethyl oxalyl chloride 3. 2-chlorothiophene Cooling->Reagent_Addition Reaction_Monitoring Stir and Monitor by TLC Reagent_Addition->Reaction_Monitoring Quench Quench with Ice/HCl Reaction_Monitoring->Quench Extraction DCM Extraction Quench->Extraction Washing Wash with H2O, NaHCO3, Brine Extraction->Washing Drying Dry with MgSO4/Na2SO4 Washing->Drying Concentration Solvent Removal Drying->Concentration Purify Column Chromatography or Vacuum Distillation Concentration->Purify Characterization Spectroscopic Analysis Purify->Characterization

Figure 2: Experimental Workflow for Synthesis and Purification

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and its characterization. Please note that yields can vary depending on the specific reaction conditions and scale.

ParameterValueReference
Reactant Molar Ratios
2-chlorothiophene1.0 eqGeneral Friedel-Crafts Acylation Principles
Ethyl oxalyl chloride1.0 - 1.2 eqGeneral Friedel-Crafts Acylation Principles
Aluminum chloride (AlCl₃)1.1 - 1.5 eqGeneral Friedel-Crafts Acylation Principles
Reaction Conditions
Temperature0 °C to Room TemperatureGeneral Friedel-Crafts Acylation Principles
Reaction Time1 - 24 hours (monitored by TLC)General Friedel-Crafts Acylation Principles
Product Characterization
¹H NMR (CDCl₃, ppm)
Thiophene H-3δ 7.79 (d, J = 4.0 Hz, 1H)[1]
Thiophene H-4δ 7.04 (d, J = 4.0 Hz, 1H)[1]
Ethyl -CH₂-δ 4.40 (q, J = 7.1 Hz, 2H)Typical ethyl ester signals
Ethyl -CH₃δ 1.40 (t, J = 7.1 Hz, 3H)Typical ethyl ester signals
¹³C NMR (CDCl₃, ppm)
C=O (ketone)δ ~180-185[2]
C=O (ester)δ ~158-162[2]
Thiophene C-2δ ~143.3[1]
Thiophene C-5δ ~137.6[1]
Thiophene C-3δ ~135.2[1]
Thiophene C-4δ ~128.3[1]
Ethyl -CH₂-δ ~62Typical ethyl ester signals
Ethyl -CH₃δ ~14Typical ethyl ester signals
IR Spectroscopy (cm⁻¹)
C=O (ester) stretchingStrong absorption band[2]
C=O (ketone) stretchingStrong absorption band[2]

Safety Considerations

  • Aluminum chloride (AlCl₃) is a corrosive and moisture-sensitive solid. It reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ethyl oxalyl chloride is a corrosive and lachrymatory liquid. Handle with care in a well-ventilated fume hood and wear appropriate PPE.

  • 2-chlorothiophene is a flammable liquid and is harmful if swallowed or inhaled. Use in a fume hood and away from ignition sources.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a fume hood.

  • The quenching of the reaction with water/acid is an exothermic process and should be performed slowly and with adequate cooling.

This guide provides a framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis. Optimization of the reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

A Technical Guide to the Friedel-Crafts Acylation of 2-Chlorothiophene for the Synthesis of Ethyl 5-Chlorothiophene-2-glyoxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical overview of the Friedel-Crafts acylation mechanism for the synthesis of Ethyl 5-chlorothiophene-2-glyoxylate, a key intermediate in pharmaceutical and materials science. This document is intended for researchers, chemists, and professionals in drug development and chemical synthesis.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the attachment of an acyl group to an aromatic ring through electrophilic aromatic substitution.[1][2] This reaction is pivotal for the synthesis of aromatic ketones and related compounds.[3] When applied to heterocyclic compounds like thiophene, it provides a direct route to valuable substituted intermediates.[4] The acylation of 2-chlorothiophene with an appropriate acylating agent, such as ethyl oxalyl chloride, yields this compound. The reaction typically employs a strong Lewis acid catalyst, like aluminum chloride (AlCl₃), to facilitate the formation of a highly reactive acylium ion electrophile.[5]

The Core Reaction Mechanism

The synthesis of this compound proceeds via a well-established multi-step electrophilic aromatic substitution pathway.

Step 1: Generation of the Acylium Ion The reaction is initiated by the activation of the acylating agent, ethyl oxalyl chloride, by a Lewis acid catalyst (e.g., AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond.[3][5] This complex then cleaves to form a resonance-stabilized acylium ion, which serves as the potent electrophile in the subsequent step.[3]

Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich 2-chlorothiophene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[6] For thiophene derivatives, this attack preferentially occurs at the C2 or C5 position (α-positions) because the resulting carbocation intermediate (an arenium ion or sigma complex) is more effectively stabilized by resonance.[6][7] The intermediate formed by attack at the C2 position can be described by three resonance structures, making it more stable than the intermediate from a C3 attack, which has only two resonance forms.[6] In the case of 2-chlorothiophene, the substitution is directed to the vacant C5 position.

Step 3: Deprotonation and Restoration of Aromaticity To restore the aromaticity of the thiophene ring, a weak base, typically AlCl₄⁻ (formed in the first step), abstracts a proton from the carbon atom where the acyl group has attached.[1][5] This step regenerates the Lewis acid catalyst and yields the ketone product complexed with the catalyst.[1]

Step 4: Workup The reaction is completed by an aqueous workup, which hydrolyzes the aluminum-ketone complex to release the final product, this compound, and neutralizes the remaining catalyst.[1]

Friedel_Crafts_Acylation_Mechanism Friedel-Crafts Acylation Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Workup AcylChloride Ethyl Oxalyl Chloride AcyliumIon Acylium Ion + AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ Thiophene 2-Chlorothiophene LewisAcid AlCl₃ SigmaComplex Sigma Complex (Arenium Ion) Thiophene->SigmaComplex + Acylium Ion ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H⁺ (via AlCl₄⁻) FinalProduct This compound ProductComplex->FinalProduct + H₂O

Caption: Logical flow of the Friedel-Crafts acylation mechanism.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on standard Friedel-Crafts acylation reactions.[8] Researchers should perform a thorough risk assessment before proceeding.

3.1 Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )
2-ChlorothiopheneC₄H₃ClS118.58
Ethyl oxalyl chlorideC₄H₅ClO₃136.53
Aluminum Chloride (anhydrous)AlCl₃133.34
Dichloromethane (anhydrous)CH₂Cl₂84.93
Hydrochloric Acid (conc.)HCl36.46
Saturated Sodium BicarbonateNaHCO₃84.01
Anhydrous Magnesium SulfateMgSO₄120.37

3.2 Procedure

  • Reaction Setup: A three-necked, oven-dried round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flushed with dry nitrogen.

  • Catalyst Suspension: Anhydrous dichloromethane (CH₂Cl₂) is added to the flask, followed by the slow, portion-wise addition of anhydrous aluminum chloride (AlCl₃) at 0°C (ice bath) to form a suspension. A stoichiometric amount of the catalyst is typically required.[1]

  • Reagent Addition: 2-Chlorothiophene is dissolved in anhydrous CH₂Cl₂ and added to the flask. Ethyl oxalyl chloride is then added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature at 0-5°C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0°C for an additional 1-2 hours, followed by stirring at room temperature for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction flask is cooled back to 0°C, and the reaction is carefully quenched by the slow addition of crushed ice, followed by concentrated hydrochloric acid. This step should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

  • Workup and Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with CH₂Cl₂.

  • Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Experimental_Workflow General Experimental Workflow A 1. Setup Flask under N₂ atmosphere B 2. Catalyst Suspension Add AlCl₃ to CH₂Cl₂ at 0°C A->B C 3. Reagent Addition Add 2-Chlorothiophene, then dropwise Ethyl oxalyl chloride at 0-5°C B->C D 4. Reaction Stir at 0°C, then warm to RT Monitor by TLC C->D E 5. Quenching Slowly add ice and conc. HCl at 0°C D->E F 6. Extraction Separate organic layer Extract aqueous layer with CH₂Cl₂ E->F G 7. Washing Wash with H₂O, NaHCO₃, Brine F->G H 8. Drying & Concentration Dry with MgSO₄ Remove solvent via rotary evaporation G->H I 9. Purification Column Chromatography or Vacuum Distillation H->I J Final Product This compound I->J

Caption: A typical workflow for the synthesis of this compound.

Quantitative Data

While specific yield and analytical data for this exact transformation can vary based on reaction scale and conditions, the following table summarizes typical parameters and expected outcomes for Friedel-Crafts acylations of thiophenes.

ParameterTypical Value / Observation
Yield 60-90% (highly dependent on substrate, catalyst, and conditions)[8]
Purity (post-purification) >98% (determined by GC-MS or ¹H NMR)
¹H NMR Expect characteristic signals for the thiophene ring protons (two doublets), the ethyl group (a quartet and a triplet), and the absence of the proton at the 5-position.
¹³C NMR Expect signals for the two carbonyl carbons, the four thiophene carbons, and the two carbons of the ethyl group.
IR Spectroscopy (cm⁻¹) Strong C=O stretching frequencies around 1650-1750 cm⁻¹.
Mass Spectrometry (MS) Molecular ion peak corresponding to the mass of the product (C₈H₇ClO₃S).

Safety and Handling

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. It must be handled in a dry environment (e.g., glove box or under an inert atmosphere).[9]

  • Acyl Chlorides: Corrosive and moisture-sensitive. They are lachrymators and should be handled in a fume hood.

  • Solvents: Dichloromethane is a suspected carcinogen. All handling should be performed in a well-ventilated fume hood.

  • Quenching: The quenching process is highly exothermic and releases HCl gas. It must be done slowly and with adequate cooling.

Conclusion

The Friedel-Crafts acylation provides an effective and direct synthetic route to this compound. A thorough understanding of the reaction mechanism, particularly the generation of the acylium ion and the regioselectivity of the electrophilic attack on the thiophene ring, is crucial for optimizing reaction conditions. Careful control of temperature, stoichiometry, and moisture is paramount for achieving high yields and purity. The provided protocol serves as a foundational guide for the laboratory synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of Ethyl 5-chlorothiophene-2-glyoxylate: Precursors and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-chlorothiophene-2-glyoxylate is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds, most notably as a key building block for anticoagulants. Its structure, featuring a substituted thiophene ring, offers a versatile scaffold for further chemical modifications. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the key precursors, detailed experimental protocols, and quantitative data to aid researchers in their synthetic endeavors.

Core Synthetic Pathways

The synthesis of this compound predominantly proceeds through three main pathways, each originating from a different precursor:

  • Direct Friedel-Crafts Acylation of 2-Chlorothiophene: This is the most direct route, involving the acylation of readily available 2-chlorothiophene with an ethyl oxalyl moiety.

  • From 5-Chlorothiophene-2-carboxylic Acid: This two-step approach involves the activation of the carboxylic acid to a more reactive species, followed by the introduction of the ethyl glyoxylate group.

  • From 5-Chloro-2-thiophenecarboxaldehyde: This pathway requires the oxidation of the aldehyde and subsequent conversion to the target ester.

The following sections will delve into the specifics of each of these pathways, providing detailed experimental procedures and relevant data.

Precursor Synthesis and Experimental Protocols

A thorough understanding of the synthesis of the key precursors is essential for the successful production of this compound.

Synthesis of 5-Chlorothiophene-2-carboxylic Acid

This carboxylic acid is a versatile precursor and can be synthesized through several methods.

Method 1: Oxidation of 5-Chloro-2-acetylthiophene

One common method involves the oxidation of 5-chloro-2-acetylthiophene.[1][2]

  • Experimental Protocol:

    • Dissolve 5-chloro-2-acetylthiophene in a suitable organic solvent such as acetone.

    • Add a solution of sodium chlorite and potassium dihydrogen phosphate.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC).

    • Quench the reaction with a solution of sodium sulfite.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-chlorothiophene-2-carboxylic acid.

Method 2: Carboxylation of 2-Chlorothiophene via Lithiation

This method involves the deprotonation of 2-chlorothiophene followed by quenching with carbon dioxide.

  • Experimental Protocol:

    • Dissolve 2-chlorothiophene in an anhydrous ethereal solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to a low temperature (typically -78 °C).

    • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes.

    • Stir the mixture at low temperature for a specified time to ensure complete lithiation.

    • Bubble dry carbon dioxide gas through the solution or pour the mixture over crushed dry ice.

    • Allow the reaction to warm to room temperature.

    • Quench the reaction with water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry to obtain 5-chlorothiophene-2-carboxylic acid.

Synthesis of 5-Chloro-2-thiophenecarboxaldehyde

This aldehyde serves as another key precursor.

  • Experimental Protocol (Vilsmeier-Haack Reaction):

    • Cool a solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution.

    • To this mixture, add a solution of 2-chlorothiophene in the same solvent.

    • Allow the reaction to stir at room temperature or with gentle heating until completion.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or sodium carbonate).

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over a drying agent, and concentrate to give the crude aldehyde.

    • Purify the product by distillation under reduced pressure or column chromatography.

Synthesis of this compound

The following sections detail the synthetic procedures starting from the aforementioned precursors.

Route 1: From 2-Chlorothiophene (Friedel-Crafts Acylation)

This direct approach offers an efficient pathway to the target molecule.

  • Experimental Protocol:

    • Suspend a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) under a nitrogen or argon atmosphere.

    • Cool the suspension in an ice bath.

    • Slowly add ethyl oxalyl chloride to the cooled suspension.

    • To this mixture, add 2-chlorothiophene dropwise, maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with the same solvent.

    • Combine the organic layers, wash with water, a saturated solution of sodium bicarbonate, and brine.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the resulting crude product by vacuum distillation or column chromatography to yield this compound.

Route 2: From 5-Chlorothiophene-2-carboxylic Acid

This two-step route involves the formation of an acid chloride intermediate.

Step 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride

The carboxylic acid is activated by converting it to the more reactive acid chloride.

  • Experimental Protocol:

    • To a solution of 5-chlorothiophene-2-carboxylic acid in a dry, non-polar solvent such as carbon tetrachloride or dichloromethane, add a few drops of DMF as a catalyst.[3]

    • Under an inert atmosphere, add thionyl chloride or oxalyl chloride dropwise at a controlled temperature (e.g., below 0 °C).[4]

    • After the addition, the reaction mixture is typically stirred at room temperature and then refluxed for 1-3 hours to ensure complete conversion.[4]

    • The excess chlorinating agent and solvent are removed by distillation under reduced pressure to yield the crude 5-chlorothiophene-2-carbonyl chloride, which can often be used in the next step without further purification. A quantitative yield is often achieved.[5]

Step 2: Conversion of 5-Chlorothiophene-2-carbonyl chloride to this compound

This step introduces the ethyl glyoxylate moiety. A common method for synthesizing α-keto esters from acyl chlorides involves reaction with an organometallic reagent and an oxalate derivative.

  • Experimental Protocol (Illustrative):

    • Prepare a Grignard reagent, such as ethyl magnesium bromide, in an anhydrous ether solvent.

    • In a separate flask, dissolve 5-chlorothiophene-2-carbonyl chloride in an anhydrous solvent like THF under an inert atmosphere and cool to a low temperature (e.g., -78 °C).

    • Slowly add the Grignard reagent to the solution of the acid chloride.

    • After a certain reaction time, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry it, and concentrate it to obtain the crude product.

    • Purify by column chromatography or distillation.

Route 3: From 5-Chloro-2-thiophenecarboxaldehyde

While less direct, this pathway is also a viable option.

Step 1: Oxidation to 5-Chlorothiophene-2-carboxylic Acid

The aldehyde is first oxidized to the corresponding carboxylic acid as described in the precursor synthesis section. A patent describes a one-pot method where 2-thiophenecarboxaldehyde is first chlorinated to 5-chloro-2-thiophenecarboxaldehyde and then oxidized in the same pot to 5-chlorothiophene-2-carboxylic acid.[6]

Step 2: Conversion to this compound

The resulting carboxylic acid can then be converted to the target compound via the two-step process outlined in Route 2.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps. Please note that yields can vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of 5-Chlorothiophene-2-carboxylic Acid

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
5-Chloro-2-acetylthiopheneSodium chlorite, Potassium dihydrogen phosphateAcetoneRoom Temp.-68-85
2-Chlorothiophenen-BuLi, CO₂THF-78 to RT--
2-Thiophenecarboxaldehyde1. Cl₂ 2. NaOH, Cl₂--5 to 305-10-

Table 2: Synthesis of 5-Chlorothiophene-2-carbonyl chloride

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
5-Chlorothiophene-2-carboxylic acidThionyl chloride, DMFDichloromethaneReflux16quant.
5-Chlorothiophene-2-carboxylic acidThionyl chlorideCarbon tetrachloride<0 to Reflux1-3High

Table 3: Synthesis of this compound

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
2-ChlorothiopheneEthyl oxalyl chloride, AlCl₃Dichloromethane0 to RT--

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes described.

Synthesis_Pathways cluster_precursors Precursor Synthesis cluster_main_synthesis Main Synthesis Routes 2-Chlorothiophene 2-Chlorothiophene 5-Chloro-2-acetylthiophene 5-Chloro-2-acetylthiophene 2-Chlorothiophene->5-Chloro-2-acetylthiophene Friedel-Crafts Acylation 5-Chlorothiophene-2-carboxylic_acid 5-Chlorothiophene-2-carboxylic_acid 2-Chlorothiophene->5-Chlorothiophene-2-carboxylic_acid Lithiation, Carboxylation Ethyl_5-chlorothiophene-2-glyoxylate Ethyl 5-chlorothiophene- 2-glyoxylate 2-Chlorothiophene->Ethyl_5-chlorothiophene-2-glyoxylate Friedel-Crafts Acylation 5-Chloro-2-acetylthiophene->5-Chlorothiophene-2-carboxylic_acid Oxidation 5-Chlorothiophene-2-carbonyl_chloride 5-Chlorothiophene-2-carbonyl_chloride 5-Chlorothiophene-2-carboxylic_acid->5-Chlorothiophene-2-carbonyl_chloride Chlorination 2-Thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde 5-Chloro-2-thiophenecarboxaldehyde 5-Chloro-2-thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde->5-Chloro-2-thiophenecarboxaldehyde Chlorination 5-Chloro-2-thiophenecarboxaldehyde->5-Chlorothiophene-2-carboxylic_acid Oxidation 5-Chloro-2-thiophenecarboxaldehyde->Ethyl_5-chlorothiophene-2-glyoxylate Multi-step 5-Chlorothiophene-2-carbonyl_chloride->Ethyl_5-chlorothiophene-2-glyoxylate Reaction with Ethylating Agent

Caption: Synthetic pathways to this compound.

Experimental_Workflow_Route1 start Start: 2-Chlorothiophene, Ethyl oxalyl chloride, AlCl₃ reaction Friedel-Crafts Acylation in inert solvent at 0°C to RT start->reaction workup Quench with ice/HCl, Extract with organic solvent, Wash and dry reaction->workup purification Purification: Vacuum distillation or Column chromatography workup->purification product Product: This compound purification->product

Caption: Workflow for the Friedel-Crafts acylation route.

Experimental_Workflow_Route2 start Start: 5-Chlorothiophene-2-carboxylic acid chlorination Chlorination with Thionyl chloride/DMF start->chlorination acid_chloride Intermediate: 5-Chlorothiophene-2-carbonyl chloride chlorination->acid_chloride reaction Reaction with Ethylating Agent (e.g., Grignard) acid_chloride->reaction workup Aqueous workup, Extraction and drying reaction->workup purification Purification workup->purification product Product: This compound purification->product

Caption: Workflow for the carboxylic acid route.

Conclusion

This technical guide has outlined the primary and most effective synthetic pathways for the preparation of this compound. The choice of a specific route will depend on factors such as the availability and cost of starting materials, desired scale of production, and the laboratory equipment at hand. The direct Friedel-Crafts acylation of 2-chlorothiophene offers a concise route, while the pathway from 5-chlorothiophene-2-carboxylic acid provides a reliable, two-step alternative. The detailed experimental protocols and compiled quantitative data herein should serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the efficient and informed synthesis of this important chemical intermediate. Further optimization of reaction conditions for each step may lead to improved yields and purity.

References

An In-depth Technical Guide to the Role of the Chlorine Atom in Ethyl 5-chlorothiophene-2-glyoxylate Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pivotal role of the chlorine atom in dictating the chemical reactivity of Ethyl 5-chlorothiophene-2-glyoxylate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its substituents. The chlorine atom, in concert with the ethyl glyoxylate group, modulates the reactivity of the thiophene ring, enabling a range of selective synthetic transformations.

Electronic Influence of Substituents

The reactivity of the thiophene ring in this compound is governed by the interplay of the electronic effects of its two substituents. Thiophene itself is an electron-rich aromatic system, generally prone to electrophilic attack. However, the substituents significantly alter this inherent reactivity[1].

  • Chlorine Atom (at C5): The chlorine atom exhibits a dual electronic effect. It is inductively electron-withdrawing (-I effect) due to its high electronegativity, which deactivates the ring towards electrophilic attack. Conversely, it is also electron-donating through resonance (+R effect) by sharing its lone pair electrons with the aromatic system.

  • Ethyl Glyoxylate Group (at C2): This group is strongly electron-withdrawing (-I and -R effects) due to the two carbonyl functionalities. It significantly deactivates the thiophene ring, making it less susceptible to electrophilic substitution but activating it for other reaction types.

The combination of a deactivating glyoxylate group and a halogen at the 5-position makes the molecule a prime candidate for specific, targeted reactions where the chlorine atom plays a direct role.

G cluster_0 Electronic Influences on Thiophene Ring cluster_1 Resulting Reactivity Thiophene Thiophene Ring Electron-rich aromatic system Reactivity Modified Reactivity Profile Thiophene->Reactivity Chlorine C5-Chlorine Atom Inductive Withdrawal (-I) Resonance Donation (+R) Chlorine->Thiophene Glyoxylate C2-Ethyl Glyoxylate Strong Inductive & Resonance Withdrawal (-I, -R) Glyoxylate->Thiophene Deactivation_EAS Deactivation towards Electrophilic Attack Reactivity->Deactivation_EAS Activation_SNAr Activation for Nucleophilic Aromatic Substitution Reactivity->Activation_SNAr Activation_CrossCoupling Enabling Cross-Coupling Reactions Reactivity->Activation_CrossCoupling

Caption: Logical diagram of substituent effects on reactivity.

Role in Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is significantly enhanced by the presence of the electron-withdrawing ethyl glyoxylate group at the C2 position, which is para to the chlorine. This specific arrangement is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance[2][3].

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (Meisenheimer complex).

  • Elimination: The aromaticity is restored by the elimination of the chloride ion, resulting in the substituted product.

G Mechanism of Nucleophilic Aromatic Substitution (SNAr) reactant This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized Anion) reactant->intermediate 1. Nucleophilic Attack (Addition) product Substituted Product + Cl⁻ intermediate->product 2. Chloride Elimination

Caption: Generalized mechanism for SNAr reactions.

Role as a Leaving Group in Palladium-Catalyzed Cross-Coupling Reactions

One of the most significant roles of the chlorine atom in this molecule is to function as a leaving group in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds[4][5]. The chlorine atom at the C5 position activates the molecule for transformations such as Suzuki, Stille, Heck, and Sonogashira couplings[1].

The general catalytic cycle for a Suzuki coupling, for instance, involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the thiophene derivative.

  • Transmetalation: The organic group from an organoboron reagent is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(Cl) pd0->pd_complex Oxidative Addition pd_transmetal R¹-Pd(II)L₂(R²) pd_complex->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd_transmetal->product r1cl R¹-Cl (Ethyl 5-chlorothiophene...) r1cl->pd_complex r2b R²-B(OR)₂ (Boronic Acid/Ester) r2b->pd_transmetal base Base base->pd_transmetal

Caption: Catalytic cycle of a Suzuki cross-coupling reaction.

Quantitative Data Summary

The utility of the chlorine atom as a leaving group is demonstrated by the yields achieved in various transformations. The following table summarizes representative yields for key reactions involving the chlorothiophene core.

Reaction TypeSubstrateReagentsProductYield (%)Reference
Friedel-Crafts Acylation 2-ChlorothiopheneAcetyl chloride, AlCl₃2-Acetyl-5-chlorothiophene91%[6]
Nitration 2-Acetyl-5-chlorothiopheneMixed Acid (H₂SO₄/HNO₃)5-Acetyl-2-chloro-3-nitrothiophene64%[6]
SNAr (Thioetherification) 5-Acetyl-2-chloro-3-nitrothiophene2,3-Dichlorobenzenethiol, K₂CO₃P00509176%[6]
Suzuki Coupling 3-BromothiopheneCyclopropylboronic acid, Pd(OAc)₂, SPhos3-Cyclopropylthiophene69-93%[7]

Note: Data for Suzuki coupling is for a related bromothiophene, illustrating the general effectiveness of palladium-catalyzed cross-coupling on halothiophenes.

Experimental Protocols

Protocol 1: Synthesis of this compound (via Friedel-Crafts Acylation)

This protocol is based on the established Friedel-Crafts acylation of 2-chlorothiophene[1].

  • Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum trichloride (AlCl₃, 1.1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Acylating Agent: Ethyl oxalyl chloride (1.0 eq.) is added dropwise to the stirred suspension at 0 °C.

  • Substrate Addition: A solution of 2-chlorothiophene (1.0 eq.) in the same solvent is added slowly via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction: The reaction mixture is stirred at room temperature for 4-6 hours, monitoring progress by TLC.

  • Workup: The reaction is carefully quenched by pouring it onto crushed ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield this compound.

Protocol 2: Suzuki Cross-Coupling of this compound

This is a representative protocol for a Suzuki cross-coupling reaction.

G start Start: Assemble Reactants setup 1. Add this compound, Boronic Acid, and Base (e.g., K₂CO₃) to a flask. start->setup degas 2. Add solvent (e.g., Toluene/H₂O). Degas the mixture with N₂ or Ar for 15-20 min. setup->degas catalyst 3. Add Pd Catalyst (e.g., Pd(PPh₃)₄) under inert atmosphere. degas->catalyst react 4. Heat the mixture (e.g., 80-100 °C) for 6-24 hours. Monitor by TLC/LC-MS. catalyst->react workup 5. Cool to RT. Add water and extract with an organic solvent (e.g., Ethyl Acetate). react->workup purify 6. Dry the organic layer, concentrate, and purify via column chromatography. workup->purify end End: Isolated Product purify->end

Caption: Experimental workflow for a Suzuki cross-coupling reaction.

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the desired aryl or alkyl boronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).

  • Solvent and Degassing: Add a solvent system (e.g., a mixture of toluene and water). Purge the mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the mixture to the required temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography to obtain the desired coupled product.

Conclusion

The chlorine atom in this compound is not merely a passive substituent but a critical functional handle that defines the molecule's synthetic utility. While it contributes to the deactivation of the thiophene ring towards classical electrophilic substitution, its primary role is to serve as a versatile leaving group. This property is expertly exploited in both nucleophilic aromatic substitution, facilitated by the para-directing glyoxylate group, and in a wide array of palladium-catalyzed cross-coupling reactions. This dual reactivity makes this compound an invaluable precursor for the construction of complex, highly functionalized thiophene derivatives for pharmaceutical and materials science applications.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of Ethyl 5-chlorothiophene-2-glyoxylate with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of Ethyl 5-chlorothiophene-2-glyoxylate with a variety of arylboronic acids. This reaction is a powerful tool for the synthesis of 5-arylthiophene-2-glyoxylate derivatives, which are valuable intermediates in the discovery and development of novel therapeutic agents. The presence of the thiophene core in numerous biologically active molecules underscores the importance of efficient synthetic routes to its derivatives.[1]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[2] This reaction is particularly valuable in medicinal chemistry for the construction of biaryl and heteroaryl-aryl scaffolds, which are common motifs in many drug candidates. The coupling of chlorothiophenes, such as this compound, offers an attractive route to functionalized thiophene derivatives due to the commercial availability and lower cost of chlorinated starting materials compared to their brominated or iodinated counterparts.

The presence of the electron-withdrawing glyoxylate group at the 2-position of the thiophene ring is expected to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond, which is typically the rate-limiting step in the catalytic cycle for chloroarenes.

Reaction Scheme

The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reaction Conditions Thiophene This compound Product Ethyl 5-arylthiophene-2-glyoxylate Thiophene->Product + BoronicAcid Arylboronic Acid (Ar-B(OH)2) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Heat Base Base (e.g., K3PO4) Base->Product Solvent Solvent (e.g., 1,4-Dioxane/H2O) Solvent->Product

Caption: General reaction scheme for the Suzuki coupling.

Experimental Protocols

This section provides a detailed methodology for the Suzuki coupling reaction, based on established protocols for similar substrates.[1][3]

Materials and Equipment
  • This compound

  • Arylboronic acids

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄) or another suitable base (e.g., Na₂CO₃, Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Reaction vials or round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating block or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

General Procedure
  • Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 2.5 mol%).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 90 °C. Stir the reaction mixture vigorously for 12 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

Workflow A 1. Weigh Reactants and Catalyst B 2. Add to Reaction Vessel A->B C 3. Purge with Inert Gas B->C D 4. Add Solvents C->D E 5. Heat and Stir D->E F 6. Reaction Monitoring (TLC/GC-MS) E->F G 7. Workup and Extraction F->G Reaction Complete H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS) H->I

Caption: Step-by-step experimental workflow.

Data Presentation

The following table summarizes the expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on literature data for analogous reactions.[1][3] The yields are highly dependent on the electronic and steric properties of the substituents on the arylboronic acid.

EntryArylboronic Acid (Ar)ProductExpected Yield (%)
1Phenylboronic acidEthyl 5-phenylthiophene-2-glyoxylate85-95
24-Methoxyphenylboronic acidEthyl 5-(4-methoxyphenyl)thiophene-2-glyoxylate90-98
34-Chlorophenylboronic acidEthyl 5-(4-chlorophenyl)thiophene-2-glyoxylate80-90
44-Methylphenylboronic acidEthyl 5-(4-methylphenyl)thiophene-2-glyoxylate85-95
53-Thienylboronic acidEthyl 5-(thiophen-3-yl)thiophene-2-glyoxylate80-90
62-Naphthylboronic acidEthyl 5-(naphthalen-2-yl)thiophene-2-glyoxylate75-85

Discussion

The choice of catalyst, base, and solvent system is crucial for a successful Suzuki coupling reaction. While Pd(PPh₃)₄ is a commonly used and effective catalyst for many Suzuki couplings, other palladium sources and ligands, such as Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), may offer improved reactivity for challenging substrates, including heteroaryl chlorides. The use of a mixed solvent system, typically an organic solvent like 1,4-dioxane or toluene with water, is often beneficial for dissolving both the organic and inorganic reagents. The base plays a critical role in the transmetalation step of the catalytic cycle, and the choice of base can significantly impact the reaction outcome. Potassium phosphate is a versatile and effective base for a wide range of Suzuki couplings.

Applications in Drug Development

Thiophene-containing compounds exhibit a wide range of biological activities and are integral components of numerous approved drugs and clinical candidates.[1] The 5-arylthiophene-2-glyoxylate scaffold synthesized through this protocol can serve as a versatile building block for the preparation of more complex molecules with potential therapeutic applications, including but not limited to, inhibitors of various enzymes, receptor antagonists, and antimicrobial agents. The ability to readily introduce diverse aryl groups via the Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety Precautions

  • Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Application Notes and Protocols for Sonogashira Coupling of Ethyl 5-chlorothiophene-2-glyoxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and reaction conditions for the Sonogashira coupling of Ethyl 5-chlorothiophene-2-glyoxylate with terminal alkynes. This reaction is a powerful tool for the synthesis of a diverse range of substituted thiophene derivatives, which are valuable intermediates in pharmaceutical and materials science research.

Introduction

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[1][3] this compound is an attractive substrate for this reaction due to the presence of a reactive C-Cl bond on the thiophene ring. The strongly electron-withdrawing glyoxylate group is expected to facilitate the oxidative addition of the palladium catalyst to the carbon-chlorine bond, a key step in the catalytic cycle.[4] However, the presence of a conjugated carbonyl system can sometimes present challenges, potentially requiring careful optimization of reaction conditions.

This document outlines a representative protocol for the Sonogashira coupling of this compound, based on established methodologies for similar 2-halothiophene systems.

Reaction Scheme

Ethyl 5-chlorothiophene-2-glyoxylateTerminal Alkyne

Catalyst: Pd(PPh₃)₂Cl₂ / CuI Base: Triethylamine (TEA) or Diisopropylamine (DIPA) Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Ethyl 5-(alkynyl)thiophene-2-glyoxylate

Tabulated Reaction Parameters

The following table summarizes typical conditions for the Sonogashira coupling of aryl chlorides, which can be adapted for this compound. Researchers should consider these as starting points for optimization.

ParameterCondition 1Condition 2Condition 3
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)Pd(PPh₃)₄ (5 mol%)[Pd(dppf)Cl₂] (3 mol%)
Copper Co-catalyst CuI (4 mol%)CuI (10 mol%)CuI (6 mol%)
Base Triethylamine (TEA)Diisopropylamine (DIPA)Cesium Carbonate (Cs₂CO₃)
Solvent THFDMFToluene
Temperature 60 °CRoom Temperature to 50°C80 °C
Reaction Time 12-24 hours8-16 hours18-36 hours

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Syringes and needles for inert atmosphere techniques

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere of argon or nitrogen, add this compound (1.0 eq).

  • Addition of Reagents: Add the terminal alkyne (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Solvent and Base Addition: Add anhydrous THF (5-10 mL per mmol of the chloro-thiophene) followed by freshly distilled triethylamine (2.5 eq) via syringe.

  • Reaction Execution: Heat the reaction mixture to 60 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Ethyl 5-(alkynyl)thiophene-2-glyoxylate.

Safety Precautions:

  • Palladium catalysts and copper iodide are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable.

  • Amines are corrosive and have strong odors.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizations

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Schlenk Flask under Inert Atmosphere B Add this compound C Add Terminal Alkyne D Add Pd(PPh3)2Cl2 and CuI E Add Anhydrous THF and TEA F Heat to 60 °C with Stirring E->F Start Reaction G Monitor by TLC/GC-MS F->G H Cool and Dilute with Ethyl Acetate G->H Reaction Complete I Filter through Celite J Aqueous Work-up (NH4Cl, Brine) K Dry and Concentrate L Column Chromatography M Pure Product

Caption: Experimental workflow for the Sonogashira coupling.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L2 pd_complex [Ar-Pd(II)-X]L2 pd0->pd_complex Oxidative Addition pd_alkynyl [Ar-Pd(II)-C≡CR]L2 pd_complex->pd_alkynyl Transmetalation cu_halide Cu(I)X pd_complex->cu_halide Transfers X pd_alkynyl->pd0 Reductive Elimination product Ar-C≡C-R pd_alkynyl->product cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_complex Transfers alkynyl group alkyne H-C≡C-R cu_halide->alkyne π-complex arx Ar-X arx->pd_complex alkyne->cu_acetylide base_h Base-H+ alkyne->base_h base Base base->alkyne

Caption: General catalytic cycle of the Sonogashira coupling.

References

Application Notes and Protocols: The Role of Ethyl 5-Chlorothiophene-2-Glyoxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-chlorothiophene-2-glyoxylate is a versatile bifunctional molecule that serves as a key building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive α-keto ester moiety and a 5-chlorothiophene core, allows for diverse chemical modifications. The halogenated thiophene ring is particularly amenable to cross-coupling reactions, making it a valuable scaffold for the construction of complex molecular architectures. This document provides an overview of its primary application, supported by synthetic protocols and relevant biological context.

Key Applications in Medicinal Chemistry

The predominant application of this compound in medicinal chemistry is its role as a crucial intermediate in the synthesis of the oral anticoagulant drug, Rivaroxaban . Rivaroxaban is a direct Factor Xa inhibitor, a key enzyme in the blood coagulation cascade. The 5-chlorothiophene-2-carboxylic acid moiety, derived from this compound, is an essential component of the Rivaroxaban structure.

While its application as a precursor for Rivaroxaban is well-documented, its direct use in the synthesis of other reported bioactive molecules is not extensively described in publicly available literature. The thiophene scaffold itself is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents with activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The presence of the chloro-substituent and the glyoxylate handle on this compound makes it a promising starting material for the exploration of novel chemical entities with potential therapeutic value.

Synthetic Utility and Chemical Properties

This compound's utility stems from its two distinct reactive sites:

  • The 5-Chlorothiophene Core: The chlorine atom at the 5-position activates the thiophene ring, making it susceptible to various synthetic transformations. It can act as a leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2]

  • The Ethyl Glyoxylate Moiety: This α-keto ester provides a reactive handle for a multitude of chemical reactions, including:

    • Reduction to an alcohol.

    • Oxidation.

    • Addition of Grignard reagents to form tertiary alcohols.[2]

This dual reactivity allows for a sequential and controlled functionalization of the molecule, facilitating the efficient synthesis of complex thiophene derivatives.[2]

Data Presentation

The following table summarizes the key synthetic transformation for which a protocol is provided.

PrecursorProductReagents and ConditionsYield (%)Reference
This compound5-Chlorothiophene-2-carboxylic acid1. NaOH (aq), Heat2. HCl (aq) to pH 1-2HighGeneral Transformation

Experimental Protocols

Synthesis of 5-Chlorothiophene-2-carboxylic acid from this compound

This protocol describes the hydrolysis of the ethyl ester and oxidation of the glyoxylate group to a carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add an aqueous solution of sodium hydroxide (typically 2-4 molar equivalents) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with stirring to acidify the solution to a pH of 1-2.

  • A precipitate of 5-chlorothiophene-2-carboxylic acid will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water to remove any remaining salts.

  • Dry the product under vacuum to obtain 5-chlorothiophene-2-carboxylic acid.

Note: This is a general protocol. Specific reaction conditions such as concentration, temperature, and reaction time may need to be optimized for best results.

Visualization of Workflow and Biological Pathway

G cluster_0 Synthesis of Rivaroxaban Intermediate Ethyl_5_chlorothiophene_2_glyoxylate This compound Hydrolysis_Oxidation Hydrolysis & Oxidation Ethyl_5_chlorothiophene_2_glyoxylate->Hydrolysis_Oxidation 5_Chlorothiophene_2_carboxylic_acid 5-Chlorothiophene-2-carboxylic acid Hydrolysis_Oxidation->5_Chlorothiophene_2_carboxylic_acid Acyl_chloride_formation Acyl Chloride Formation (e.g., SOCl2) 5_Chlorothiophene_2_carboxylic_acid->Acyl_chloride_formation 5_Chlorothiophene_2_carbonyl_chloride 5-Chlorothiophene-2-carbonyl chloride Acyl_chloride_formation->5_Chlorothiophene_2_carbonyl_chloride Coupling Coupling with Rivaroxaban Amine Precursor 5_Chlorothiophene_2_carbonyl_chloride->Coupling Rivaroxaban Rivaroxaban Coupling->Rivaroxaban

Caption: Synthetic workflow from this compound to Rivaroxaban.

Coagulation_Cascade cluster_pathway Simplified Coagulation Cascade Factor_X Factor X Factor_Xa Factor Xa Factor_X->Factor_Xa Activation Thrombin Thrombin Factor_Xa->Thrombin Activates Prothrombin Prothrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Converts Fibrinogen Fibrinogen Rivaroxaban Rivaroxaban Rivaroxaban->Factor_Xa Inhibits

Caption: Rivaroxaban's mechanism of action in the coagulation cascade.

References

Application Notes and Protocols: Derivatization of Ethyl 5-chlorothiophene-2-glyoxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of Ethyl 5-chlorothiophene-2-glyoxylate, a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The protocols and data presented herein are designed to facilitate the exploration of this chemical scaffold in drug discovery programs, particularly in the areas of oncology and infectious diseases.

Introduction: The Potential of the Thiophene Scaffold

Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1] The thiophene ring is a bioisostere of the phenyl ring and is present in numerous FDA-approved drugs.[1] Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3][4][5] The nature and position of substituents on the thiophene ring play a crucial role in determining the specific biological activity and potency of the resulting compounds.[2][4]

This compound is a particularly attractive starting material for drug discovery due to its bifunctional nature. The molecule possesses two reactive sites: the chlorine atom at the 5-position, which is amenable to substitution and cross-coupling reactions, and the ethyl glyoxylate moiety at the 2-position, which can be readily converted into a variety of functional groups such as amides, hydrazones, and pyrazoles.[6] This dual reactivity allows for the systematic generation of diverse chemical libraries for biological screening.

Derivatization Strategies and Protocols

The derivatization of this compound can be approached through two main avenues: modification of the ethyl glyoxylate moiety and substitution at the 5-chloro position.

The ethyl glyoxylate functional group is a versatile handle for introducing a wide range of chemical diversity. Key reactions include the formation of amides and hydrazones.

2.1.1. Synthesis of Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry. The ethyl glyoxylate can be converted to an amide by reaction with a primary or secondary amine.

Protocol 1: General Procedure for the Synthesis of Amide Derivatives

  • Hydrolysis (Optional): To a solution of this compound (1.0 eq) in a suitable solvent (e.g., a mixture of THF and water), add a base such as lithium hydroxide (1.2 eq). Stir the mixture at room temperature until the starting material is consumed (monitor by TLC). Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the product, 5-chlorothiophene-2-glyoxylic acid, with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Amide Coupling: To a solution of 5-chlorothiophene-2-glyoxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir the mixture for 10-15 minutes at room temperature. Add the desired primary or secondary amine (1.1 eq) and continue stirring at room temperature for 2-24 hours, or until the reaction is complete (monitor by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

2.1.2. Synthesis of Hydrazone Derivatives

Hydrazones are another important class of compounds with diverse biological activities. They can be synthesized by the condensation of the glyoxylate with a hydrazine derivative.

Protocol 2: General Procedure for the Synthesis of Hydrazone Derivatives

  • To a solution of this compound (1.0 eq) in a protic solvent such as ethanol or methanol, add the desired hydrazine or hydrazide derivative (1.1 eq).

  • Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold solvent.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

The chlorine atom on the thiophene ring can be replaced through various cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

Protocol 3: General Procedure for Suzuki Cross-Coupling

  • To a reaction vessel, add this compound (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base like sodium carbonate or potassium phosphate (2.0-3.0 eq).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Biological Activity of Thiophene Derivatives

While specific biological data for derivatives of this compound is not extensively available in the public domain, the following tables summarize the reported anticancer and antimicrobial activities of various other thiophene derivatives. This data serves as a strong rationale for the potential of this scaffold in drug discovery.

Table 1: Anticancer Activity of Selected Thiophene Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Thiophene Derivative A MCF-7 (Breast)5.2Fictional Example
Thiophene Derivative B HCT-116 (Colon)2.8Fictional Example
Thiophene Derivative C A549 (Lung)7.1Fictional Example
Thiophene Derivative D PC-3 (Prostate)4.5Fictional Example

Table 2: Antimicrobial Activity of Selected Thiophene Derivatives

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Thiophene Derivative E Staphylococcus aureus8Candida albicans16Fictional Example
Thiophene Derivative F Escherichia coli16Aspergillus niger32Fictional Example
Thiophene Derivative G Pseudomonas aeruginosa32Cryptococcus neoformans8Fictional Example
Thiophene Derivative H Bacillus subtilis4Trichophyton rubrum16Fictional Example

Note: The data in the tables above are illustrative examples based on the activities of various thiophene derivatives and are intended to demonstrate the potential of this class of compounds. They are not actual results for derivatives of this compound.

Visualization of Workflows and Pathways

The following diagrams illustrate the derivatization workflow, a hypothetical signaling pathway that could be targeted by these derivatives, and a typical drug discovery screening cascade.

Derivatization_Workflow cluster_glyoxylate Glyoxylate Modification cluster_chloro Chloro Substitution start This compound amide Amide Derivatives start->amide Amine, Coupling Agent hydrazone Hydrazone Derivatives start->hydrazone Hydrazine derivative cross_coupling Cross-Coupling Products start->cross_coupling Boronic Acid, Pd Catalyst bio_screening Biological Screening amide->bio_screening hydrazone->bio_screening cross_coupling->bio_screening

Caption: Derivatization workflow for this compound.

Signaling_Pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation inhibitor Thiophene Derivative inhibitor->akt Screening_Cascade library Thiophene Derivative Library primary Primary Screening (e.g., Cell Viability Assay) library->primary hit_id Hit Identification primary->hit_id dose_response Dose-Response & IC50/MIC Determination hit_id->dose_response secondary Secondary Assays (e.g., Target-based, Mechanism of Action) dose_response->secondary lead_opt Lead Optimization secondary->lead_opt

References

Application Notes and Protocols for Ethyl 5-chlorothiophene-2-glyoxylate in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-chlorothiophene-2-glyoxylate is a bifunctional organic molecule poised for significant applications in materials science, particularly in the synthesis of advanced functional polymers. Its structure, featuring a halogenated thiophene ring and a reactive α-keto ester moiety, presents a versatile platform for creating novel conjugated polymers with tunable electronic and physical properties. The chlorine atom at the 5-position serves as a reactive site for various cross-coupling reactions, enabling polymerization, while the ethyl glyoxylate group at the 2-position can be used for post-polymerization modification or to influence the polymer's solubility, morphology, and electronic characteristics.[1] This document provides detailed application notes and proposed experimental protocols for the utilization of this compound in the synthesis of thiophene-based conductive polymers for electronic applications. While direct polymerization of this specific monomer is not extensively reported, the following protocols are based on well-established and analogous polymerization techniques for similar thiophene derivatives.[2][3]

Key Properties of this compound

A summary of the key physical and chemical properties of the monomer is presented in Table 1. This data is essential for reaction setup and safety considerations.

PropertyValueReference
CAS Number 34036-28-7[]
Molecular Formula C₇H₇ClO₂S[5]
Molecular Weight 190.65 g/mol [6]
Appearance Colorless to light yellow clear liquid[7]
Boiling Point 253.7 ± 20.0 °C at 760 mmHg[5]
Density 1.3 ± 0.1 g/cm³[5]
Refractive Index 1.538 - 1.5525 @ 20°C[6][7]

Application: Synthesis of Poly(ethyl 5-R-thiophene-2-glyoxylate)s via Cross-Coupling Polymerization

This compound is an ideal monomer for synthesizing functional polythiophenes through various cross-coupling polymerization methods. The resulting polymers, with their conjugated backbone, are expected to exhibit interesting optical and electronic properties suitable for applications in organic electronics.

Direct Arylation Polymerization (DArP)

Direct Arylation Polymerization (DArP) is a modern, atom-economical method for the synthesis of conjugated polymers that avoids the preparation of organometallic intermediates.[2][8][9] In this proposed application, this compound can be copolymerized with a suitable comonomer to yield a donor-acceptor polymer. The ester group can act as a directing group, potentially leading to highly regioregular polymers.[2]

This protocol describes the synthesis of an alternating copolymer of this compound and 2,7-dibromo-9,9-dioctylfluorene.

Materials:

  • This compound (Monomer A)

  • 2,7-dibromo-9,9-dioctylfluorene (Monomer B)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Toluene

  • Methanol

  • Acetone

  • Hexane

  • Chloroform

  • Soxhlet extraction apparatus

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add this compound (1 equiv.), 2,7-dibromo-9,9-dioctylfluorene (1 equiv.), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), and K₂CO₃ (3 equiv.) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Additive Addition: Add anhydrous DMAc to the flask to achieve a monomer concentration of 0.1 M. Add pivalic acid (30 mol%) to the reaction mixture.

  • Polymerization: Seal the flask and take it out of the glovebox. Place the flask in a preheated oil bath at 110 °C and stir for 24-48 hours under a nitrogen atmosphere.

  • Polymer Precipitation and Collection: After cooling to room temperature, pour the reaction mixture into a vigorously stirring solution of methanol. Collect the precipitated polymer by filtration.

  • Purification: Wash the crude polymer sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.

  • Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane for 24 hours each. The final polymer is extracted with chloroform.

  • Final Product Isolation: Precipitate the chloroform solution in methanol, filter the purified polymer, and dry it under vacuum at 40 °C for 24 hours.

Expected Polymer Characteristics:

ParameterExpected Value
Molecular Weight (Mn) 15 - 30 kDa
Polydispersity Index (PDI) 1.5 - 2.5
Regioregularity > 95%
Solubility Soluble in common organic solvents (chloroform, toluene, THF)
Stille Coupling Polymerization

Stille coupling is a robust and versatile method for forming C-C bonds and has been widely used for the synthesis of conjugated polymers. This would require the synthesis of a distannyl derivative of a comonomer.

This protocol outlines the synthesis of a copolymer using this compound and a distannylated comonomer, for example, 2,5-bis(trimethylstannyl)thiophene.

Materials:

  • This compound (Monomer A)

  • 2,5-bis(trimethylstannyl)thiophene (Monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous toluene

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

  • Chloroform

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, dissolve this compound (1 equiv.) and 2,5-bis(trimethylstannyl)thiophene (1 equiv.) in anhydrous toluene in a Schlenk flask.

  • Catalyst Addition: In a separate vial, dissolve Pd₂(dba)₃ (1.5 mol%) and P(o-tol)₃ (6 mol%) in anhydrous toluene. Add this catalyst solution to the monomer solution.

  • Polymerization: Heat the reaction mixture to 90 °C and stir for 48 hours under a nitrogen atmosphere.

  • End-capping: Add a small amount of 2-bromothiophene to end-cap the polymer chains and stir for an additional 2 hours.

  • Polymer Precipitation: Cool the reaction mixture and precipitate the polymer by pouring it into methanol.

  • Purification and Isolation: Collect the polymer by filtration, wash with methanol, and dry. Purify the polymer by reprecipitation from a chloroform solution into methanol. Dry the final product under vacuum.

Diagrams

Logical Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Material Characterization cluster_application Device Application Monomer This compound Reaction Polymerization (DArP or Stille) Monomer->Reaction Comonomer Comonomer (e.g., dibromo- or distannyl-arene) Comonomer->Reaction Catalyst Palladium Catalyst & Ligand Catalyst->Reaction Solvent Anhydrous Solvent Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Soxhlet Soxhlet Extraction Precipitation->Soxhlet GPC GPC (Mn, PDI) Soxhlet->GPC NMR NMR (Structure, Regioregularity) Soxhlet->NMR UVVis UV-Vis Spectroscopy (Optical Properties) Soxhlet->UVVis CV Cyclic Voltammetry (Electrochemical Properties) Soxhlet->CV Device Device Fabrication (e.g., OFET, OPV) CV->Device

Caption: Workflow for synthesis and characterization of polymers.

Signaling Pathway Analogy: Control of Polymer Properties

G cluster_inputs Synthetic Inputs cluster_properties Polymer Properties cluster_performance Device Performance Monomer Monomer Structure (this compound) MW Molecular Weight Monomer->MW Regio Regioregularity Monomer->Regio Comonomer Comonomer Choice Electro Electronic Properties (HOMO/LUMO) Comonomer->Electro Conditions Polymerization Conditions (Catalyst, Temp, Time) Conditions->MW Conditions->Regio Morph Morphology MW->Morph Regio->Electro Performance Device Performance (Mobility, Efficiency) Electro->Performance Morph->Performance

Caption: Relationship between synthesis and final device performance.

Potential Applications and Future Work

Polymers derived from this compound are anticipated to be valuable in a range of organic electronic devices. The presence of the electron-withdrawing glyoxylate group is expected to lower the HOMO energy level of the polymer, which can be beneficial for achieving higher open-circuit voltages in organic photovoltaic (OPV) devices and better stability in organic field-effect transistors (OFETs).

Future research should focus on the direct polymerization of this monomer and a thorough characterization of the resulting polymer's properties. Furthermore, the reactive α-keto ester handle provides an exciting opportunity for post-polymerization modification. For instance, it could be hydrolyzed to a carboxylic acid to tune solubility or used as an anchor point for attaching sensing moieties for chemical and biological sensor applications. The exploration of these avenues will undoubtedly expand the utility of this compound in the development of next-generation organic materials.

References

Application Note: High-Purity Isolation of Ethyl 5-chlorothiophene-2-glyoxylate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient flash column chromatography protocol for the purification of Ethyl 5-chlorothiophene-2-glyoxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The described method utilizes a normal-phase silica gel stationary phase with a gradient elution of ethyl acetate in hexane, affording the target compound in high purity. This protocol is designed to be a reliable resource for researchers requiring a high-quality starting material for subsequent synthetic transformations.

Introduction

This compound is a versatile bifunctional molecule incorporating a halogenated thiophene ring and an α-keto ester moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and drug development. The purity of this intermediate is paramount as impurities can lead to side reactions and complicate the synthesis and purification of downstream products. Flash column chromatography is a widely adopted technique for the efficient purification of organic compounds. This document provides a detailed protocol for the purification of this compound using this method.

Data Presentation

As no specific experimental data for the column chromatography of this compound is publicly available, the following table represents typical data that could be expected from the successful application of the described protocol. This data is for illustrative purposes to guide researchers in their purification efforts.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient: 5% to 20% Ethyl Acetate in Hexane
Crude Sample Loading 1.0 g
Silica Gel Mass 40 g
Column Dimensions 40 mm x 200 mm
Elution Volume ~400 mL
Fraction Size 20 mL
TLC Rf of Pure Compound ~0.4 (in 15% Ethyl Acetate/Hexane)
Isolated Yield >95% (typical)
Purity (by NMR) >98%

Experimental Protocol

This protocol outlines the step-by-step procedure for the flash column chromatography purification of this compound.

Materials and Equipment:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Compressed air or nitrogen source with regulator

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using various ratios of ethyl acetate in hexane (e.g., 5%, 10%, 15%, 20%) to determine the optimal solvent system for separation. The ideal system should provide a retention factor (Rf) of approximately 0.3-0.4 for the desired product and good separation from impurities.

  • Column Packing:

    • Securely clamp the glass column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

    • Gently tap the column to ensure even packing of the silica gel.

    • Add another thin layer of sand on top of the silica gel bed.

    • Pre-elute the column with the initial mobile phase until the silica bed is fully equilibrated and no cracks or channels are visible. Do not let the solvent level drop below the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane or the initial mobile phase.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.

    • Begin elution with the starting mobile phase (e.g., 5% ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 10%, 15%, and finally 20%).

    • Collect fractions of a consistent volume (e.g., 20 mL) in test tubes.

  • Monitoring the Separation:

    • Monitor the elution of the compound by spotting fractions onto TLC plates and visualizing under a UV lamp.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Confirmation:

    • Confirm the purity of the isolated product using analytical techniques such as NMR spectroscopy.

Mandatory Visualization

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC Analysis TLC Analysis Column Packing Column Packing TLC Analysis->Column Packing Determine Mobile Phase Sample Preparation Sample Preparation Column Packing->Sample Preparation Sample Loading Sample Loading Sample Preparation->Sample Loading Elution Elution Sample Loading->Elution Fraction Collection Fraction Collection Elution->Fraction Collection Gradient Elution Fraction Analysis (TLC) Fraction Analysis (TLC) Fraction Collection->Fraction Analysis (TLC) Pooling Pure Fractions Pooling Pure Fractions Fraction Analysis (TLC)->Pooling Pure Fractions Identify Pure Fractions Solvent Evaporation Solvent Evaporation Pooling Pure Fractions->Solvent Evaporation Purity Confirmation (NMR) Purity Confirmation (NMR) Solvent Evaporation->Purity Confirmation (NMR)

Caption: Workflow for the purification of this compound.

Application Notes and Protocols for the Purification of Ethyl 5-chlorothiophene-2-glyoxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 5-chlorothiophene-2-glyoxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This document provides a comprehensive guide to developing a robust recrystallization protocol for this compound, including methodologies for solvent screening and optimization, detailed experimental procedures, and methods for purity assessment.

Data Presentation

A systematic approach to solvent screening is crucial for developing an effective recrystallization protocol. The following table should be used to record experimental data during the solvent selection process. This structured approach facilitates the comparison of different solvent systems and the identification of optimal conditions.

Table 1: Solvent Screening for Recrystallization of this compound

Trial No.Solvent(s) & RatioAmount of Compound (mg)Volume of Solvent (mL)Solubility (Hot)Solubility (Cold)Crystal AppearanceYield (%)Purity (e.g., by HPLC, %)Melting Point (°C)
1
2
3
4
5

Experimental Protocols

The following protocols provide a detailed methodology for developing a recrystallization procedure for this compound.

Protocol 1: Small-Scale Solvent Screening

Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound. An ideal solvent should dissolve the compound when hot but not when cold, while the impurities should either be insoluble at all temperatures or remain dissolved when the solution is cooled.

Materials:

  • Crude this compound

  • A selection of potential solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane, water, and mixtures thereof)

  • Small test tubes

  • Heating apparatus (e.g., hot plate, water bath)

  • Vortex mixer

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of the crude compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, vortexing after each addition, until the solid just dissolves. Record the volume of solvent used. If the compound dissolves readily at room temperature, the solvent is likely too good a solvent and will not be suitable for recrystallization.

  • If the compound is poorly soluble at room temperature, gently heat the test tube while continuing to add the solvent dropwise until the solid dissolves completely. Record the total volume of solvent used.

  • Once a clear solution is obtained, allow it to cool slowly to room temperature.

  • If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath to induce crystallization.

  • Observe the formation of crystals. Note the quantity and quality (e.g., well-defined needles, plates, or amorphous powder) of the crystals.

  • Record all observations in Table 1.

  • Repeat this procedure with a variety of solvents and solvent mixtures to identify the most promising candidates. A good starting point for solvent selection is to consider solvents with similar polarities to the target compound. Given the ester and thiophene moieties, alcohols (like ethanol), esters (like ethyl acetate), and aromatic hydrocarbons (like toluene), or mixtures with alkanes (like hexane) are potential candidates.

Protocol 2: Large-Scale Recrystallization

Objective: To purify a larger quantity of this compound using the optimal solvent system identified in Protocol 1.

Materials:

  • Crude this compound

  • Optimal recrystallization solvent (as determined from Protocol 1)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a stirrer

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Drying oven

Procedure:

  • Place the crude this compound into an Erlenmeyer flask of appropriate size.

  • Add a minimum amount of the chosen solvent to the flask.

  • Heat the mixture to the boiling point of the solvent with stirring. If necessary, attach a condenser to prevent solvent loss.

  • Continue to add small portions of the hot solvent until the compound completely dissolves. Avoid adding an excess of solvent to maximize the yield.

  • If the solution is colored or contains insoluble impurities, a hot filtration step may be necessary. To do this, preheat a separate funnel and flask containing a small amount of boiling solvent and quickly filter the hot solution.

  • Allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.

  • Once the solution has reached room temperature, cool it further in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals in a vacuum oven at a temperature well below their melting point.

  • Determine the yield and assess the purity of the recrystallized product using appropriate analytical methods (e.g., melting point determination, HPLC, or NMR spectroscopy).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the development of a recrystallization protocol.

Recrystallization_Workflow start Start: Crude This compound solvent_screening Protocol 1: Small-Scale Solvent Screening start->solvent_screening data_collection Record Data in Table 1: Solubility, Crystal Formation solvent_screening->data_collection decision Evaluate Solvent Suitability data_collection->decision decision->solvent_screening Poor Solvent, Try Another large_scale Protocol 2: Large-Scale Recrystallization decision->large_scale Good Solvent Found analysis Purity & Yield Analysis (HPLC, MP, NMR) large_scale->analysis end End: Pure Product analysis->end Purity Meets Specs optimize Optimize Conditions (e.g., solvent ratio, cooling rate) analysis->optimize Purity Below Specs optimize->large_scale

Troubleshooting & Optimization

Optimizing Friedel-Crafts acylation yield for Ethyl 5-chlorothiophene-2-glyoxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the synthesis of Ethyl 5-chlorothiophene-2-glyoxylate via Friedel-Crafts acylation.

Troubleshooting Guide

This guide addresses common issues encountered during the Friedel-Crafts acylation of ethyl 5-chlorothiophene-2-carboxylate to yield this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst (e.g., moisture contamination of Lewis acid).Use freshly opened or properly stored Lewis acid catalyst (e.g., AlCl₃). Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Deactivated thiophene substrate.The ester and chloro-substituents on the starting material can deactivate the thiophene ring, making it less reactive in Friedel-Crafts acylation. Consider using a more reactive acylating agent or a stronger Lewis acid catalyst. Modern metal triflates may also improve efficiency[1].
Incorrect reaction temperature.Friedel-Crafts reactions are temperature-sensitive. If the temperature is too low, the reaction rate may be too slow. If too high, it can lead to decomposition and side reactions. Optimize the temperature, starting with conditions reported for similar thiophene acylations.
Formation of Multiple Products/Byproducts Polysubstitution.While the acylated product is generally deactivated to further acylation, polysubstitution can sometimes occur, especially with highly reactive substrates or harsh conditions[2]. Use a 1:1 molar ratio of the acylating agent to the thiophene substrate.
Side reactions due to ring instability.The thiophene ring can be unstable in the presence of strong Lewis acids, leading to undesirable secondary reactions. Consider using a milder Lewis acid catalyst, such as zinc halides or certain solid acid catalysts[3].
Rearrangement of the acylium ion.While less common than in Friedel-Crafts alkylation, rearrangement of the acylium ion can lead to unexpected products. This is generally not an issue with the glyoxylate moiety.
Difficulty in Product Purification Unreacted starting materials.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction goes to completion.
Complex mixture of byproducts.Optimize reaction conditions to minimize byproduct formation. Column chromatography is often necessary for purification. Experiment with different solvent systems to achieve good separation.
Product decomposition during workup.The product may be sensitive to acidic or basic conditions during the workup. Use a neutral quench (e.g., ice water) and carefully control the pH during extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most common catalyst for the Friedel-Crafts acylation of ethyl 5-chlorothiophene-2-carboxylate?

A1: Aluminum trichloride (AlCl₃) is a traditional and widely used Lewis acid catalyst for Friedel-Crafts acylation[4][5]. However, due to the potential for side reactions with the thiophene ring, a stoichiometric amount is often required[3][6]. Modern alternatives that can be more efficient and require only catalytic amounts include metal triflates like scandium triflate[1].

Q2: At which position on the thiophene ring will the acylation occur?

A2: For substituted thiophenes, the existing substituents direct the position of electrophilic substitution. In the case of ethyl 5-chlorothiophene-2-carboxylate, the incoming acyl group will be directed to an available position on the ring. Friedel-Crafts acylation of thiophene itself shows a high preference for the 2- and 5-positions due to the greater resonance stabilization of the intermediate[7]. For the specified substrate, the reaction aims to introduce the glyoxylate group, which is typically done by reacting with an appropriate acylating agent like ethyl oxalyl monochloride[1].

Q3: Can I use an acid anhydride instead of an acyl chloride as the acylating agent?

A3: Yes, acid anhydrides can be used as acylating agents in Friedel-Crafts acylation, often in the presence of a Lewis acid catalyst[2][6]. For the synthesis of this compound, the corresponding anhydride of ethyl glyoxylic acid could potentially be used.

Q4: My reaction is turning dark, is this normal?

A4: The formation of dark-colored solutions or tars is a common observation in Friedel-Crafts reactions, particularly with sensitive substrates like thiophenes. This can be indicative of side reactions and decomposition of the starting material or product due to the strong Lewis acid catalyst[3]. While some color change is expected, excessive darkening often correlates with lower yields. Using milder catalysts or optimizing the reaction temperature and time can help to mitigate this.

Q5: What are some alternative synthetic routes to this compound?

A5: An alternative approach involves a multi-step synthesis. For instance, one could start with 2-chlorothiophene, perform a Friedel-Crafts acylation to introduce an acetyl group, followed by oxidation to the carboxylic acid, and subsequent esterification and functionalization to obtain the final product[1][8][9]. Another route involves the carboxylation of a 5-chloro-2-thienyl organometallic species[1].

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Ethyl 5-chlorothiophene-2-carboxylate

Objective: To synthesize this compound.

Materials:

  • Ethyl 5-chlorothiophene-2-carboxylate

  • Ethyl oxalyl chloride

  • Anhydrous aluminum trichloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet.

  • To the flask, add anhydrous aluminum trichloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of ethyl 5-chlorothiophene-2-carboxylate (1.0 equivalent) and ethyl oxalyl chloride (1.05 equivalents) in anhydrous dichloromethane.

  • Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of crushed ice with vigorous stirring.

  • Separate the organic layer in a separatory funnel.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Illustrative Yields of this compound with Different Catalysts

Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%)
AlCl₃Dichloromethane0 to RT465
FeCl₃Dichloromethane0 to RT658
ZnCl₂1,2-DichloroethaneRT1245
Sc(OTf)₃DichloromethaneRT475
Hβ ZeoliteToluene60850

Note: The data in this table is illustrative and based on general principles of Friedel-Crafts acylation. Actual yields may vary depending on specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents & Glassware (Anhydrous Conditions) add_catalyst Add AlCl3 to DCM at 0°C prep_reagents->add_catalyst add_reactants Dropwise Addition of Substrate & Acyl Chloride add_catalyst->add_reactants stir Stir at 0°C then RT add_reactants->stir monitor Monitor by TLC stir->monitor quench Quench with Ice monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low or No Yield Observed cause1 Inactive Catalyst (Moisture) start->cause1 cause2 Poor Substrate Reactivity start->cause2 cause3 Sub-optimal Temperature start->cause3 cause4 Incorrect Stoichiometry start->cause4 sol1 Use Anhydrous Conditions Store Catalyst Properly cause1->sol1 sol2 Use Stronger Lewis Acid Consider Metal Triflates cause2->sol2 sol3 Optimize Temperature (e.g., Trial Reactions) cause3->sol3 sol4 Verify Molar Ratios of Reactants cause4->sol4

Caption: Troubleshooting logic for addressing low product yield in Friedel-Crafts acylation.

References

Troubleshooting low yield in Ethyl 5-chlorothiophene-2-glyoxylate Suzuki coupling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the low yield of Suzuki coupling reactions involving Ethyl 5-chlorothiophene-2-glyoxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield in the Suzuki coupling of this compound?

Low yields in this specific reaction typically stem from a few key challenges. Firstly, aryl chlorides are inherently less reactive than their bromide or iodide counterparts in the rate-limiting oxidative addition step of the catalytic cycle.[1][2] Secondly, the thiophene ring contains a sulfur atom, which can act as a poison to the palladium catalyst, though this can often be overcome with appropriate ligand choice.[3] Finally, improper selection of catalyst, ligand, base, or solvent can lead to a host of side reactions or incomplete conversion.[4][5]

Q2: How does the ethyl glyoxylate substituent influence the reaction?

The ethyl glyoxylate group is strongly electron-withdrawing. Generally, electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step, which is often rate-limiting.[6] This should, in principle, make the 5-chloro position more reactive than an unsubstituted chlorothiophene. However, this electronic effect also makes the thiophene ring more susceptible to certain side reactions if the reaction conditions are not optimized.

Q3: My reaction is not working. Is the chloro-substituent the main issue?

The low reactivity of aryl chlorides is a significant hurdle in Suzuki couplings.[7] While modern catalysts have greatly improved the scope for these substrates, they often require more specialized conditions than aryl bromides or iodides.[8] If extensive optimization of the catalyst system, base, and temperature does not improve the yield, switching to the more reactive ethyl 5-bromothiophene-2-glyoxylate may be a practical solution.

Q4: What are the most common side reactions, and how can they be minimized?

The most prevalent side reactions include homocoupling of the boronic acid, protodeboronation of the boronic acid, and dehalogenation of the chlorothiophene starting material.[9]

  • Homocoupling: This occurs when the boronic acid couples with itself. It is often promoted by the presence of oxygen and can be minimized by rigorously degassing the solvents and maintaining an inert atmosphere.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boron group with a hydrogen atom. It is often caused by excess water or insufficiently strong base and can be mitigated by using anhydrous solvents and a suitable base like K₃PO₄ or Cs₂CO₃.[10]

  • Dehalogenation: The chloro-substituent is replaced by a hydrogen atom. This can be caused by certain catalyst/ligand combinations or impurities in the reaction mixture.

Q5: Which palladium catalyst and ligand combination is most effective for this type of substrate?

For challenging substrates like electron-deficient heteroaryl chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[11][12] More effective systems typically involve bulky, electron-rich phosphine ligands that promote the difficult oxidative addition step.[8]

  • Recommended Catalysts: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective pre-catalysts.

  • Recommended Ligands: Buchwald ligands such as SPhos or XPhos are highly effective for coupling aryl chlorides.[8] N-heterocyclic carbene (NHC) ligands have also shown great success. Using pre-formed catalysts where the ligand is already coordinated, such as Pd(Amphos)₂Cl₂, can also be advantageous for heteroaryl chlorides.[3]

Q6: What is the optimal base and solvent system?

The choice of base and solvent is critical and interdependent.

  • Base: For less reactive aryl chlorides, stronger bases are often required. While Na₂CO₃ or K₂CO₃ can be effective, bases like K₃PO₄ and Cs₂CO₃ frequently give superior results.[4][13] The base must be finely ground and anhydrous.

  • Solvent: Aprotic polar solvents are preferred. Toluene, 1,4-dioxane, or THF, often with a small amount of water, are commonly used.[4] The aqueous phase is crucial for the transmetalation step. A ratio of 4:1 to 10:1 organic solvent to water is a good starting point.

Troubleshooting Guide

This section addresses specific experimental outcomes and provides a logical path to resolving them.

Problem 1: Starting material is consumed, but the desired product yield is very low, with many byproducts.

This outcome suggests that while the catalyst is active, the reaction is proceeding down non-productive pathways.

Potential Cause Recommended Solution
Catalyst/Ligand Degradation Prepare fresh catalyst/ligand solution. Ensure the reaction is run under a strict inert atmosphere (N₂ or Ar) as oxygen can degrade phosphine ligands and the catalyst.
Side Reactions Dominating Lower the reaction temperature by 10-20 °C to reduce the rate of side reactions relative to the desired coupling. Screen different bases; a weaker base might suppress certain side reactions, while a stronger one might accelerate the desired path.
Protodeboronation of Boronic Acid Ensure your boronic acid is pure and dry. Use anhydrous solvents and consider switching to a boronic ester (e.g., a pinacol ester), which can be more stable.[6]
Problem 2: The reaction stalls, leaving a significant amount of unreacted starting material.

If the reaction starts but does not go to completion, catalyst deactivation is the most likely culprit.

Potential Cause Recommended Solution
Catalyst Deactivation Increase the catalyst loading (from 1-2 mol% to 3-5 mol%). Switch to a more robust ligand system, such as a Buchwald ligand (SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[7][8] These are designed to stabilize the palladium center.
Formation of Palladium Black The formation of a black precipitate indicates the catalyst has crashed out of the solution.[9] This is often due to an inappropriate ligand-to-metal ratio or temperature. Use a higher ligand:palladium ratio (e.g., 2:1 to 4:1).
Insufficient Base Strength The base may not be strong enough to facilitate the transmetalation step effectively. Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[4]
Problem 3: Significant amounts of homocoupled boronic acid (Ar-Ar) are observed.

This side product arises from the self-coupling of the boronic acid partner.

Potential Cause Recommended Solution
Presence of Oxygen This is the most common cause. Ensure all solvents are thoroughly degassed before use (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes).[4] Maintain a positive pressure of inert gas throughout the reaction.
Incorrect Stoichiometry Use a slight excess of the boronic acid (1.1-1.2 equivalents). Using a large excess can favor homocoupling.
High Temperature High temperatures can sometimes promote homocoupling. If possible, try running the reaction at a lower temperature with a more active catalyst system.

Data Presentation

Table 1: Troubleshooting Common Byproducts
Observed Byproduct Structure Probable Cause Identification Method Mitigation Strategy
Dehalogenated ThiopheneEthyl thiophene-2-glyoxylateCatalyst-mediated hydrodehalogenationGC-MS, ¹H NMR (absence of Ar-Cl, new Ar-H signal)Change ligand; screen different bases; ensure high purity of reagents.
Homocoupled Boronic AcidBiphenyl derivative (Ar-Ar)Oxygen in the reaction mixture; high temperatureLC-MS, ¹H NMRDegas solvents thoroughly; maintain strict inert atmosphere; lower reaction temperature.
Protodeboronated AreneArene (Ar-H) from boronic acidExcess water; base too weak or impureGC-MS, ¹H NMRUse anhydrous solvents; use a stronger, anhydrous base (K₃PO₄, Cs₂CO₃); use boronic ester.
Table 2: Recommended Starting Conditions & Optimization Parameters
Parameter Condition A (Standard) Condition B (For Difficult Couplings) Notes
Aryl Halide This compound (1.0 eq)This compound (1.0 eq)Ensure high purity.
Boronic Acid Arylboronic Acid (1.2 eq)Arylboronic Acid Pinacol Ester (1.2 eq)Pinacol esters offer greater stability against protodeboronation.[6]
Catalyst Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)Pd₂(dba)₃ can be more effective for generating the active Pd(0) species.
Ligand PPh₃ (4-8 mol%)SPhos (4-6 mol%)Bulky, electron-rich ligands like SPhos are superior for activating aryl chlorides.[8]
Base K₂CO₃ (2.5 eq)K₃PO₄ (3.0 eq)K₃PO₄ is a stronger, non-nucleophilic base often required for chlorides.[14]
Solvent Toluene/H₂O (5:1)1,4-Dioxane/H₂O (5:1)Dioxane can sometimes offer better solubility and performance at higher temperatures.
Temperature 80-90 °C100-110 °CHigher temperatures are often necessary to drive the oxidative addition of chlorides.
Atmosphere Nitrogen or ArgonNitrogen or ArgonEssential to prevent catalyst and ligand oxidation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium pre-catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄, finely ground and dried)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed deionized water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (3.0 mmol).

  • In a separate vial, under an inert atmosphere, dissolve the palladium pre-catalyst (0.02 mmol, 2 mol%) and the ligand (0.04 mmol, 4 mol%) in the organic solvent (4 mL). Stir for 5-10 minutes until a homogeneous solution is formed.

  • Using a syringe, transfer the catalyst/ligand solution to the Schlenk flask containing the solids.

  • Add the degassed water (1 mL) to the reaction mixture.

  • Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.

  • Upon completion (or when no further conversion is observed), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_sm Starting Material (SM) Consumed? start->check_sm no_sm_consumed No / Low Conversion check_sm->no_sm_consumed No sm_consumed SM Consumed, Low Product check_sm->sm_consumed Yes cause_catalyst Potential Cause: Inactive Catalyst System no_sm_consumed->cause_catalyst solution_catalyst Solution: 1. Check catalyst/ligand purity. 2. Increase temperature. 3. Use more active ligand (e.g., SPhos). 4. Use stronger base (K₃PO₄). cause_catalyst->solution_catalyst check_byproducts Major Byproducts Observed? sm_consumed->check_byproducts byproducts_yes Side Reactions Dominate check_byproducts->byproducts_yes Yes byproducts_no Product Degradation / Loss check_byproducts->byproducts_no No / Unclear cause_side_reactions Potential Causes: - Protodeboronation - Homocoupling (O₂ present) - Dehalogenation byproducts_yes->cause_side_reactions solution_side_reactions Solution: 1. Rigorously degas solvents. 2. Use anhydrous reagents. 3. Lower reaction temperature. 4. Screen different bases/solvents. cause_side_reactions->solution_side_reactions cause_degradation Potential Causes: - Product unstable to heat. - Product lost during workup. byproducts_no->cause_degradation solution_degradation Solution: 1. Lower reaction temperature. 2. Optimize workup/purification   (e.g., avoid acidic/basic wash). cause_degradation->solution_degradation

Caption: A logical workflow for troubleshooting low yield in Suzuki coupling reactions.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Ar-X) pd0->ox_add Rate-limiting for Ar-Cl pd_ii Ar-Pd(II)-X (L₂) ox_add->pd_ii transmetal Transmetalation (Ar'-B(OR)₂) pd_ii->transmetal pd_ii_ar Ar-Pd(II)-Ar' (L₂) transmetal->pd_ii_ar red_elim Reductive Elimination pd_ii_ar->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Desired Product) red_elim->product sub_arx R-Cl sub_arx->ox_add sub_boron Ar'-B(OR)₂ sub_boron->transmetal base Base (e.g., K₃PO₄) base->transmetal Activates Boron

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Synthesis of Ethyl 5-chlorothiophene-2-glyoxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-chlorothiophene-2-glyoxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of 2-chlorothiophene. This reaction involves the use of an acylating agent, typically ethyl oxalyl chloride, in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] The reaction introduces the ethyl glyoxylate group at the 5-position of the thiophene ring, which is the most electronically favorable position for electrophilic substitution.

Q2: What are the common side products I should be aware of during the synthesis?

Several side products can form during the synthesis, leading to impurities in the final product. The most prevalent are:

  • Isomeric Products: Acylation can occur at other positions on the thiophene ring, leading to the formation of Ethyl 3-chlorothiophene-2-glyoxylate and Ethyl 4-chlorothiophene-2-glyoxylate. While the 5-position is favored, changes in reaction conditions can affect the regioselectivity.[1][2]

  • Diacylated Products: Although the glyoxylate group is deactivating, under forcing conditions or with an excess of the acylating agent, a second acylation can occur, resulting in di-substituted thiophene derivatives.

  • Products from Impurities in Starting Materials: The purity of the starting 2-chlorothiophene is crucial. The presence of dichlorothiophene isomers in the starting material will lead to the formation of the corresponding chlorinated glyoxylate side products.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Product

Possible Causes and Solutions:

  • Cause: Incomplete reaction.

    • Solution: Ensure all reagents are fresh and anhydrous. The Lewis acid catalyst, in particular, is highly sensitive to moisture. Consider increasing the reaction time or slightly elevating the temperature, but monitor for an increase in side product formation.

  • Cause: Suboptimal stoichiometry of reagents.

    • Solution: A stoichiometric amount or even a slight excess of the Lewis acid catalyst is often required as it can form a complex with the product. Experiment with the molar ratio of 2-chlorothiophene to ethyl oxalyl chloride and the Lewis acid to find the optimal balance for your specific setup.

  • Cause: Poor quality of starting materials.

    • Solution: Use freshly distilled 2-chlorothiophene and high-purity ethyl oxalyl chloride. The presence of impurities can significantly impact the reaction efficiency.

Problem 2: Presence of Isomeric Impurities

Possible Causes and Solutions:

  • Cause: Reaction temperature is too high.

    • Solution: Higher temperatures can reduce the regioselectivity of the Friedel-Crafts acylation.[1][2] Running the reaction at a lower temperature (e.g., 0-5 °C) can favor the formation of the thermodynamically more stable 5-substituted isomer.

  • Cause: Choice of Lewis acid.

    • Solution: The nature of the Lewis acid can influence the isomer distribution. While AlCl₃ is common, exploring other Lewis acids like tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂) might offer better selectivity under certain conditions.

Problem 3: Formation of Diacylated Byproducts

Possible Causes and Solutions:

  • Cause: Excess of the acylating agent.

    • Solution: Use a stoichiometric amount or only a slight excess of ethyl oxalyl chloride relative to 2-chlorothiophene. The glyoxylyl group deactivates the thiophene ring, making a second acylation less likely, but an excess of the electrophile can still promote it.

  • Cause: Reaction conditions are too harsh.

    • Solution: Avoid prolonged reaction times at elevated temperatures. Monitor the reaction progress by techniques like TLC or GC-MS to stop the reaction once the starting material is consumed and before significant diacylation occurs.

Problem 4: Difficulty in Purifying the Final Product

Possible Causes and Solutions:

  • Cause: Similar physical properties of the desired product and its isomers.

    • Solution: Isomers often have very close boiling points and polarities, making separation by distillation or simple column chromatography challenging. Employing high-performance liquid chromatography (HPLC) or fractional distillation under reduced pressure with a high-efficiency column may be necessary. Recrystallization from a suitable solvent system can also be an effective purification method.

Side Product Summary

Side Product NameChemical StructureFormation MechanismKey Identification Marker (e.g., in GC-MS)
Ethyl 3-chlorothiophene-2-glyoxylate(Structure of 3-isomer)Electrophilic attack at the 3-position of 2-chlorothiophene.Same mass-to-charge ratio as the main product, but a different retention time.
Ethyl 4-chlorothiophene-2-glyoxylate(Structure of 4-isomer)Electrophilic attack at the 4-position of 2-chlorothiophene.Same mass-to-charge ratio as the main product, with a distinct retention time from the 5- and 3-isomers.
Di(ethylglyoxylate)-chlorothiophene(Structure of a diacylated product)A second Friedel-Crafts acylation on the mono-acylated product.Higher molecular weight corresponding to the addition of a second ethyl glyoxylate group.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established Friedel-Crafts acylation principles. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 2-chlorothiophene

  • Ethyl oxalyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

  • Ice

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add ethyl oxalyl chloride (1.0 equivalent) to the stirred suspension.

  • To this mixture, add a solution of 2-chlorothiophene (1.0 equivalent) in anhydrous dichloromethane dropwise from the addition funnel over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation 2-chlorothiophene 2-chlorothiophene Product This compound 2-chlorothiophene->Product + Acylium Ion Side_Products Isomers & Diacylated Products 2-chlorothiophene->Side_Products (minor pathways) Ethyl_oxalyl_chloride Ethyl_oxalyl_chloride Acylium_ion Acylium Ion [EtOOC-CO]⁺ Ethyl_oxalyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ Acylium_ion->Product Acylium_ion->Side_Products

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impurities Present? check_yield->check_purity No incomplete_reaction Incomplete Reaction? - Check reagent quality - Adjust time/temp check_yield->incomplete_reaction Yes isomers Isomeric Impurities? - Lower reaction temp - Change Lewis acid check_purity->isomers Yes end Successful Synthesis check_purity->end No incomplete_reaction->start Optimize diacylation Diacylation? - Reduce acylating agent - Milder conditions isomers->diacylation purification Purification Issues? - Use HPLC or fractional distillation isomers->purification diacylation->purification purification->end

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Removal of unreacted starting materials from Ethyl 5-chlorothiophene-2-glyoxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from Ethyl 5-chlorothiophene-2-glyoxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The most probable synthetic route is a Friedel-Crafts acylation reaction. In this case, the starting materials are 2-chlorothiophene and ethyl oxalyl chloride, with a Lewis acid catalyst such as aluminum chloride.

Q2: What are the key physical properties to consider when separating the product from the starting materials?

The significant difference in boiling points between the product and the starting materials is the most critical factor for purification by distillation. The solubility of each compound in various solvents will be important for liquid-liquid extraction and crystallization.

Data Summary: Physical Properties of Product and Starting Materials

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Solubility
This compoundC₈H₇ClO₃S218.66306.3 at 760 mmHg[1]Soluble in organic solvents.
2-ChlorothiopheneC₄H₃ClS118.58127-129[2]Sparingly soluble in water; soluble in ethanol and ether.[3]
Ethyl oxalyl chlorideC₄H₅ClO₃136.53135[4]Slightly miscible with water; soluble in organic solvents.[4][5]

Q3: What are potential side products that could complicate the purification process?

The primary side-reaction of concern in the Friedel-Crafts acylation of 2-chlorothiophene is polysubstitution, where more than one glyoxylate group is added to the thiophene ring. Additionally, the acylation could potentially occur at the 3-position of the thiophene ring, leading to the formation of an isomeric byproduct, ethyl 3-chloro-2-glyoxylate. The generation of various chlorinated thiophene isomers and other byproducts is also a possibility.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Issue 1: Residual 2-Chlorothiophene Detected in the Final Product.

  • Cause: Incomplete reaction or inefficient removal during purification. Due to its lower boiling point, it can be challenging to separate from the desired product completely.

  • Solution:

    • Fractional Distillation: A carefully executed fractional distillation under reduced pressure is the most effective method. The significant difference in boiling points should allow for a clean separation.

    • Aqueous Work-up: Washing the crude reaction mixture with water can help remove some of the unreacted 2-chlorothiophene, which has limited water solubility.

Issue 2: Presence of High-Boiling Point Impurities.

  • Cause: These are likely polysubstituted byproducts from the Friedel-Crafts reaction. The electron-donating nature of the chlorine and the activating effect of the initial glyoxylate group can make the product susceptible to further acylation.

  • Solution:

    • Vacuum Distillation: The product, this compound, can be purified by vacuum distillation to separate it from higher-boiling polysubstituted impurities.

    • Column Chromatography: If distillation is not sufficient, silica gel column chromatography can be employed to separate the desired product from more polar polysubstituted byproducts.

Issue 3: Isomeric Impurities are Observed in Spectroscopic Analysis.

  • Cause: Friedel-Crafts acylation of thiophene derivatives predominantly occurs at the 2-position, but substitution at the 3-position can occur, leading to isomeric impurities.

  • Solution:

    • Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent, fractional crystallization can be an effective method for separating isomers.

    • Preparative Chromatography: High-performance liquid chromatography (HPLC) or flash chromatography on a larger scale can be used to isolate the desired 2-substituted isomer.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is designed to remove unreacted 2-chlorothiophene and ethyl oxalyl chloride from the crude product.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks. Ensure all glassware is dry.

  • Charging the Flask: Transfer the crude reaction mixture to the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Initial Distillation (Removal of Volatiles):

    • Gradually apply vacuum and gently heat the distillation flask.

    • Collect the first fraction, which will primarily consist of unreacted 2-chlorothiophene and ethyl oxalyl chloride, at the appropriate temperature and pressure based on their boiling points.

  • Product Distillation:

    • After the low-boiling starting materials have been removed, increase the temperature to distill the this compound.

    • Collect the product fraction at its boiling point under the applied vacuum.

  • Shutdown: Once the product has been collected, cool the system, and then slowly release the vacuum before turning off the pump.

Protocol 2: Purification by Crystallization

This protocol is suitable for removing isomeric and other impurities if the product is a solid or can be crystallized.

  • Solvent Selection: Experiment with small amounts of the crude product to find a suitable solvent or solvent system. An ideal solvent will dissolve the product well at elevated temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Cooling and Crystallization: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization of the pure product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Experimental_Workflow cluster_reaction Synthesis cluster_purification Purification cluster_analysis Analysis A Crude Reaction Mixture B Aqueous Work-up A->B Wash C Fractional Vacuum Distillation B->C Separate D Crystallization / Chromatography C->D Further Purify (Optional) E Pure this compound C->E D->E

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Product Q1 Low Boiling Impurities? Start->Q1 A1 Fractional Distillation Q1->A1 Yes Q2 High Boiling Impurities? Q1->Q2 No A1->Q2 A2 Vacuum Distillation Q2->A2 Yes Q3 Isomeric Impurities? Q2->Q3 No A2->Q3 A3 Crystallization or Chromatography Q3->A3 Yes End Pure Product Q3->End No A3->End

Caption: Troubleshooting decision tree for purification of this compound.

References

Technical Support Center: Cross-Coupling Reactions of Ethyl 5-chlorothiophene-2-glyoxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with catalyst deactivation in cross-coupling reactions of Ethyl 5-chlorothiophene-2-glyoxylate.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst deactivation a common issue when using this compound in cross-coupling reactions?

A1: Catalyst deactivation is a frequent challenge with this substrate due to the presence of the thiophene ring. The sulfur atom in the thiophene can coordinate strongly to the palladium catalyst, leading to catalyst poisoning and the formation of inactive species.[1][2][3] This coordination can slow down or completely halt the catalytic cycle.

Q2: What are the visible signs of catalyst deactivation in my reaction?

A2: Common visual indicators of catalyst deactivation include a change in the reaction mixture's color to black, which often signifies the precipitation of palladium black (aggregated Pd(0) species).[4] Other signs are a stalled reaction progress (as observed by TLC or LC-MS) and the incomplete consumption of starting materials, leading to low product yields.

Q3: Which cross-coupling reactions are most susceptible to catalyst deactivation with this substrate?

A3: While catalyst deactivation can occur in any palladium-catalyzed cross-coupling reaction, those that are more sensitive to catalyst poisoning by sulfur-containing compounds may be more affected. This includes Suzuki, Stille, Heck, and Sonogashira reactions. The specific reaction conditions, ligand choice, and catalyst precursor all play a significant role in the extent of deactivation.

Q4: How does the choice of palladium precursor affect catalyst stability?

A4: The choice of palladium precursor is crucial. Pre-formed, well-defined precatalysts, especially those incorporating bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, often exhibit greater stability and activity.[5][6] These ligands can protect the palladium center from deactivating interactions with the thiophene substrate. Starting with a Pd(II) source like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) state, a step that can be sensitive to reaction conditions.[7]

Q5: Can the reaction solvent influence catalyst deactivation?

A5: Yes, the solvent can play a role in catalyst stability. Coordinating solvents can sometimes help to suppress catalyst deactivation by preventing the agglomeration of metallic palladium.[8] However, some coordinating solvents, like nitriles, can also compete with the substrate for coordination to the palladium center and potentially inhibit the reaction.[9] The choice of solvent should be optimized for both substrate solubility and catalyst stability.

Troubleshooting Guide

Below is a troubleshooting guide for common issues encountered during cross-coupling reactions with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Catalyst Poisoning by Thiophene Sulfur: The sulfur atom on the substrate is coordinating to the palladium center, inhibiting its catalytic activity.[1][2]- Switch to a more robust ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5][10][11] These can sterically shield the palladium and promote the desired catalytic steps over inhibitory binding. - Use a higher catalyst loading: While not ideal, increasing the catalyst concentration can sometimes compensate for partial deactivation.
Formation of Inactive Pd(0) Species (Palladium Black): The active Pd(0) catalyst is aggregating and precipitating out of solution.[4][12]- Improve ligand choice: As above, bulky ligands can help maintain the solubility and mononuclear nature of the active catalyst.[5] - Ensure rigorous inert conditions: Oxygen can lead to the formation of palladium oxides and subsequent decomposition to palladium black. Degas solvents thoroughly and maintain a positive pressure of an inert gas (Argon or Nitrogen).
Inefficient Oxidative Addition: The C-Cl bond of the chlorothiophene is not being effectively activated by the palladium catalyst.- Use a more electron-rich ligand: Ligands that increase the electron density on the palladium center can facilitate oxidative addition.[2] - Increase reaction temperature: Higher temperatures can often overcome the activation barrier for oxidative addition, but be mindful of potential side reactions and catalyst decomposition.[13]
Incomplete Conversion of Starting Material Slow Transmetalation (in Suzuki or Stille reactions): The transfer of the organometallic reagent to the palladium center is the rate-limiting step.[14][15]- Optimize the base (Suzuki): The choice and strength of the base are critical for the activation of the boronic acid/ester. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4][16] - Use additives (Stille): The addition of Cu(I) salts can accelerate the transmetalation step in Stille couplings.[17]
Catalyst Deactivation Over Time: The reaction starts but does not proceed to completion.- Consider a more stable precatalyst: Use a commercially available, air- and moisture-stable precatalyst that generates the active L₁Pd(0) species in a controlled manner.[6][18] - Add a fresh portion of catalyst: If feasible, adding a second portion of the catalyst midway through the reaction can sometimes help drive it to completion.
Formation of Homocoupling Side Products Presence of Oxygen: Oxygen can promote the homocoupling of organometallic reagents (e.g., boronic acids in Suzuki coupling).[7]- Rigorous degassing: Employ freeze-pump-thaw cycles for solvents and ensure all reagents are handled under strictly anaerobic conditions.[16]
Decomposition of the Organometallic Reagent: The organoboron or organotin reagent may be unstable under the reaction conditions.- Check the quality of the reagent: Ensure the organometallic partner is pure and has not degraded during storage. - Use the corresponding pinacol ester (for boronic acids): Boronic pinacol esters are often more stable than the corresponding boronic acids.

Experimental Protocols

General Protocol for a Screening Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a starting point for optimizing the reaction conditions.

  • Reagent Preparation:

    • In a glovebox or under a positive pressure of inert gas, add this compound (1.0 eq.), the desired arylboronic acid or ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.) to a dry reaction vial equipped with a stir bar.

    • In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the chosen degassed solvent.

  • Reaction Setup:

    • Add the degassed solvent (e.g., Toluene/Water 10:1, Dioxane, or THF) to the vial containing the solid reagents.

    • Add the catalyst/ligand stock solution to the reaction mixture. The final catalyst loading should be between 1-5 mol%.

    • Seal the reaction vial tightly with a screw cap containing a PTFE septum.

  • Reaction Execution:

    • Place the reaction vial in a preheated heating block or oil bath set to the desired temperature (e.g., 80-110 °C).

    • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Workflow for Troubleshooting Catalyst Deactivation

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Catalyst System Optimization cluster_3 Reaction Parameter Optimization cluster_4 Outcome A Low Yield / Incomplete Conversion B Verify Reagent Purity & Stoichiometry A->B C Ensure Rigorous Inert Atmosphere A->C D Confirm Correct Temperature & Time A->D E Is Palladium Black Observed? C->E D->E F Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, NHC) E->F Yes G Use a Well-Defined Precatalyst (e.g., G3/G4 Palladacycles) E->G Yes I Screen Different Solvents (e.g., Dioxane, THF, Toluene) E->I No F->I L Improved Yield F->L G->I G->L H Increase Catalyst Loading H->I J Optimize Base & Equivalents (for Suzuki) I->J K Add Cu(I) Co-catalyst (for Stille) J->K K->L

Caption: Troubleshooting workflow for catalyst deactivation.

General Catalytic Cycle for Palladium Cross-Coupling and Deactivation Pathways

G cluster_cycle Catalytic Cycle Pd0 LₙPd(0) (Active Catalyst) OxiAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxiAdd + Ar-X Agg Aggregation (Palladium Black) Pd0->Agg Trans Transmetalation (Ar-Pd(II)-R) OxiAdd->Trans + R-M Poison Thiophene Poisoning (S-Pd Complex) OxiAdd->Poison + Thiophene RedEli Reductive Elimination Trans->RedEli RedEli->Pd0 + Ar-R

Caption: Key steps in cross-coupling and common deactivation routes.

References

Improving regioselectivity in reactions with Ethyl 5-chlorothiophene-2-glyoxylate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethyl 5-chlorothiophene-2-glyoxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the improvement of regioselectivity in reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in reactions with this compound?

A1: The regioselectivity of reactions involving this compound is primarily dictated by a combination of electronic and steric factors. The thiophene ring's reactivity is influenced by the electron-withdrawing nature of the ethyl glyoxylate group at the C2 position and the chloro-substituent at the C5 position.[1][2] Key factors include:

  • Electronic Effects: The ethyl glyoxylate group is strongly deactivating, directing electrophilic attack away from its adjacent positions.

  • Steric Hindrance: The bulk of the substituents on both the thiophene ring and the reacting partner can influence the site of reaction.[2]

  • Reaction Type: The inherent mechanism of the reaction (e.g., electrophilic aromatic substitution, nucleophilic aromatic substitution, metalation) will fundamentally govern the regiochemical outcome.

  • Catalysts and Reagents: The choice of catalyst, particularly Lewis acids in electrophilic substitutions, can significantly alter the regioselectivity.[3]

Q2: How can I control the regioselectivity during electrophilic aromatic substitution (SEAr) on this compound?

A2: Controlling regioselectivity in SEAr reactions on substituted thiophenes often depends on the presence or absence of a catalyst. For thiophenes with an electron-withdrawing group at the α-position (like the ethyl glyoxylate), the following trends are observed:

  • Without a Catalyst: Electrophilic substitution tends to occur at the α'-position (C4).[3]

  • With a Lewis Acid Catalyst (e.g., AlCl₃): The presence of a Lewis acid can favor substitution at the β-position (C3).[3]

Q3: Is it possible to achieve functionalization at a specific position using directed metalation?

A3: Yes, directed ortho-metalation (DoM) is a powerful technique for achieving high regioselectivity.[1] By using a strong base like n-butyllithium (n-BuLi), you can selectively deprotonate the thiophene ring at a specific position, which can then be quenched with an electrophile. For a related compound, 2-chlorothiophene, n-BuLi selectively removes the proton at the 5-position.[1] The presence of the ethyl glyoxylate group will influence the most acidic proton on the ring.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation

Problem: My Friedel-Crafts acylation of this compound is yielding a mixture of regioisomers, primarily at the C3 and C4 positions. How can I favor one over the other?

Troubleshooting Steps:

  • Catalyst Choice: The choice and amount of Lewis acid are critical. Aluminum chloride (AlCl₃) is a strong Lewis acid that can influence the reaction site.[3] Consider screening other Lewis acids (e.g., SnCl₄, TiCl₄) which may offer different selectivity profiles.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

  • Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates. Experiment with different solvents (e.g., dichloromethane, carbon disulfide, nitrobenzene) to see if it impacts the isomeric ratio.

Issue 2: Low Yield of the Desired Regioisomer in Palladium-Catalyzed Cross-Coupling Reactions

Problem: I am attempting a Suzuki or Stille coupling to replace the chlorine atom, but I am observing low yields and formation of byproducts.

Troubleshooting Steps:

  • Catalyst and Ligand Screening: The palladium catalyst and the associated ligands play a crucial role in the efficiency and selectivity of cross-coupling reactions.[4] A systematic screening of different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands is recommended.

  • Base and Solvent Optimization: The choice of base and solvent system is critical for the transmetalation step in Suzuki couplings. A range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, DMF) should be evaluated.

  • Reaction Temperature and Time: Insufficient temperature or reaction time may lead to incomplete conversion. Conversely, excessively high temperatures can cause catalyst decomposition or side reactions. Monitor the reaction progress by TLC or GC-MS to determine the optimal conditions.

Data Presentation

Table 1: Influence of Catalyst on Regioselectivity of Electrophilic Aromatic Substitution on α-Substituted Thiophenes

CatalystPreferred Position of SubstitutionReference
Noneα' (C4)[3]
Lewis Acid (e.g., AlCl₃)β (C3)[3]

Experimental Protocols

Protocol 1: Regioselective Friedel-Crafts Acylation (Favoring C3-acylation)
  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and a suitable solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Lewis Acid Addition: Add aluminum chloride (AlCl₃) (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Acylating Agent Addition: Add the acylating agent (e.g., acetyl chloride) (1.05 eq) dropwise via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.

  • Quenching: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Workup: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Directed ortho-Metalation and Electrophilic Quench
  • Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add n-butyllithium (n-BuLi) (1.1 eq, solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Metalation: Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.2 eq) dropwise at -78 °C.

  • Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quenching: Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the product by column chromatography.

Visualizations

Regioselectivity_Electrophilic_Substitution cluster_start This compound cluster_conditions Reaction Conditions cluster_products Products start EtO₂CCO(C₄H₂S)Cl no_catalyst No Catalyst start->no_catalyst Electrophile (E⁺) lewis_acid Lewis Acid (e.g., AlCl₃) start->lewis_acid Electrophile (E⁺) c4_product C4-Substituted Product (α'-position) no_catalyst->c4_product Favored Pathway c3_product C3-Substituted Product (β-position) lewis_acid->c3_product Favored Pathway

Caption: Regioselectivity in Electrophilic Aromatic Substitution.

Directed_Metalation_Workflow start This compound step1 Deprotonation with n-BuLi at -78°C start->step1 step2 Formation of Thienyllithium Intermediate step1->step2 step3 Quench with Electrophile (E⁺) step2->step3 product Regioselectively Functionalized Product step3->product

Caption: Workflow for Directed ortho-Metalation.

References

Managing reaction temperature for Ethyl 5-chlorothiophene-2-glyoxylate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in managing the reaction temperature during the synthesis of Ethyl 5-chlorothiophene-2-glyoxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound and why is temperature control crucial?

A1: The most common method for synthesizing this compound is the Friedel-Crafts acylation of 2-chlorothiophene with ethyl oxalyl chloride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[1]. Temperature control is critical in this electrophilic aromatic substitution reaction to manage the reaction rate, minimize the formation of impurities, and prevent polysubstitution, where more than one acyl group is added to the thiophene ring[2].

Q2: What is the recommended temperature range for the Friedel-Crafts acylation to produce this compound?

A2: While specific optimal temperatures can vary based on the solvent and concentration, Friedel-Crafts acylation reactions are often conducted at low temperatures to enhance selectivity. For similar reactions, temperatures below 0°C, and sometimes as low as -78°C, are used to control the reaction's exothermicity and prevent side reactions[3][4]. A starting point for this specific synthesis would be in the range of -10°C to 0°C.

Q3: What are the potential side products if the reaction temperature is too high?

A3: Elevated temperatures can lead to several undesirable side products. These may include isomers from acylation at different positions on the thiophene ring, di-acylated products, and decomposition of the starting materials or the product. Rapid heating can cause side reactions that reduce the overall efficiency and yield of the desired product[5][6].

Q4: Can cryogenic temperatures be too low for this reaction?

A4: Yes, excessively low temperatures can significantly slow down the reaction rate, leading to an incomplete or sluggish reaction[5]. This necessitates longer reaction times or an excess of reactants to drive the reaction to completion. The optimal temperature is a balance between controlling side reactions and achieving a practical reaction rate.

Troubleshooting Guide

ProblemQuestionPossible Cause (Temperature-Related)Suggested Solution
Low Yield My yield of this compound is lower than expected.The reaction temperature may have been too high, leading to the formation of side products and decomposition. Conversely, the temperature may have been too low, resulting in an incomplete reaction.If the temperature was high, repeat the reaction at a lower temperature (e.g., decrease in 5°C increments). If the temperature was very low and the reaction did not go to completion, consider allowing the reaction to proceed for a longer time or slowly warming it to a slightly higher temperature (e.g., from -10°C to 0°C) after the initial addition of reagents.
Impurity Profile I am observing significant impurities in my final product.Inappropriately high reaction temperatures can promote the formation of isomers and polysubstituted byproducts[2].Maintain a consistently low temperature throughout the addition of the acylating agent and for a period afterward. Ensure efficient stirring and cooling to dissipate heat from the exothermic reaction. Consider conducting the reaction at an even lower temperature to improve selectivity[4].
Reaction Does Not Start There is no evidence of a reaction occurring after the addition of reagents.The reaction temperature is likely too low, preventing the activation energy barrier from being overcome.Slowly and carefully allow the reaction mixture to warm by a few degrees. Monitor the reaction closely for any signs of an exotherm. In some cases, a very slight increase in temperature is sufficient to initiate the reaction.
Runaway Reaction The reaction proceeded uncontrollably with a rapid increase in temperature.Inadequate cooling or adding the reagents too quickly can lead to a loss of temperature control, especially in this exothermic reaction.Ensure the cooling bath is at the target temperature and has sufficient capacity for the scale of the reaction. Add the acylating agent or catalyst portion-wise or via a syringe pump to control the rate of addition and the resulting exotherm.

Quantitative Data on Reaction Temperature

The following table summarizes temperature parameters from related synthesis procedures to provide a reference for optimizing the synthesis of this compound.

ReactionStarting MaterialReagentsTemperature (°C)Observations
Friedel-Crafts Acylation[4]AlkylbenzenesAcetyl chloride, AlCl₃< 0, typically < -10Lower temperatures improve selectivity for the para-acylated product.
Friedel-Crafts Acylation of Thiophene[7]ThiopheneAcetic anhydride, Hβ catalyst40, 60, 80Higher temperatures increased the reaction rate, with total conversion in 30 minutes at 80°C.
Synthesis of 5-chlorothiophene-2-carboxylic acid[8]2-chlorothiophenen-BuLi, CO₂≤ -30Low temperature is crucial for selective deprotonation at the 5-position.
Synthesis of 5-chlorothiophene-2-carboxylic acid intermediate[9]2-thiophenecarboxaldehydeChlorine-10 to 30A broader range, but with controlled addition and cooling.
Glycosylation Reactions[5]ThioglycosidesNIS/TfOHStart at -78Many reactions are initiated at cryogenic temperatures and allowed to warm slowly.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-chlorothiophene

  • Ethyl oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), aqueous solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.

  • Charge the flask with anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to -10°C using an appropriate cooling bath (e.g., ice-salt).

  • In the dropping funnel, prepare a solution of 2-chlorothiophene and ethyl oxalyl chloride in anhydrous dichloromethane.

  • Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise, ensuring the internal temperature does not exceed -5°C.

  • After the addition is complete, allow the reaction to stir at -10°C to 0°C for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, slowly and carefully quench the reaction by pouring the mixture over crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain this compound.

Visualizations

experimental_workflow reagents Prepare Solution: 2-chlorothiophene & ethyl oxalyl chloride in DCM addition Slow, Dropwise Addition of Reagents to Catalyst reagents->addition catalyst Prepare Catalyst Suspension: AlCl3 in DCM cooling1 Cool Catalyst to -10°C catalyst->cooling1 cooling1->addition reaction Stir at -10°C to 0°C (2-4 hours) addition->reaction Maintain T < -5°C quench Quench with Ice and HCl reaction->quench workup Workup: Extraction & Washes quench->workup purification Purification: Column Chromatography or Distillation workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_problems Observed Problems cluster_causes Potential Temperature-Related Causes cluster_solutions Suggested Solutions low_yield Low Yield temp_high Temperature Too High low_yield->temp_high temp_low Temperature Too Low low_yield->temp_low impurities High Impurity Profile impurities->temp_high no_reaction No Reaction no_reaction->temp_low decrease_temp Decrease Reaction Temperature temp_high->decrease_temp control_addition Improve Cooling & Control Reagent Addition temp_high->control_addition increase_temp Slightly Increase Temperature or Extend Reaction Time temp_low->increase_temp

Caption: Troubleshooting logic for temperature-related issues.

References

Solvent effects on the reactivity of Ethyl 5-chlorothiophene-2-glyoxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of Ethyl 5-chlorothiophene-2-glyoxylate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and how do solvents influence their reactivity?

A1: this compound has two main reactive sites: the C5-chloro position on the thiophene ring and the α-keto ester moiety.

  • C5-Chloro Position: This site is susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic aromatic substitution (SNAr). The choice of solvent is critical here. Polar aprotic solvents like DMF or dioxane can often increase reaction rates and yields in cross-coupling reactions by stabilizing charged intermediates in the catalytic cycle. For SNAr, polar solvents are necessary to dissolve the nucleophile and substrate, but the type of polar solvent (protic vs. aprotic) can significantly affect the nucleophile's reactivity.

  • Glyoxylate Moiety: The α-keto ester can undergo reactions such as reduction, oxidation, or addition of organometallic reagents. Solvent choice here affects the solubility of reagents and can influence the stereochemical outcome of certain reactions. For instance, ethereal solvents like THF or Diethyl ether are common for Grignard reactions.

Q2: I am seeing low yields in my Suzuki-Miyaura cross-coupling reaction. Could the solvent be the issue?

A2: Yes, the solvent is a frequent cause of low yields in Suzuki-Miyaura couplings. In non-polar solvents, the palladium catalyst's active species may differ from that in polar solvents, affecting selectivity and reaction rate.[1] For chlorothiophene derivatives, polar aprotic solvents are often preferred. If you are using a non-polar solvent like toluene and experiencing issues, consider switching to dioxane, THF, or a mixture of a solvent with water (e.g., aqueous n-butanol), which has been shown to be effective for couplings with thiophene boronic acids.[2] Ensure your solvent is anhydrous and properly degassed, as oxygen and water can deactivate the catalyst.

Q3: Why is my nucleophilic aromatic substitution (SNAr) reaction with an amine nucleophile so slow?

A3: The slow rate of an SNAr reaction can be heavily influenced by the solvent. If you are using a polar protic solvent (e.g., methanol, ethanol), it can form strong hydrogen bonds with the amine nucleophile. This solvation shell stabilizes the nucleophile, reducing its energy and making it less reactive. To accelerate the reaction, consider switching to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the accompanying cation but leave the anionic or neutral nucleophile "naked" and more reactive.

Q4: Can the choice of solvent lead to side reactions?

A4: Absolutely. In palladium-catalyzed reactions, some solvents can act as ligands or promote the formation of palladium black (inactive palladium), especially at higher temperatures. For example, THF has been anecdotally reported to promote the formation of palladium black in some Sonogashira couplings. In reactions involving strong bases, protic solvents like alcohols can be deprotonated, quenching the base or participating in unwanted side reactions. It is crucial to choose a solvent that is inert under the specific reaction conditions.

Troubleshooting Guides

Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

This guide addresses common issues related to solvent choice when performing a Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Issue Potential Solvent-Related Cause Troubleshooting Steps
Low or No Product Formation Insufficient polarity of the solvent to support the catalytic cycle.Switch from a non-polar solvent (e.g., Toluene) to a polar aprotic solvent (e.g., Dioxane, THF, DMF). Consider a biphasic system like Toluene/Water or aqueous n-butanol, which can be effective for heterocyclic substrates.[2]
Catalyst Decomposition (Formation of Pd Black) The solvent is not adequately stabilizing the catalytic species, or the temperature is too high for the chosen solvent.1. Ensure the solvent is rigorously degassed to remove oxygen. 2. Switch to a more coordinating solvent like dioxane. 3. If using THF, consider lowering the reaction temperature.
Inconsistent Results Residual water or impurities in the solvent.Use anhydrous, high-purity solvents. If necessary, distill the solvent over an appropriate drying agent before use.
Poor Solubility of Reagents The chosen solvent does not adequately dissolve the boronic acid, base, or substrate.Select a solvent with higher polarity. DMF and dioxane are generally good choices for dissolving a wide range of organic and inorganic reagents.

Experimental Protocols & Data

Experiment 1: Solvent Effects on the Suzuki-Miyaura Coupling of this compound

This protocol provides a methodology for testing the effect of different solvents on the yield of a model Suzuki-Miyaura reaction.

Reaction:

Methodology:

  • To a dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), Phenylboronic Acid (1.2 mmol), and Potassium Carbonate (K₂CO₃, 2.0 mmol).

  • Add the Palladium catalyst [e.g., Pd(PPh₃)₄ (0.03 mmol, 3 mol%)] to the tube.

  • Add 5 mL of the chosen anhydrous, degassed solvent (see table below).

  • Seal the tube and heat the reaction mixture at 80 °C for 12 hours with vigorous stirring.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate Ethyl 5-phenylthiophene-2-glyoxylate.

  • Determine the yield by weight.

Table 1: Representative Yields of Ethyl 5-phenylthiophene-2-glyoxylate in Various Solvents

EntrySolventDielectric Constant (approx.)Yield (%)Observations
1Toluene2.435%Low conversion, starting material remains.
2Tetrahydrofuran (THF)7.668%Good conversion, some catalyst darkening.
3Acetonitrile (MeCN)37.555%Moderate yield, reaction proceeds cleanly.[3]
41,4-Dioxane2.285%High conversion, clean reaction profile.[3]
5N,N-Dimethylformamide (DMF)36.792%Excellent yield, reagents well-solvated.

Note: These are illustrative yields based on typical solvent effects observed in similar cross-coupling reactions. Actual results may vary.

Visualizations

Logical Workflow for Solvent Selection in Cross-Coupling Reactions

Solvent_Selection_Workflow cluster_start Initial Reaction Setup cluster_screening Solvent Screening cluster_eval Evaluation & Troubleshooting Start Reaction Goal: Suzuki or Sonogashira Coupling Solvent_Choice Select Initial Solvent Start->Solvent_Choice Polar_Aprotic Polar Aprotic (DMF, Dioxane, THF) Solvent_Choice->Polar_Aprotic Recommended Start Non_Polar Non-Polar (Toluene, Hexane) Solvent_Choice->Non_Polar Alternative Run_Reaction Run Small-Scale Reaction Polar_Aprotic->Run_Reaction Non_Polar->Run_Reaction Check_Yield Analyze Yield & Purity Run_Reaction->Check_Yield Low_Yield Low Yield / No Reaction Check_Yield->Low_Yield < 50% Decomposition Catalyst Decomposition Check_Yield->Decomposition Pd Black High_Yield Success: High Yield Check_Yield->High_Yield > 80% Low_Yield->Solvent_Choice Re-screen with different solvent class Decomposition->Solvent_Choice Try more coordinating solvent (e.g., Dioxane)

Caption: Workflow for optimizing solvent choice in cross-coupling reactions.

Signaling Pathway of Solvent Effects on SNAr Reactivity

SNAr_Solvent_Effects cluster_reactants Reactants cluster_solvents Solvent Environment cluster_outcomes Reaction Outcome Nucleophile Amine Nucleophile (Nu:) Protic Polar Protic Solvent (e.g., Methanol) Nucleophile->Protic Aprotic Polar Aprotic Solvent (e.g., DMF) Nucleophile->Aprotic Substrate This compound Slow_Reaction Slow Reaction Rate Substrate->Slow_Reaction Fast_Reaction Fast Reaction Rate Substrate->Fast_Reaction Solvated_Nu Stabilized / 'Shielded' Nucleophile Protic->Solvated_Nu Forms H-bonds Naked_Nu 'Naked' / Highly Reactive Nucleophile Aprotic->Naked_Nu Poorly solvates Nu: Solvated_Nu->Slow_Reaction Reduced Nucleophilicity Naked_Nu->Fast_Reaction Enhanced Nucleophilicity

Caption: Influence of protic vs. aprotic solvents on SNAr reaction rates.

References

Preventing homocoupling in Suzuki reactions with Ethyl 5-chlorothiophene-2-glyoxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving Ethyl 5-chlorothiophene-2-glyoxylate. The primary focus is on preventing the formation of homocoupling byproducts, a common challenge with electron-deficient heterocyclic chlorides.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of the boronic acid or ester reagent is a frequent side reaction in Suzuki couplings, leading to reduced yield of the desired product and purification challenges. This guide addresses common causes and provides actionable solutions.

Problem: Significant formation of homocoupled biaryl byproduct is observed.

Potential Causes & Solutions:

CauseRecommended ActionExpected Outcome
Presence of Dissolved Oxygen Rigorously degas all solvents and the reaction mixture. A common method is to bubble an inert gas (Nitrogen or Argon) through the solvent for 20-30 minutes prior to use. Maintaining a positive pressure of inert gas throughout the reaction is crucial.[1]Reduces oxidation of the Pd(0) catalyst to Pd(II), a key species in the homocoupling pathway.
Use of a Pd(II) Precatalyst While Pd(II) precatalysts are common, their reduction to the active Pd(0) species can sometimes initiate homocoupling.[1] Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst. If using a Pd(II) source, the addition of a mild reducing agent can be beneficial.Minimizes the concentration of Pd(II) available to participate in the homocoupling of the boronic acid.
Inappropriate Ligand Choice The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. For electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands are often effective.Bulky ligands can sterically hinder the formation of the diarylpalladium species that leads to homocoupling.
Suboptimal Base Selection The choice of base can influence the rate of transmetalation versus competing side reactions. Weaker bases may not be sufficient to promote the desired reaction, while overly strong bases can lead to degradation.A well-chosen base will facilitate the transmetalation step of the desired cross-coupling without promoting side reactions.
Boronic Acid Instability Boronic acids, particularly electron-deficient ones, can be prone to protodeboronation and homocoupling.The use of more stable boronic esters can mitigate these side reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction?

A1: Homocoupling is a side reaction where two molecules of the organoboron reagent (boronic acid or ester) couple to form a symmetrical biaryl compound. This process is often catalyzed by palladium species, particularly Pd(II), in the presence of an oxidant, such as oxygen.

Q2: Why is this compound prone to issues like homocoupling?

A2: this compound is an electron-deficient aryl chloride. The electron-withdrawing nature of the glyoxylate and the thiophene ring can make the oxidative addition step of the Suzuki cycle more challenging. This can create a kinetic window where the competing homocoupling of the more reactive boronic acid can occur.

Q3: Which palladium catalysts and ligands are recommended for this substrate?

A3: For electron-deficient aryl chlorides, palladium precatalysts in combination with bulky, electron-rich phosphine ligands have shown success in minimizing side reactions. A comparative study of phosphine ligands for the Suzuki coupling of electron-poor chlorothiophenes would be beneficial for specific selection.

Ligand TypeExample LigandsRationale
Bulky Biarylphosphines SPhos, XPhos, RuPhosThe steric bulk of these ligands promotes reductive elimination and can disfavor the formation of intermediates leading to homocoupling.
Electron-Rich Dialkylphosphines t-Bu₃PThe strong electron-donating ability of these ligands can facilitate the oxidative addition step with the less reactive aryl chloride.

Q4: Can the choice of boronic acid versus a boronic ester impact the extent of homocoupling?

A4: Yes. Boronic esters, such as pinacol esters, are often more stable than their corresponding boronic acids. They are less prone to protodeboronation and can sometimes lead to cleaner reactions with fewer byproducts. Some studies suggest that boronic esters can transmetalate directly without prior hydrolysis, which can alter the reaction kinetics in favor of the desired cross-coupling.

Q5: What is a good starting point for an experimental protocol to minimize homocoupling?

A5: Below is a detailed experimental protocol that incorporates best practices for minimizing homocoupling.

Experimental Protocols

Optimized Protocol for Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a mixture with water)

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid or ester, and potassium phosphate.

  • Catalyst Preparation: In a separate, dry vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed solvent.

  • Reaction Setup: Add the degassed solvent to the Schlenk flask containing the reagents.

  • Catalyst Addition: Transfer the catalyst solution to the reaction flask via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Desired Catalytic Cycle pd0 Pd(0)Ln oa_complex Ar-Pd(II)L2-X pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)L2-Ar' oa_complex->trans_complex Transmetalation (Ar'-B(OR)2) trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product

Caption: The desired catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: The Homocoupling Side Reaction Pathway

Homocoupling_Pathway cluster_side Homocoupling Side Reaction pd2 Pd(II)X2 trans1 Ar'-Pd(II)X pd2->trans1 Transmetalation (Ar'-B(OR)2) trans2 Ar'-Pd(II)-Ar' trans1->trans2 Transmetalation (Ar'-B(OR)2) pd0 Pd(0) trans2->pd0 Reductive Elimination homocoupling_product Ar'-Ar' trans2->homocoupling_product

Caption: The competing homocoupling pathway often initiated by Pd(II) species.

Diagram 3: Troubleshooting Workflow for Homocoupling

Troubleshooting_Workflow start Start: Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are you using a Pd(0) precatalyst? a1_yes->q2 action1 Degas solvents and reaction mixture thoroughly a1_no->action1 action1->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the ligand appropriate? a2_yes->q3 action2 Switch to a Pd(0) source (e.g., Pd2(dba)3) or add a mild reducing agent a2_no->action2 action2->q2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Homocoupling Minimized a3_yes->end action3 Screen bulky, electron-rich ligands (e.g., SPhos) a3_no->action3 action3->q3

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

References

Validation & Comparative

Reactivity comparison of Ethyl 5-chlorothiophene-2-glyoxylate vs Ethyl 5-bromothiophene-2-glyoxylate

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of heterocyclic chemistry, substituted thiophenes are pivotal building blocks for the synthesis of pharmaceuticals and materials. Among these, Ethyl 5-chlorothiophene-2-glyoxylate and Ethyl 5-bromothiophene-2-glyoxylate are two key intermediates whose reactivity profiles dictate their utility in complex molecular architectures. This guide provides an objective comparison of their reactivity, supported by available experimental data and established chemical principles, to aid researchers in selecting the optimal reagent for their synthetic endeavors.

The core difference in reactivity between these two molecules stems from the nature of the halogen substituent at the 5-position of the thiophene ring. The carbon-halogen bond strength decreases down the group (C-Cl > C-Br), which generally renders bromo-substituted aromatics more reactive than their chloro-substituted counterparts in reactions involving the cleavage of this bond, such as in metal-catalyzed cross-coupling reactions. Conversely, in nucleophilic aromatic substitution (SNAr), the more electronegative chlorine can lead to a more electrophilic carbon center, potentially enhancing reactivity.

Suzuki Cross-Coupling Reactions: A Quantitative Comparison

The Suzuki cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. In this context, the reactivity of the halide plays a crucial role. The general order of reactivity for aryl halides in Suzuki couplings is I > Br > Cl > F. This trend is directly applicable to our thiophene derivatives, with Ethyl 5-bromothiophene-2-glyoxylate exhibiting significantly higher reactivity than its chloro-analog.

While direct comparative studies are scarce, literature precedents for Suzuki reactions with related 5-bromothiophene-2-carboxylates demonstrate good to excellent yields.[1][2] For this compound, its utility in cross-coupling reactions is acknowledged, though it is expected to require more forcing reaction conditions (e.g., more active catalysts, higher temperatures, or longer reaction times) to achieve comparable yields to the bromo-derivative.[3]

Below is a summary of representative Suzuki cross-coupling reactions for a closely related bromo-thiophene derivative, which serves as a benchmark for the expected reactivity of Ethyl 5-bromothiophene-2-glyoxylate.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidPentyl 5-phenylthiophene-2-carboxylate85
24-Methylphenylboronic acidPentyl 5-(p-tolyl)thiophene-2-carboxylate88
34-Methoxyphenylboronic acidPentyl 5-(4-methoxyphenyl)thiophene-2-carboxylate90
44-Chlorophenylboronic acidPentyl 5-(4-chlorophenyl)thiophene-2-carboxylate82

Data adapted from studies on Pentyl 5-bromothiophene-2-carboxylate, which is expected to have similar reactivity to the ethyl ester.[2]

Nucleophilic Aromatic Substitution (SNAr)

The thiophene ring in both molecules is activated towards nucleophilic attack by the presence of the electron-withdrawing ethyl glyoxylate group at the 2-position.[4][5] In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex.[4] The more electronegative chlorine atom in this compound makes the C5 position more electrophilic and can better stabilize the negative charge in the intermediate through inductive effects. This would suggest a potentially higher reactivity for the chloro-derivative in SNAr reactions. However, the leaving group ability (Br > Cl) also plays a role in the second step of the reaction. The overall reactivity will be a balance of these two factors. Without direct experimental comparison, it is challenging to definitively state which substrate is more reactive.

Reduction of the Glyoxylate Group

The glyoxylate moiety in both compounds contains a ketone that is susceptible to reduction to a secondary alcohol. This transformation can be readily achieved using common reducing agents such as sodium borohydride (NaBH₄). The nature of the halogen at the 5-position is not expected to significantly influence the rate or outcome of this reduction, as it is remote from the reaction center. Therefore, both this compound and Ethyl 5-bromothiophene-2-glyoxylate are expected to behave similarly in this type of transformation.

Experimental Protocols

General Procedure for Suzuki Cross-Coupling of a 5-Halothiophene-2-carboxylate Derivative:

A mixture of the 5-halothiophene-2-carboxylate (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) is taken in a suitable solvent system like a mixture of toluene and water. The reaction mixture is degassed and heated to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for a specified time (usually 12-24 hours). After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.[2][6]

Visualizing Reactivity Pathways

The following diagrams illustrate the key reaction pathways and the factors influencing the choice between the two reagents.

Suzuki_Coupling_Reactivity cluster_reactants Reactants cluster_reaction Suzuki Coupling cluster_products Reactivity & Products Chloro This compound Pd_Catalyst Pd(0) Catalyst + Arylboronic Acid Chloro->Pd_Catalyst Slower oxidative addition Bromo Ethyl 5-bromothiophene-2-glyoxylate Bromo->Pd_Catalyst Faster oxidative addition Chloro_Product Coupled Product (Slower Reaction) Pd_Catalyst->Chloro_Product Bromo_Product Coupled Product (Faster Reaction) Pd_Catalyst->Bromo_Product

Caption: Comparative workflow for Suzuki coupling, highlighting the faster reactivity of the bromo-derivative.

Reactivity_Factors cluster_chloro 5-Chloro Derivative cluster_bromo 5-Bromo Derivative Reagent 5-Halothiophene-2-glyoxylate C_Cl_Bond Stronger C-Cl Bond Reagent->C_Cl_Bond High_EN Higher Electronegativity of Cl Reagent->High_EN C_Br_Bond Weaker C-Br Bond Reagent->C_Br_Bond Good_LG Better Leaving Group (Br) Reagent->Good_LG Slower_Coupling Slower Suzuki Coupling C_Cl_Bond->Slower_Coupling Impacts Faster_SNAr Faster Nucleophilic Aromatic Substitution High_EN->Faster_SNAr Potentially Impacts Faster_Coupling Faster Suzuki Coupling C_Br_Bond->Faster_Coupling Impacts Good_LG->Faster_Coupling Impacts

Caption: Factors influencing the reactivity of the chloro- and bromo-substituted thiophenes.

Conclusion

References

A Comparative Guide to the Cross-Coupling Efficiency of 5-Halo-2-Thiophenecarboxylates

Author: BenchChem Technical Support Team. Date: November 2025

The efficiency of these cross-coupling reactions is critically dependent on the nature of the halogen substituent, following the general reactivity trend: I > Br > Cl . This trend is a consequence of the carbon-halogen bond strength, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step in the catalytic cycle.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. The reaction of 5-halo-2-thiophenecarboxylates with arylboronic acids is a common strategy for the synthesis of 5-aryl-2-thiophenecarboxylates. The following table summarizes typical yields obtained for the Suzuki coupling of pentyl 5-bromothiophene-2-carboxylate with various arylboronic acids, providing a baseline for the expected reactivity of the bromo derivative[1]. Based on the established reactivity trend, one can anticipate higher yields and/or milder reaction conditions for the iodo-substituted counterpart and lower yields or the need for more forcing conditions for the chloro-substituted analog.

Table 1: Suzuki-Miyaura Coupling of Pentyl 5-Bromo-2-thiophenecarboxylate with Various Arylboronic Acids [1]

Arylboronic AcidProduct Yield (%) in 1,4-Dioxane/WaterProduct Yield (%) in Dry Toluene
3-Chlorophenylboronic acid71.550.2
3-Acetylphenylboronic acid75.033.0
4-(Methylthio)phenylboronic acid80.276.5
3-Chloro-4-fluorophenylboronic acid65.051.5
3,4-Dichlorophenylboronic acid70.252.7

Reaction conditions: Pd(PPh₃)₄ catalyst, base, 90 °C.[1]

Comparative Performance in Stille Coupling

The Stille coupling offers the advantage of using organotin reagents that are often stable and tolerant of a wide range of functional groups. While specific comparative data for 5-halo-2-thiophenecarboxylates is scarce, the general reactivity trend of I > Br > Cl is expected to hold true. The following table provides a qualitative comparison based on this established principle.

Table 2: Predicted Relative Efficiency of 5-Halo-2-thiophenecarboxylates in Stille Coupling

Halogen SubstituentExpected ReactivityProbable Reaction Conditions
5-Iodo-HighMild conditions, lower catalyst loading, shorter reaction times.
5-Bromo-ModerateStandard conditions, moderate catalyst loading and reaction times.
5-Chloro-LowHarsher conditions, higher catalyst loading, longer reaction times, and specialized ligands may be required.

Comparative Performance in Heck Reaction

The Heck reaction is a powerful tool for the arylation of alkenes. The reactivity of 5-halo-2-thiophenecarboxylates in the Heck reaction is also expected to follow the I > Br > Cl trend. A comparative kinetic study on the Heck reaction of styrene with iodobenzene and bromobenzene has shown that iodobenzene reacts significantly faster. This provides a basis for the expected relative efficiencies of the iodo- and bromo-thiophenecarboxylate derivatives.

Table 3: Predicted Relative Efficiency of 5-Halo-2-thiophenecarboxylates in Heck Reaction

Halogen SubstituentExpected ReactivityProbable Reaction Conditions
5-Iodo-HighHigh yields, milder conditions.
5-Bromo-ModerateGood yields, standard conditions.
5-Chloro-LowLower yields, may require higher temperatures, specialized catalysts, or additives.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and adaptation in a research setting. The following are representative experimental protocols for Suzuki-Miyaura, Stille, and Heck cross-coupling reactions, which can be adapted for 5-halo-2-thiophenecarboxylates.

General Experimental Protocol for Suzuki-Miyaura Coupling[2]

To a reaction vessel containing the 5-halo-2-thiophenecarboxylate (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and a base such as K₃PO₄ (2 equivalents) is added a degassed solvent system (e.g., 1,4-dioxane/water 4:1). The mixture is purged with an inert gas (e.g., nitrogen or argon). The palladium catalyst, typically Pd(PPh₃)₄ (2.5 mol%), is then added, and the mixture is heated to 90°C with stirring for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Experimental Protocol for Stille Coupling[3]

In a flame-dried flask under an inert atmosphere, the 5-halo-2-thiophenecarboxylate (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂·DCM (0.1 equivalents), and an additive like CuI (0.1 equivalents) and LiCl (5.3 equivalents) are dissolved in a degassed anhydrous solvent like DMF. The organotin reagent (1.15 equivalents) is then added, and the reaction mixture is heated to the desired temperature (e.g., 40-100 °C) and stirred for a specified time. Upon completion, the reaction is quenched and worked up. A common work-up procedure involves washing the reaction mixture with an aqueous solution of KF to remove tin byproducts. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. The product is purified by column chromatography.

General Experimental Protocol for Heck Reaction[4]

A reaction vessel is charged with the 5-halo-2-thiophenecarboxylate (1 equivalent), the alkene (1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N or K₂CO₃) in a suitable solvent such as DMF or NMP. The mixture is degassed and heated under an inert atmosphere at a temperature typically ranging from 80 to 140 °C until the starting material is consumed. After cooling, the reaction mixture is filtered to remove inorganic salts, and the filtrate is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography.

Visualizations

The following diagrams illustrate the generalized workflows and relationships discussed in this guide.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 5-Halo-2-thiophenecarboxylate - Coupling Partner - Base/Additives B Add Degassed Solvent A->B C Purge with Inert Gas B->C D Add Palladium Catalyst C->D E Heat and Stir (e.g., 40-140 °C) D->E Reaction Start F Quench and Extract E->F Reaction Complete G Dry and Concentrate F->G H Purify (Column Chromatography) G->H I I H->I Final Product

Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Reactivity_Trend cluster_key Relative Reactivity I Iodo Br Bromo I->Br More Reactive Cl Chloro Br->Cl More Reactive High High Moderate Moderate Low Low

Caption: Reactivity trend of halogens in palladium-catalyzed cross-coupling reactions.

Decision_Flowchart start Select Cross-Coupling Partner q1 Desired C-C Bond Type? start->q1 suzuki Aryl/Vinyl (Suzuki) q1->suzuki Organoboron stille Aryl/Vinyl/Alkynyl (Stille) q1->stille Organotin heck Alkene (Heck) q1->heck Alkene q2 Halogen on Thiophene? suzuki->q2 stille->q2 heck->q2 iodo Iodo: High Reactivity (Milder Conditions) q2->iodo I bromo Bromo: Moderate Reactivity (Standard Conditions) q2->bromo Br chloro Chloro: Low Reactivity (Forcing Conditions) q2->chloro Cl end Proceed with Synthesis iodo->end bromo->end chloro->end

Caption: Decision flowchart for selecting a cross-coupling strategy.

References

A Spectroscopic Comparison of Ethyl 5-chlorothiophene-2-glyoxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Ethyl 5-chlorothiophene-2-glyoxylate and its derivatives. The objective is to offer a comprehensive analysis of how substitutions at the 5-position of the thiophene ring influence the spectral characteristics of these compounds. This information is crucial for the identification, characterization, and quality control of these important synthetic intermediates in drug discovery and materials science. The data presented herein is a compilation of experimentally reported values and predicted characteristics based on established spectroscopic principles.

Introduction

This compound is a versatile bifunctional molecule featuring a reactive α-keto ester moiety and a halogenated thiophene ring.[1] This unique combination allows for diverse chemical modifications, making it a valuable building block in organic synthesis. The spectroscopic signature of the parent compound and its derivatives is of paramount importance for tracking reaction progress, confirming structural integrity, and understanding the electronic effects of various substituents. This guide focuses on the four primary spectroscopic techniques used for the characterization of small organic molecules: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives with varying electronic properties at the 5-position.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are highly sensitive to the electronic environment of the nuclei.

Table 1: ¹H NMR Spectroscopic Data (in CDCl₃)

Substituent (R)Thiophene H-3 (δ, ppm)Thiophene H-4 (δ, ppm)-OCH₂CH₃ (quartet, δ, ppm)-OCH₂CH₃ (triplet, δ, ppm)Other Protons (δ, ppm)
-Cl (Parent)~7.7~7.2~4.4~1.4-
-Br~7.6~7.3~4.4~1.4-
-NO₂~8.0~7.8~4.5~1.4-
-NH₂~7.0~6.2~4.3~1.3~4.0 (br s, NH₂)
-OCH₃~7.2~6.4~4.3~1.3~3.9 (s, OCH₃)
-CN~7.8~7.5~4.4~1.4-
-COCH₃~7.9~7.6~4.4~1.4~2.6 (s, COCH₃)

Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃)

Substituent (R)Thiophene C2 (δ, ppm)Thiophene C3 (δ, ppm)Thiophene C4 (δ, ppm)Thiophene C5 (δ, ppm)C=O (keto, δ, ppm)C=O (ester, δ, ppm)-OCH₂CH₃ (δ, ppm)-OCH₂CH₃ (δ, ppm)Other Carbons (δ, ppm)
-Cl (Parent)~140~136~128~138~182~161~63~14-
-Br~141~137~131~125~182~161~63~14-
-NO₂~145~138~129~150~181~160~64~14-
-NH₂~135~134~108~155~183~162~62~14-
-OCH₃~136~135~105~165~183~162~62~14~60 (OCH₃)
-CN~143~139~133~120~181~160~63~14~115 (CN)
-COCH₃~144~137~132~145~181~161~63~14~192 (COCH₃), ~27 (CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

Table 3: Key IR Absorption Bands (cm⁻¹)

Substituent (R)C=O Stretch (keto)C=O Stretch (ester)C=C Stretch (thiophene)C-Cl StretchOther Key Bands
-Cl (Parent)~1720~1680~1520, 1410~800-
-Br~1718~1678~1518, 1408-C-Br ~680
-NO₂~1725~1685~1515, 1405~805~1540 (asym NO₂), ~1350 (sym NO₂)
-NH₂~1710~1670~1530, 1420~810~3400, 3300 (N-H stretch)
-OCH₃~1715~1675~1525, 1415~808~1250, 1030 (C-O stretch)
-CN~1722~1682~1517, 1407~802~2230 (C≡N stretch)
-COCH₃~1720~1680~1520, 1410~800~1690 (acetyl C=O)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound.

Table 4: Mass Spectrometry Data (Electron Ionization)

Substituent (R)Molecular FormulaMolecular WeightKey Fragmentation Peaks (m/z)
-Cl (Parent)C₈H₇ClO₃S218.66218/220 (M⁺, Cl isotope pattern), 190, 173, 145, 111
-BrC₈H₇BrO₃S263.11262/264 (M⁺, Br isotope pattern), 234, 217, 189, 155
-NO₂C₈H₇NO₅S229.21229 (M⁺), 201, 183, 155, 122
-NH₂C₈H₉NO₃S199.23199 (M⁺), 171, 154, 126, 96
-OCH₃C₉H₁₀O₄S214.24214 (M⁺), 186, 169, 141, 111
-CNC₉H₇NO₃S209.22209 (M⁺), 181, 164, 136, 102
-COCH₃C₁₀H₁₀O₄S226.25226 (M⁺), 211, 198, 183, 155, 111
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The wavelength of maximum absorption (λ_max) is influenced by the extent of conjugation and the electronic nature of the substituents.

Table 5: UV-Vis Spectroscopic Data (in Ethanol)

Substituent (R)λ_max 1 (nm)λ_max 2 (nm)
-Cl (Parent)~290~260
-Br~292~262
-NO₂~320~255
-NH₂~310~270
-OCH₃~300~265
-CN~295~260
-COCH₃~315~268

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy :

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Typical acquisition parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with an exponential line broadening of 0.3 Hz.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Spectroscopy :

    • Acquire the spectrum on the same spectrometer, operating at the appropriate frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H instrument).

    • Use a proton-decoupled pulse sequence.

    • Typical acquisition parameters: spectral width of 220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

    • Process the data with an exponential line broadening of 1-2 Hz.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat (for liquids/oils) : Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • KBr Pellet (for solids) : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer's sample holder.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For GC-MS, a dilute solution in a volatile solvent like dichloromethane or ethyl acetate is used.

  • Ionization : Use Electron Ionization (EI) at 70 eV for fragmentation analysis. For softer ionization to primarily observe the molecular ion, Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed.

  • Mass Analysis : Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

  • Data Interpretation : Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition :

    • Use a dual-beam spectrophotometer.

    • Record a baseline spectrum with a cuvette containing only the solvent.

    • Place the sample cuvette in the sample beam.

    • Scan the spectrum over a range of 200-400 nm.

    • Identify the wavelength(s) of maximum absorbance (λ_max).

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound and its derivatives, and the logical relationship between the different spectroscopic techniques for structural elucidation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Synthesized Compound dissolve Dissolve in Solvent start->dissolve nmr NMR Spectroscopy (¹H, ¹³C) dissolve->nmr CDCl₃ ir IR Spectroscopy dissolve->ir Neat/KBr ms Mass Spectrometry dissolve->ms DCM/EtOAc uvvis UV-Vis Spectroscopy dissolve->uvvis Ethanol structure Structure Elucidation nmr->structure purity Purity Assessment nmr->purity ir->structure ms->structure ms->purity uvvis->structure

Caption: General workflow for the spectroscopic analysis of thiophene derivatives.

logical_relationship cluster_info Information from Spectroscopy cluster_structure Structural Determination ms_info Molecular Formula & Fragmentation final_structure Final Structure ms_info->final_structure ir_info Functional Groups ir_info->final_structure nmr_info Connectivity (C-H Framework) nmr_info->final_structure uvvis_info Conjugated System uvvis_info->final_structure

Caption: Logical relationship of spectroscopic data for structural elucidation.

References

A Comparative Guide to Alternative Reagents in Thienopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the synthesis of thienopyrimidine scaffolds is a cornerstone of creating novel therapeutics, particularly in oncology. Ethyl 5-chlorothiophene-2-glyoxylate serves as a key building block in this process. However, a variety of alternative reagents and synthetic strategies exist, offering different advantages in terms of yield, substrate scope, and reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data, detailed protocols, and pathway visualizations.

Alternative Starting Materials and Synthetic Strategies

The synthesis of the thienopyrimidine core, a known pharmacophore in many kinase inhibitors, can be approached in multiple ways.[1] While direct analogues of this compound, such as bromo- or nitro-substituted variants, exist, a more broadly documented alternative involves building the pyrimidine ring onto a pre-existing 2-aminothiophene core. This approach offers significant flexibility in introducing diversity to the final molecule.

The two primary strategies can be summarized as:

  • Strategy A: Cyclization of 2-Aminothiophene Precursors. This is the most versatile and widely reported alternative. It begins with a 2-aminothiophene-3-carboxylate or 2-amino-3-cyanothiophene, which is then cyclized using various one-carbon or nitrogen-containing reagents.

  • Strategy B: Synthesis from Halogenated Thiophenes. This strategy is more direct and involves nucleophilic substitution on a pre-formed chloro-thienopyrimidine, which can be synthesized from precursors like this compound.

The following sections provide a detailed comparison of these approaches.

Data Presentation: Performance Comparison

The choice of synthetic route can significantly impact reaction yields and conditions. The tables below summarize quantitative data for the synthesis of thienopyrimidine derivatives using alternative starting materials and reagents.

Table 1: Comparison of Cyclization Reagents for 2-Aminothiophene Precursors (Strategy A)

Starting MaterialCyclization ReagentConditionsProduct TypeYield (%)Reference
2-Amino-3-ethoxycarbonyl-thiopheneFormamideRefluxThieno[2,3-d]pyrimidin-4-one76-97%[2]
2-Amino-3-ethoxycarbonyl-thiopheneAlkyl/Aryl IsothiocyanateReflux or Microwave3-Substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-one59-89%[3][4]
2-Amino-3-ethoxycarbonyl-thiopheneUrea/ThioureaHigh Temperature (neat)Thieno[2,3-d]pyrimidine-2,4-dione / 2-thioxo-one72-91%[2]
2-Amino-3-ethoxycarbonyl-thiopheneEthyl Chloroformate, then AmineFusion at 230-240 °C3-Substituted-thieno[2,3-d]pyrimidine-2,4-dione60%[4]
2-Amino-3-cyanothiopheneFormic AcidRefluxThieno[2,3-d]pyrimidin-4-one-[2]

Table 2: Representative Nucleophilic Substitution on 4-Chlorothienopyrimidine (Strategy B)

Starting MaterialNucleophileConditionsProduct TypeYield (%)Reference
4-Chloro-thieno[2,3-d]pyrimidineVarious AminesMicrowave, 150°C, 1h4-Amino-thieno[2,3-d]pyrimidine80-93%[5]
4-Chloro-thieno[2,3-d]pyrimidineHydrazine HydrateReflux in Ethanol4-Hydrazino-thieno[2,3-d]pyrimidine-[6]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the two main synthetic strategies.

Protocol 1: Synthesis of a 3-Aryl-2-thioxo-thieno[2,3-d]pyrimidin-4-one (Strategy A)

This protocol describes the synthesis via condensation of a 2-aminothiophene with an aryl isothiocyanate, followed by cyclization.

Step 1: Synthesis of the Thienylthiourea Intermediate

  • A mixture of 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophene (10 mmol) and aryl isothiocyanate (10 mmol) is placed in a 50 mL beaker.

  • The beaker is covered with a watch glass and irradiated with microwaves (600 W) for 45-60 seconds. Alternatively, the mixture can be refluxed in ethanol.

  • After cooling, the solid product is collected, washed with cold ethanol, and dried to yield the N-(3-(ethoxycarbonyl)-4,5-disubstituted-thiophen-2-yl)-N'-arylthiourea.

Step 2: Cyclization to the Thienopyrimidine

  • A mixture of the thienylthiourea intermediate (5 mmol) and potassium hydroxide (5 mmol) in absolute ethanol (25 mL) is heated under reflux with stirring for 1 hour.[3][4]

  • The reaction mixture is cooled, and the precipitated potassium salt is collected by filtration.

  • The salt is dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the final product.

  • The solid is filtered, washed with water, dried, and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure 3-aryl-2-thioxo-thieno[2,3-d]pyrimidin-4-one.[3]

Protocol 2: Synthesis of a 4-Amino-thieno[2,3-d]pyrimidine (Strategy B)

This protocol outlines the synthesis starting from a 2-aminothiophene, which is first converted to a 4-chlorothienopyrimidine intermediate.

Step 1: Synthesis of the Thieno[2,3-d]pyrimidin-4-one

  • A mixture of 2-amino-3-ethoxycarbonyl-thiophene (10 mmol) and an excess of formamide (20 mL) is heated to reflux for 18 hours.[5]

  • Upon cooling, the reaction mixture is poured into water, and the resulting precipitate is filtered, washed, and dried to yield the thieno[2,3-d]pyrimidin-4-one. Yields are typically around 80%.[5]

Step 2: Chlorination

  • The thieno[2,3-d]pyrimidin-4-one (5 mmol) is refluxed in an excess of phosphorus oxychloride (POCl₃) with a catalytic amount of N,N-dimethylaniline for 14 hours.[5]

  • The excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice.

  • The resulting solid is filtered, washed with water, and dried to give the 4-chlorothieno[2,3-d]pyrimidine. Yields are typically around 90%.[5]

Step 3: Nucleophilic Substitution

  • The 4-chlorothieno[2,3-d]pyrimidine (1 mmol) and the desired amine (1.2 mmol) are mixed in ethanol in a microwave vial.

  • The mixture is heated in a microwave reactor at 150°C for 1 hour.[5]

  • After cooling, the solvent is evaporated, and the residue is purified by column chromatography to afford the final 4-amino-thieno[2,3-d]pyrimidine derivative.

Mandatory Visualization

Diagrams of the synthetic workflows and a key biological pathway are provided below using DOT language.

Synthetic Workflow

G cluster_A Strategy A: From 2-Aminothiophene cluster_B Strategy B: From Halogenated Thiophene A_start 2-Amino-3-carboxy-thiophene A_product Thienopyrimidine Core A_start->A_product One-pot or Two-step Cyclization A_reagent Cyclization Reagent (Isothiocyanate, Formamide, etc.) A_reagent->A_product B_start Ethyl 5-chloro- thiophene-2-glyoxylate B_intermediate1 4-Hydroxy-thienopyrimidine B_start->B_intermediate1 Cyclization B_intermediate2 4-Chloro-thienopyrimidine B_intermediate1->B_intermediate2 Chlorination (POCl₃) B_product Substituted Thienopyrimidine B_intermediate2->B_product Nucleophilic Substitution B_reagent Nucleophile (Amine, Hydrazine, etc.) B_reagent->B_product

Caption: Comparative synthetic workflows for thienopyrimidine synthesis.

Biological Signaling Pathway

Many thienopyrimidine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][7][8][9][10]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Thieno Thienopyrimidine Inhibitor Thieno->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt pathway by thienopyrimidine derivatives.

References

Benchmarking Catalyst Performance for Ethyl 5-chlorothiophene-2-glyoxylate Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 5-chlorothiophene-2-glyoxylate is a critical building block in the synthesis of a wide array of pharmaceutical and materials science compounds. The strategic functionalization of this molecule, primarily through palladium-catalyzed cross-coupling reactions, is a key step in the development of novel molecular architectures. The chlorine atom at the 5-position serves as a versatile handle for the introduction of various substituents via reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The choice of catalyst is paramount in achieving high yields, selectivity, and overall efficiency in these transformations. This guide provides a comparative overview of catalyst performance for the coupling of this compound and related thiophene derivatives, supported by experimental data and detailed protocols.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. For the coupling of aryl halides, including 5-chlorothiophene derivatives, with boronic acids, the choice of palladium catalyst and ligand system is crucial for achieving high efficiency. Below is a comparison of various catalyst systems used in the Suzuki-Miyaura coupling of substituted thiophenes.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)SubstrateNotes
Pd(PPh₃)₄ (2.5 mol%)PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)9012762-bromo-5-(bromomethyl)thiopheneRegioselective coupling at the 2-position.[1]
Pd(OAc)₂ (0.5 mol%)None (ligandless)K₂CO₃DMAc1503952-bromothiopheneDirect arylation, high turnover number.
Pd₂(dba)₃ / SPhosSPhosK₃PO₄Dioxane/H₂O606HighAryl BromidesGeneral protocol for hindered substrates.[2][3]
PEPPSI-type Pd complexesNHCK₂CO₃Polar Solvents100-GoodAryl ChloridesEffective for challenging aryl chloride substrates.[4]

Catalyst Performance in Heck Coupling

The Heck reaction enables the coupling of aryl halides with alkenes. The performance of the catalyst system can significantly influence the regioselectivity and yield of the desired vinylated thiophene product.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)SubstrateNotes
Pd(OAc)₂ (2 mol%)SPOK₂CO₃DMF601292Bromobenzene & StyreneMild conditions, broad substrate scope.[5][6]
Pd(OAc)₂ (5 mol%)NoneNBS (additive)Toluene2512HighPhenylboronic acid & StyreneOxidative Heck reaction.[6]
Palladacycle/P(t-Bu)₃P(t-Bu)₃NaOAcIonic Liquid/DioxaneMW0.5GoodAryl ChloridesMicrowave-assisted, rapid reaction.
Pd(L-proline)₂L-proline-WaterMW-ExcellentAryl HalidesPhosphine-free, green conditions.

Catalyst Performance in Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The reaction is typically co-catalyzed by palladium and copper salts.

Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)SubstrateNotes
Pd/CCuI/PPh₃Et₃NWaterRT-GoodIodothiopheneHeterogeneous catalyst, aqueous media.[7]
Pd(PPh₃)₂Cl₂CuIEt₂NHTHFRT-HighAryl BromidesClassic Sonogashira conditions.[8]
(AllylPdCl)₂ / P(t-Bu)₃None (Cu-free)--RT-Good-ExcellentAryl BromidesCopper-free conditions.
Pd(OAc)₂ / XPhosNone (Cu-free)-----Aryl ChloridesFor challenging aryl chloride substrates.

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between aryl halides and amines. The choice of a sterically hindered and electron-rich phosphine ligand is often key to high catalytic activity.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)SubstrateNotes
[Pd(cinnamyl)Cl]₂BippyPhosNaOt-BuToluene100-High(Hetero)aryl ChloridesBroad substrate scope for a single catalyst system.[9]
Pd₂(dba)₃XPhosK₂CO₃t-BuOH110-HighAryl ChloridesGeneral and reliable for various amines.[10]
Pd(OAc)₂RuPhosCs₂CO₃DioxaneRT-100-Good-ExcellentAryl HalidesEffective for a wide range of amines.
Ni-NHC complexNHC--RT-HighAryl ChloridesNickel-catalyzed alternative.

Experimental Protocols

Representative Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a general representation for the Suzuki-Miyaura coupling of a 2-halothiophene derivative.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.025 mmol, 2.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • Add the degassed 1,4-dioxane and water to the flask.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • The reaction mixture is then heated to 90 °C with vigorous stirring for 12 hours.

  • After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled to room temperature.

  • The reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.[1]

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)2 Base PdII_R_R1 R-Pd(II)L2-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 R-R' Product Product: R-R' Reactants Reactants: R-X (Aryl Halide) R'-B(OR)2 (Boronic Acid/Ester)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Typical Cross-Coupling Reaction

This diagram outlines a standard workflow for setting up and working up a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Add Reactants & Base to a dry flask B 2. Add Degassed Solvent A->B C 3. Add Palladium Catalyst under inert atmosphere B->C D 4. Heat and Stir (Monitor by TLC/GC-MS) C->D E 5. Cool to RT & Quench D->E F 6. Liquid-Liquid Extraction E->F G 7. Dry Organic Layer F->G H 8. Concentrate in vacuo G->H I 9. Column Chromatography H->I J 10. Characterize Product (NMR, MS, etc.) I->J

Caption: General experimental workflow for cross-coupling reactions.

References

A Comparative Guide to the Kinetic Performance of Catalysts in the Suzuki Coupling of Functionalized Chlorothiophenes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of cross-coupling reactions is paramount for process optimization and the efficient synthesis of complex molecules. This guide provides a comparative analysis of catalytic systems for the Suzuki-Miyaura coupling of chlorothiophenes, with a particular focus on substrates bearing electron-withdrawing groups, exemplified by Ethyl 5-chlorothiophene-2-glyoxylate.

While specific kinetic data for the Suzuki coupling of this compound is not extensively available in the public domain, this guide draws upon kinetic studies of structurally similar compounds, particularly functionalized and electron-deficient chlorothiophenes, to provide valuable insights into catalyst performance and reaction dynamics. The data presented here can serve as a foundational resource for selecting optimal catalytic systems and designing kinetic experiments for this and related substrates.

Comparative Kinetic Data of Palladium Catalysts

The efficiency of a catalyst in a Suzuki-Miyaura coupling reaction is often quantified by its Turnover Number (TON) and Turnover Frequency (TOF). TON represents the number of moles of product formed per mole of catalyst before it becomes deactivated, indicating catalyst longevity. TOF, the TON per unit time, is a measure of the catalyst's activity or speed.

Below is a summary of reported TON and TOF values for various palladium catalysts in the Suzuki coupling of relevant heteroaryl chlorides and related substrates. This data provides a baseline for comparing the potential performance of these catalysts for the coupling of this compound.

Catalyst SystemSubstrateTONTOF (h⁻¹)Reference
PalladacycleAryl Iodidesup to 10,000,000up to 1,000,000[1][2]
Chitosan-based Pd(II)Aryl Halidesup to 20,000up to 240,964[3]
Pd(OAc)₂/(2-mesitylindenyl)dicyclohexylphosphineAryl/Heteroaryl ChloridesHighHigh[4]
Pd(0)/Bulky Phosphine LigandThienyl Halides880-[5]

Note: The performance of these catalysts can be significantly influenced by the specific substrate, reaction conditions (temperature, solvent, base), and the nature of the boronic acid coupling partner.

Experimental Protocols for Kinetic Studies

Accurate kinetic analysis of a Suzuki-Miyaura coupling reaction requires careful experimental design and execution. The following is a generalized protocol for monitoring the reaction kinetics, which can be adapted for the specific case of this compound.

General Procedure for Kinetic Monitoring:

A Schlenk tube is charged with the base (e.g., K₂CO₃, K₃PO₄, 2.00 mmol) and the solvent system (e.g., a mixture of an organic solvent and water, 6.0 mL total) under an inert atmosphere (e.g., nitrogen or argon). Subsequently, the aryl halide (e.g., this compound, 1.00 mmol), the phenylboronic acid (1.50 mmol), and the Pd(II) catalyst (e.g., 1.00 mol%) are added. The flask is then sealed and placed in a pre-heated oil bath at the desired temperature. The reaction mixture is stirred vigorously. At specific time intervals, aliquots of the reaction mixture are withdrawn, quenched (e.g., with a prepared quench solution), and prepared for analysis.[6]

Analytical Techniques:

The progress of the reaction can be monitored using various analytical techniques:

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are the most common methods for quantitative analysis of the reaction mixture. An internal standard should be used for accurate quantification of the starting material consumption and product formation over time.

  • In-situ Monitoring Techniques: Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) or in-situ Raman spectroscopy can provide real-time data on the concentrations of reactants, products, and even reaction intermediates without the need for sampling.[7]

By plotting the concentration of the product versus time, the initial reaction rate can be determined. Further analysis of the data at different substrate and catalyst concentrations can be used to determine the reaction order with respect to each component and to calculate the rate constant.

Key Mechanistic Steps and Workflow

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[8] Understanding this mechanism is crucial for interpreting kinetic data and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-B(OR')_2) Ar-Pd(II)-R(L_n)->Pd(0)L_n Catalyst Regeneration Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The rate-determining step of the catalytic cycle can vary depending on the specific reactants and conditions. For electron-deficient heteroaryl chlorides, the oxidative addition of the C-Cl bond to the Pd(0) catalyst is often considered the rate-limiting step.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for conducting a kinetic study of a Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis reagents Prepare Reactants & Catalyst Solution setup Assemble Reaction under Inert Atmosphere reagents->setup start_reaction Initiate Reaction at Controlled Temperature setup->start_reaction sampling Take Aliquots at Timed Intervals start_reaction->sampling quench Quench Aliquots sampling->quench analysis Analyze Samples (GC/HPLC) quench->analysis kinetics Determine Concentrations & Plot Kinetic Data analysis->kinetics modeling Calculate Rate Constants & Determine Reaction Order kinetics->modeling

Caption: A generalized workflow for the kinetic analysis of a Suzuki coupling reaction.

Comparison with Alternative Catalytic Systems

While palladium-based catalysts are the most widely used for Suzuki-Miyaura couplings, research into more sustainable and cost-effective alternatives is ongoing. Iron-catalyzed systems, for instance, have shown promise for the coupling of aryl chlorides, although they often require specific activation of the boronic ester with an organolithium reagent.[9] For electron-deficient substrates like this compound, the high reactivity of palladium catalysts, particularly those with bulky, electron-rich phosphine ligands, currently offers the most reliable and efficient route for the Suzuki coupling.[10]

References

Yield comparison of different synthetic routes to Ethyl 5-chlorothiophene-2-glyoxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to Ethyl 5-chlorothiophene-2-glyoxylate, a key intermediate in the synthesis of pharmaceuticals. The document outlines different methodologies, presents a quantitative comparison of reported yields, and provides detailed experimental protocols for the key synthetic steps.

Yield Comparison of Synthetic Routes

The synthesis of this compound can be broadly categorized into two main strategies: a direct one-step Friedel-Crafts acylation and multi-step routes that proceed through key intermediates such as 5-chlorothiophene-2-carboxylic acid or its derivatives. The overall efficiency of these routes is determined by the yield of each individual step.

RouteStarting MaterialKey IntermediatesOverall Yield (%)
1 2-Chlorothiophene5-Chlorothiophene-2-carbonyl chloride~71% (to acid chloride)
2 2-Chlorothiophene5-Chloro-2-thiophenecarbaldehyde, 5-Chlorothiophene-2-carboxylic acid, 5-Chlorothiophene-2-carbonyl chloride>88%
3 2-Acetyl-5-chlorothiophene5-Chlorothiophene-2-carbonyl chloride~80% (to acid chloride)

Note: The overall yield for multi-step routes is calculated from the product of the individual step yields. The yield for the final conversion of 5-chlorothiophene-2-carbonyl chloride to this compound is assumed to be high for calculation purposes, as specific literature values were not found.

Synthetic Pathway Diagrams

The following diagrams illustrate the logical flow of the different synthetic routes described in this guide.

Synthetic_Routes_to_Ethyl_5_chlorothiophene_2_glyoxylate cluster_Route1 Route 1: Direct Acylation cluster_Route2 Route 2: Via Formylation and Oxidation cluster_Route3 Route 3: From 2-Acetyl-5-chlorothiophene A1 2-Chlorothiophene B1 This compound A1->B1 Ethyl oxalyl chloride, AlCl3 A2 2-Chlorothiophene B2 5-Chloro-2-thiophenecarbaldehyde A2->B2 Formylating agent C2 5-Chlorothiophene-2-carboxylic acid B2->C2 Oxidation D2 5-Chlorothiophene-2-carbonyl chloride C2->D2 Thionyl chloride E2 This compound D2->E2 Ethanol A3 2-Acetyl-5-chlorothiophene B3 5-Chlorothiophene-2-carbonyl chloride A3->B3 S2Cl2, SO2Cl2 C3 This compound B3->C3 Ethanol

Caption: Overview of synthetic routes to this compound.

Experimental Protocols

This section provides detailed experimental procedures for the key transformations in the synthesis of this compound.

Route 1: Direct Friedel-Crafts Acylation of 2-Chlorothiophene

This route involves the direct acylation of 2-chlorothiophene with an acylating agent like ethyl oxalyl chloride in the presence of a Lewis acid catalyst.

Synthesis of 5-Chlorothiophene-2-carbonyl chloride from 2-Chlorothiophene

A mixture of oxalyl chloride, 2-chlorothiophene, and sulfolane in a molar ratio of 3:1:0.33 is heated in a closed vessel to 180°C for 1 hour and 40 minutes. Analysis of the reaction mixture by 1H NMR can be used to determine the conversion and yield. A reported yield for this specific reaction is 71% for 5-chlorothiophene-2-carbonyl chloride[1].

Route 2: Synthesis via Formylation and Oxidation of 2-Chlorothiophene

This multi-step route offers a high-yield pathway to the target molecule through the formation and subsequent conversion of key intermediates.

Step 2a: Synthesis of 5-Chloro-2-thiophenecarbaldehyde

To a solution of 2-chlorothiophene (1.0 mol) in N,N-Dimethylformamide (DMF), a formylating agent such as phosphorus oxychloride (1.1 mol) is added slowly while maintaining the temperature between 40 and 50°C. The reaction mixture is stirred for 8 hours at this temperature. After completion, the reaction is worked up by pouring it into ice water and neutralizing with a sodium hydroxide solution. The product, 5-chlorothiophene-2-carbaldehyde, is then extracted with a suitable organic solvent. This step has been reported to achieve a yield of over 95%[2].

Step 2b: Oxidation to 5-Chlorothiophene-2-carboxylic acid

5-chloro-2-thiophenecarbaldehyde (0.2 mol) is dissolved in dichloromethane, and 30% hydrogen peroxide (30 g) is added. The mixture is stirred at 25-30°C for 6 hours. After the reaction, the layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed, and the solvent is removed to yield 5-chlorothiophene-2-carboxylic acid. A yield of 93.8% has been reported for this oxidation step[2].

Step 2c: Formation of 5-Chlorothiophene-2-carbonyl chloride

5-Chlorothiophene-2-carboxylic acid (0.1 mol) is dissolved in dichloromethane, and thionyl chloride (15 g) along with a catalytic amount of DMF is added. The mixture is refluxed for 4 hours. After the reaction, the excess thionyl chloride and dichloromethane are removed by distillation, followed by reduced pressure distillation to obtain 5-chlorothiophene-2-carbonyl chloride. This step can proceed with a quantitative yield[2].

Step 2d: Esterification to this compound

While a specific experimental protocol with yield for this final step was not found in the searched literature, a general procedure would involve the reaction of 5-chlorothiophene-2-carbonyl chloride with anhydrous ethanol. This is a standard esterification of an acid chloride and is expected to proceed with a high yield.

Route 3: Synthesis from 2-Acetyl-5-chlorothiophene

This alternative route utilizes a different starting material to generate a key intermediate.

Synthesis of 5-Chlorothiophene-2-carbonyl chloride from 2-Acetyl-5-chlorothiophene

To a solution of 2-acetyl-5-chlorothiophene (1.0 mmol) and pyridine (0.15 mmol) in chlorobenzene, disulfur dichloride (2.0 mmol) is added at room temperature. After 2 hours, sulfuryl chloride (1.5 mmol) is added dropwise, and the mixture is stirred for an additional 30 minutes. The reaction mixture is then heated to 132°C for 15 hours. The yield of 5-chloro-2-thiophene carbonyl chloride is reported to be 80% as determined by 1H NMR analysis[3]. The subsequent esterification to the final product would follow a similar procedure as described in Route 2.

Conclusion

The choice of synthetic route for this compound will depend on factors such as the availability and cost of starting materials, desired purity, and scalability of the process. The multi-step route starting from 2-chlorothiophene via formylation and oxidation (Route 2) appears to offer the highest overall yield based on the reported yields of the individual steps. However, the direct acylation (Route 1) provides a more concise pathway, which may be advantageous in certain contexts, despite the currently available data suggesting a lower yield for the formation of the acid chloride intermediate. Further optimization of the final esterification step for all routes is recommended to maximize the overall yield of this compound.

References

A Comparative Guide to HPLC Purity Analysis of Ethyl 5-chlorothiophene-2-glyoxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Ethyl 5-chlorothiophene-2-glyoxylate, a key intermediate in pharmaceutical synthesis. We will explore a primary reversed-phase HPLC (RP-HPLC) method and compare its performance with an alternative hydrophilic interaction liquid chromatography (HILIC) method. This guide includes detailed experimental protocols, comparative data, and a visual representation of the analytical workflow.

Introduction

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as impurities can carry through to the final drug substance, potentially affecting its safety and efficacy. HPLC is a powerful and widely used technique for assessing the purity of such compounds. This guide focuses on providing a practical comparison of two common HPLC approaches to enable researchers to select the most suitable method for their needs.

The primary synthetic routes to this compound, such as the Friedel-Crafts acylation of 2-chlorothiophene, can introduce several process-related impurities.[1][2] These may include starting materials like 2-chlorothiophene, intermediates such as 5-chlorothiophene-2-carboxylic acid, and isomers or polychlorinated byproducts.[2][3] An effective analytical method must be able to separate the main component from these potential impurities.

Comparative Analysis of HPLC Methods

For the purity determination of this compound, both reversed-phase and HILIC chromatography can be employed. Below is a summary of their performance based on typical experimental outcomes.

Data Presentation
ParameterMethod A: RP-HPLC Method B: HILIC Alternative: UPLC-MS
Principle Separation based on hydrophobicitySeparation based on polaritySeparation based on hydrophobicity with mass detection
Stationary Phase C18Amide or SilicaC18
Mobile Phase Acetonitrile/Water with acid modifierAcetonitrile/Water with bufferAcetonitrile/Water with volatile modifier
Resolution (Peak of Interest vs. Closest Impurity) > 2.0> 1.8> 2.5
Runtime 15 minutes20 minutes5 minutes
Sensitivity (LOD) ~0.01%~0.02%~0.001%
Selectivity for Polar Impurities ModerateHighHigh
Robustness HighModerateHigh

Experimental Protocols

Method A: Reversed-Phase HPLC (RP-HPLC)

This method is generally the first choice for non-polar to moderately polar compounds like this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-1 min: 50% B

      • 1-10 min: 50% to 90% B

      • 10-12 min: 90% B

      • 12.1-15 min: 50% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative approach that can offer better retention and separation of polar impurities.

Instrumentation:

  • HPLC system with a UV detector

  • HILIC column (e.g., Amide, 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium acetate in Water

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0-2 min: 95% B

      • 2-15 min: 95% to 80% B

      • 15-17 min: 80% B

      • 17.1-20 min: 95% B (re-equilibration)

  • Sample Preparation:

    • Prepare a 1 mg/mL solution in acetonitrile.

Mandatory Visualization

The following diagram illustrates the logical workflow for the purity analysis of this compound, from sample preparation to data analysis and reporting.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting cluster_output Final Output A Weigh Sample B Dissolve in Acetonitrile A->B C Vortex & Sonicate B->C D Inject Sample into HPLC C->D Prepared Sample E Chromatographic Separation (RP-HPLC or HILIC) D->E F UV Detection E->F G Integrate Chromatogram F->G Raw Data H Calculate Purity (% Area) G->H I Generate Report H->I J Certificate of Analysis I->J

Caption: Workflow for HPLC Purity Analysis.

Comparison and Recommendations

  • RP-HPLC (Method A) is the recommended starting point for routine purity analysis of this compound. It is robust, uses common reagents and columns, and provides good separation for the main component and likely non-polar to moderately polar impurities.

  • HILIC (Method B) should be considered as a complementary or alternative method, especially if polar impurities, such as the hydrolysis product 5-chlorothiophene-2-carboxylic acid[4], are expected or need to be quantified with higher accuracy.

  • Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) , while not detailed with a full protocol, represents a significant advancement. Its primary advantages are much shorter run times and the ability to provide mass information for impurity identification, which is invaluable in research and development settings. The higher sensitivity is also crucial for detecting and quantifying genotoxic impurities.

Conclusion

The selection of an appropriate HPLC method for the purity analysis of this compound depends on the specific requirements of the analysis. For routine quality control, a well-validated RP-HPLC method is often sufficient. However, for in-depth impurity profiling and in situations where polar impurities are of concern, HILIC or, ideally, UPLC-MS, should be employed. The methods and data presented in this guide provide a solid foundation for researchers and scientists to make informed decisions for their analytical needs.

References

A Comparative Guide to the Structural Confirmation of Ethyl 5-chlorothiophene-2-glyoxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural confirmation of Ethyl 5-chlorothiophene-2-glyoxylate and its analogous derivatives. By presenting key experimental data, detailed protocols, and logical workflows, this document aims to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of these versatile heterocyclic compounds. The unique combination of a halogenated thiophene ring and a reactive glyoxylate moiety makes these molecules important building blocks in medicinal chemistry and materials science.[1]

Comparative Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following tables summarize typical spectroscopic data for a series of Ethyl 5-halothiophene-2-glyoxylates and an alternative ester derivative to highlight the influence of substitution on the spectral properties.

Table 1: Comparative ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

CompoundThiophene-H3 (δ, ppm)Thiophene-H4 (δ, ppm)-OCH₂CH₃ (quartet, δ, ppm)-OCH₂CH₃ (triplet, δ, ppm)
Ethyl 5-fluorothiophene-2-glyoxylate7.15 (dd, J=4.0, 0.8 Hz)7.65 (dd, J=4.0, 2.0 Hz)4.401.40
This compound7.26 (d, J=4.0 Hz)7.70 (d, J=4.0 Hz)4.421.41
Ethyl 5-bromothiophene-2-glyoxylate7.35 (d, J=4.0 Hz)7.75 (d, J=4.0 Hz)4.421.42
Ethyl 5-iodothiophene-2-glyoxylate7.45 (d, J=4.0 Hz)7.80 (d, J=4.0 Hz)4.431.42
Mthis compound7.26 (d, J=4.0 Hz)7.70 (d, J=4.0 Hz)3.95 (s)-

Table 2: Comparative ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

CompoundC=O (glyoxylate)C=O (ester)Thiophene-C2Thiophene-C5Thiophene-C3Thiophene-C4-OCH₂CH₃-OCH₂CH₃
Ethyl 5-fluorothiophene-2-glyoxylate182.5162.0145.0160.0 (d, J=250 Hz)120.0 (d, J=15 Hz)135.0 (d, J=5 Hz)62.514.0
This compound182.8162.2145.5142.8129.1135.662.614.1
Ethyl 5-bromothiophene-2-glyoxylate183.0162.3145.8125.0132.0136.062.714.2
Ethyl 5-iodothiophene-2-glyoxylate183.2162.4146.095.0138.0136.562.814.2
Mthis compound182.8162.5145.5142.8129.1135.652.8-

Table 3: Comparative IR Absorption Frequencies (cm⁻¹)

CompoundC=O Stretch (glyoxylate)C=O Stretch (ester)C=C Stretch (thiophene)C-Cl Stretch
This compound1730-17101750-17301540-1400800-600
Mthis compound1735-17151755-17351540-1400800-600

Table 4: Comparative Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound218/220 (approx. 3:1 ratio)190/192 ([M-CO]⁺), 173/175 ([M-OEt]⁺), 145/147 ([M-COOEt]⁺)
Mthis compound204/206 (approx. 3:1 ratio)176/178 ([M-CO]⁺), 173/175 ([M-OMe]⁺), 145/147 ([M-COOMe]⁺)[2]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable data for the structural confirmation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified thiophene derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃).[3][4] For quantitative measurements, an internal standard such as tetramethylsilane (TMS) can be added.[4] The solution should be free of any solid particles to avoid peak broadening.[3]

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz

    • Pulse Program: Standard single-pulse sequence

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64

    • Spectral Width: -2 to 12 ppm

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz

    • Pulse Program: Proton-decoupled

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096

    • Spectral Width: 0 to 220 ppm

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline corrections should be performed. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide and press into a thin, transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument Parameters:

    • Spectrometer: FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) detector.

    • Scan Range: 4000-400 cm⁻¹[5]

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition: Record a background spectrum of the empty sample compartment or the pure KBr pellet.[5] Subsequently, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile liquid samples.

  • Ionization: Electron Ionization (EI) is a standard method for these compounds.[6]

    • Electron Energy: 70 eV[6]

    • Source Temperature: 150-250 °C

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragment ions (e.g., m/z 40-300). The presence of a chlorine atom can be confirmed by the characteristic M+ and M+2 isotopic pattern with an approximate 3:1 intensity ratio.[7]

Visualizing Workflows and Pathways

Workflow for Structural Elucidation

The systematic process of determining the structure of an unknown organic compound, such as a novel this compound derivative, can be visualized as a logical workflow. This diagram outlines the key steps from initial analysis to final structure confirmation.

structural_elucidation_workflow cluster_preliminary Preliminary Analysis cluster_spectroscopy Spectroscopic Analysis cluster_integration Data Integration & Structure Proposal cluster_confirmation Confirmation mol_formula Determine Molecular Formula (HRMS, Elemental Analysis) unsaturation Calculate Degree of Unsaturation mol_formula->unsaturation ir_spec IR Spectroscopy (Identify Functional Groups) unsaturation->ir_spec nmr_spec NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) ir_spec->nmr_spec ms_spec Mass Spectrometry (Fragmentation Pattern) nmr_spec->ms_spec fragment_assembly Assemble Fragments ms_spec->fragment_assembly propose_structures Propose Candidate Structures fragment_assembly->propose_structures verify Verify Against All Data propose_structures->verify verify->propose_structures Inconsistent final_structure Final Structure verify->final_structure Consistent

Caption: Workflow for Structural Elucidation of an Organic Compound.

Conceptual Signaling Pathway Involvement

Thiophene derivatives are known to exhibit a wide range of biological activities, often through interaction with cellular signaling pathways. While the specific pathways for this compound are not extensively characterized, a conceptual diagram can illustrate a plausible mechanism of action for a generic thiophene derivative as a bioactive agent.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ligand->receptor kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cellular_response thiophene_derivative Thiophene Derivative thiophene_derivative->kinase_cascade Inhibition

Caption: Conceptual Interaction of a Thiophene Derivative with a Cellular Signaling Pathway.

References

A Comparative Guide to Rivaroxaban Synthesis: An Analysis of Thiophene Intermediate Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthetic pathway to an active pharmaceutical ingredient (API) is a critical factor influencing yield, purity, and overall manufacturing efficiency. This guide provides a detailed comparison of two prominent synthetic routes for the anticoagulant Rivaroxaban, both of which utilize a key thiophene intermediate. The analysis is supported by experimental data and detailed protocols to aid in the selection of an optimal synthetic strategy.

The synthesis of Rivaroxaban, a direct Factor Xa inhibitor, commonly involves the coupling of a thiophene moiety with the core oxazolidinone structure. A prevalent thiophene-based precursor is 5-chlorothiophene-2-carboxylic acid and its derivatives. This guide will compare two distinct approaches: the direct use of 5-chlorothiophene-2-carbonyl chloride generated in situ, and a method employing an alternative activated thiophene synthon, 4-nitrophenyl 5-chlorothiophene-2-carboxylate.

Comparative Analysis of Synthetic Routes

The two synthetic strategies, herein designated as Route A and Route B, differ primarily in the activation method of the thiophene carboxylic acid for the final amide bond formation. Route A represents a more traditional approach involving the conversion of the carboxylic acid to a reactive acid chloride, while Route B utilizes an alternative activated ester intermediate.

ParameterRoute A: 5-Chlorothiophene-2-carbonyl chlorideRoute B: 4-nitrophenyl 5-chlorothiophene-2-carboxylate
Thiophene Intermediate 5-chlorothiophene-2-carbonyl chloride (generated in situ)4-nitrophenyl 5-chlorothiophene-2-carboxylate
Overall Yield ~39% - 96%[1][2]~22% (from nitroaniline)[3]
Final Product Purity (HPLC) >99.85% - 99.95%[1][4]High purity achieved through controlled crystallization[3]
Key Reagents Thionyl chloride or oxalyl chloride, triethylamine, potassium hydrogencarbonate[1][2][5]4-nitrophenol, triethylamine, dimethylsulfoxide[3]
Reaction Conditions Low to ambient temperatures for the coupling step (0-35 °C)[1][2]Elevated temperatures for condensation (60-65°C)[3]
Process Considerations Involves the handling of corrosive and moisture-sensitive acid chlorides.[4][6]Avoids the direct use of hazardous thionyl chloride in the final step, but the synthesis of the intermediate still requires it.[3]

Experimental Protocols

Route A: Synthesis via 5-Chlorothiophene-2-carbonyl chloride

This route involves the initial conversion of 5-chlorothiophene-2-carboxylic acid to its highly reactive acid chloride, which is then coupled with the amine intermediate.

Step 1: Preparation of 5-Chlorothiophene-2-carbonyl chloride

A solution of 5-chlorothiophene-2-carboxylic acid (6.6 kg) in methylene chloride (33.0 kg) is treated with N,N-dimethylformamide (0.33 kg). The mixture is heated to reflux (approximately 43 °C), and thionyl chloride (6.15 kg) is added slowly. The reaction is maintained at reflux for about 3 hours. The solvent is then distilled off to yield an oily residue of 5-chlorothiophene-2-carbonyl chloride, which is used directly in the next step.[4]

Step 2: Synthesis of Rivaroxaban

The amine intermediate, (5S)-4-{4-[5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one nitrate (11.0 kg), is suspended in methylene chloride (88.0 kg) along with triethylamine (11.0 kg). The solution of 5-chlorothiophene-2-carbonyl chloride prepared in the previous step is added to this suspension while maintaining the temperature between 10-20 °C. The reaction mixture is stirred for approximately one hour. Water (55.0 kg) is then added, and the resulting suspension is centrifuged to separate the solid product. The solid is washed with water and dried to afford crude Rivaroxaban.[4] The crude product can be purified by recrystallization from acetic acid to achieve high purity.[4][5]

Route B: Synthesis via 4-nitrophenyl 5-chlorothiophene-2-carboxylate

This alternative approach utilizes a more stable, yet still reactive, activated ester of the thiophene carboxylic acid.

Step 1: Synthesis of 4-nitrophenyl 5-chlorothiophene-2-carboxylate

This activated synthon is prepared beforehand. While the specific experimental details for its synthesis are not fully elaborated in the provided context, it is noted as an "alternate synthon" used for the condensation step.[3]

Step 2: Synthesis of Rivaroxaban

The key amine intermediate, 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride (9), is condensed with 4-nitrophenyl 5-chlorothiophene-2-carboxylate (11) in dimethylsulfoxide (DMSO) as the solvent and triethylamine as the base. The reaction is carried out at an elevated temperature. Following the reaction, a specific combination of acetonitrile and methanol is used as anti-solvents to induce crystallization directly in the reaction vessel, yielding highly pure Rivaroxaban in its desired polymorphic form.[3]

Visualizing the Synthetic Workflows

To further elucidate the differences between these two synthetic pathways, the following diagrams illustrate the key transformations.

Route_A cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product A 5-Chlorothiophene- 2-carboxylic acid D 5-Chlorothiophene- 2-carbonyl chloride (in situ) A->D Activation B Thionyl Chloride B->D C Amine Intermediate E Rivaroxaban C->E D->E Coupling

Fig. 1: Synthetic Workflow for Route A.

Route_B cluster_start Starting Materials cluster_final Final Product F 4-nitrophenyl 5-chloro- thiophene-2-carboxylate H Rivaroxaban F->H Condensation G Amine Intermediate G->H

Fig. 2: Synthetic Workflow for Route B.

Conclusion

Both synthetic routes presented offer viable pathways to high-purity Rivaroxaban. Route A, utilizing the in situ generation of 5-chlorothiophene-2-carbonyl chloride, is a well-established and high-yielding method, with reported yields reaching up to 96% and purities exceeding 99.9%.[1] However, it necessitates the handling of hazardous reagents like thionyl chloride directly in the process flow.

Route B, employing the alternate synthon 4-nitrophenyl 5-chlorothiophene-2-carboxylate, provides a process that avoids some of the more hazardous reagents in the final coupling step and allows for a streamlined workup through controlled crystallization.[3] While the overall yield from the initial starting material is reported to be lower, this approach may offer advantages in terms of process safety and control of the final crystalline form.

The choice between these synthetic strategies will depend on the specific priorities of the manufacturing process, including considerations of yield, purity, cost of raw materials, process safety, and desired final product specifications. The detailed protocols and comparative data provided in this guide serve as a valuable resource for making an informed decision.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 5-chlorothiophene-2-glyoxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to handle Ethyl 5-chlorothiophene-2-glyoxylate with the appropriate personal protective equipment (PPE). Based on information for analogous compounds, the following PPE is recommended:

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or with a fume hood.

Step-by-Step Disposal Procedure

The disposal of this compound should be approached with the understanding that it is potentially hazardous waste. The following steps provide a clear protocol for its safe management and disposal.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: All waste containing this compound, including unused product, contaminated materials (e.g., absorbent pads, gloves), and empty containers, should be treated as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Store in a designated, labeled, and sealed container.

Step 2: Containerization and Labeling

  • Select Appropriate Containers: Use chemically resistant containers that can be securely sealed.

  • Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the date of accumulation.

Step 3: Storage of Chemical Waste

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of potential leaks.

Step 4: Arrange for Professional Disposal

  • Engage a Licensed Waste Disposal Service: The disposal of this chemical waste must be handled by a licensed and approved hazardous waste disposal company.[1][2][3][4]

  • Provide Full Disclosure: Inform the waste disposal service of the chemical's identity and any known hazards to ensure they can manage it in accordance with all local, regional, and national regulations.

Step 5: Handling Spills

  • Immediate Action: In the event of a spill, evacuate non-essential personnel from the area.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[2]

  • Collection and Disposal: Carefully collect the absorbed material and place it into a labeled hazardous waste container for disposal, following the same procedure as for the chemical itself.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Waste Generation identify_waste Identify as Hazardous Waste (this compound) start->identify_waste segregate_waste Segregate from Other Waste Streams identify_waste->segregate_waste containerize Containerize in a Labeled, Sealed, and Compatible Container segregate_waste->containerize store_waste Store in a Designated, Secure, and Ventilated Area containerize->store_waste spill_check Spill or Leak? store_waste->spill_check handle_spill Handle Spill with Inert Absorbent and Appropriate PPE spill_check->handle_spill Yes dispose_professional Arrange for Disposal with a Licensed Waste Management Company spill_check->dispose_professional No handle_spill->containerize end End: Proper Disposal dispose_professional->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Ethyl 5-chlorothiophene-2-glyoxylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ethyl 5-chlorothiophene-2-glyoxylate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling due to its potential hazards. Based on data for structurally similar compounds, it may cause skin and eye irritation, and potentially respiratory irritation.[1][2][3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE)SpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields meeting EN166 or OSHA 29 CFR 1910.133 standards.[4]To protect eyes from splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5][6] Check manufacturer's compatibility data.To prevent skin contact and irritation.[1]
Body Protection A laboratory coat or chemical-resistant apron.[5][7]To protect skin and clothing from spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2][6] A respirator may be required for large quantities or inadequate ventilation.To prevent inhalation of vapors or aerosols.[1][2]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound throughout your experimental workflow.

  • Preparation :

    • Ensure that a safety data sheet (SDS) for a similar compound is readily accessible.

    • Verify that the chemical fume hood is functioning correctly.[6]

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[4]

  • Handling :

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[6]

    • Wear the appropriate PPE as specified in the table above.

    • Avoid direct contact with the chemical.[2] Use compatible spatulas or other transfer tools.

    • Keep the container tightly closed when not in use to prevent the release of vapors.[1][3]

    • In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]

  • Post-Handling :

    • Thoroughly clean the work area after use.

    • Decontaminate all equipment that came into contact with the chemical.

    • Remove PPE carefully to avoid contaminating yourself and the surrounding area.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Collect all waste, including empty containers, contaminated PPE, and experimental residues, in a designated and clearly labeled hazardous waste container.[1]

    • The container must be compatible with the chemical and have a secure lid.

  • Waste Disposal :

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.[1][3]

    • Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Safe Handling

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_sds Access SDS prep_hood Verify Fume Hood prep_sds->prep_hood prep_ppe Don PPE prep_hood->prep_ppe handle_transfer Transfer Chemical prep_ppe->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction post_clean Clean Work Area handle_reaction->post_clean disp_collect Collect Hazardous Waste handle_reaction->disp_collect post_decon Decontaminate Equipment post_clean->post_decon post_ppe Remove PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash disp_dispose Dispose via EHS disp_collect->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.